molecular formula C26H35N5O5S B12425855 AM-5308

AM-5308

Cat. No.: B12425855
M. Wt: 529.7 g/mol
InChI Key: IUDCFCQNVQWCCI-LJQANCHMSA-N
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Description

AM-5308 is a useful research compound. Its molecular formula is C26H35N5O5S and its molecular weight is 529.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H35N5O5S

Molecular Weight

529.7 g/mol

IUPAC Name

2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2R)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide

InChI

InChI=1S/C26H35N5O5S/c1-19-18-31(13-15-36-19)24-4-2-3-23(27-24)28-25(33)21-6-5-20(29-37(34,35)16-14-32)17-22(21)30-11-9-26(7-8-26)10-12-30/h2-6,17,19,29,32H,7-16,18H2,1H3,(H,27,28,33)/t19-/m1/s1

InChI Key

IUDCFCQNVQWCCI-LJQANCHMSA-N

Isomeric SMILES

C[C@@H]1CN(CCO1)C2=CC=CC(=N2)NC(=O)C3=C(C=C(C=C3)NS(=O)(=O)CCO)N4CCC5(CC5)CC4

Canonical SMILES

CC1CN(CCO1)C2=CC=CC(=N2)NC(=O)C3=C(C=C(C=C3)NS(=O)(=O)CCO)N4CCC5(CC5)CC4

Origin of Product

United States

Foundational & Exploratory

KIF18A Inhibition by AM-5308: A Technical Guide to its Mechanism and Preclinical Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinesin family member 18A (KIF18A) is a plus-end directed motor protein essential for the precise alignment of chromosomes at the metaphase plate during mitosis. In chromosomally unstable (CIN) cancer cells, which are characterized by frequent errors in chromosome segregation, KIF18A is often overexpressed and becomes a critical dependency for cell survival. Inhibition of KIF18A in these cells leads to mitotic catastrophe and apoptosis, making it a promising therapeutic target. AM-5308 is a potent and selective small-molecule inhibitor of KIF18A that has demonstrated significant anti-tumor activity in preclinical models of CIN cancers, such as high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC). This technical guide provides an in-depth overview of the KIF18A inhibition pathway by this compound, including its mechanism of action, detailed experimental protocols for its evaluation, and a summary of its preclinical efficacy.

Mechanism of Action

This compound functions by directly inhibiting the ATPase activity of the KIF18A motor domain.[1][2] This enzymatic activity is crucial for KIF18A to translocate along microtubules and regulate their dynamics at the kinetochore. By blocking ATP hydrolysis, this compound effectively stalls KIF18A, leading to a cascade of events within the mitotic machinery.

The primary consequence of KIF18A inhibition by this compound is the activation of the mitotic checkpoint (also known as the spindle assembly checkpoint).[1] This cellular surveillance mechanism ensures that all chromosomes are properly attached to the mitotic spindle before the cell proceeds to anaphase. In the presence of this compound, the improper chromosome alignment due to KIF18A dysfunction triggers a prolonged mitotic arrest.[3] This sustained arrest ultimately leads to apoptosis and cell death, particularly in cancer cells with high levels of chromosomal instability that are heavily reliant on KIF18A for successful mitosis.[1]

Signaling Pathway and Experimental Workflow

The inhibition of KIF18A by this compound initiates a specific signaling cascade that culminates in the selective elimination of chromosomally unstable cancer cells. The following diagrams illustrate the core signaling pathway and a typical experimental workflow for evaluating KIF18A inhibitors.

KIF18A_Inhibition_Pathway cluster_0 This compound Action cluster_1 Cellular Consequences This compound This compound KIF18A KIF18A This compound->KIF18A Inhibits ATPase Activity Microtubule_Dynamics Altered Microtubule Dynamics KIF18A->Microtubule_Dynamics Chromosome_Alignment Defective Chromosome Alignment Microtubule_Dynamics->Chromosome_Alignment Mitotic_Checkpoint Mitotic Checkpoint Activation Chromosome_Alignment->Mitotic_Checkpoint Mitotic_Arrest Prolonged Mitotic Arrest Mitotic_Checkpoint->Mitotic_Arrest Apoptosis Apoptosis in CIN+ Cells Mitotic_Arrest->Apoptosis

KIF18A Inhibition Pathway by this compound

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation ATPase_Assay KIF18A ATPase Assay (IC50 Determination) Cell_Viability Cell Viability Assay (e.g., MDA-MB-157) (EC50 Determination) ATPase_Assay->Cell_Viability Mitotic_Arrest_Assay Mitotic Arrest Assay (Phospho-Histone H3) Cell_Viability->Mitotic_Arrest_Assay Xenograft_Model OVCAR-3 Xenograft Model Mitotic_Arrest_Assay->Xenograft_Model Promising In Vitro Activity Efficacy_Study Tumor Growth Inhibition (TGI) Study Xenograft_Model->Efficacy_Study PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis Efficacy_Study->PK_PD_Analysis

Preclinical Evaluation Workflow for this compound

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available preclinical studies.

Table 1: In Vitro Potency and Efficacy of this compound

Assay TypeParameterValueCell Line/TargetReference
Kinesin-8 Microtubule ATPase AssayIC5047 nMKIF18A[1][2]
Cell Viability AssayEC500.041 µMMDA-MB-157[1]
Mitotic Checkpoint Activation-Arrests cell cycle in mitosisMDA-MB-157, Human bone marrow cells[1]

Table 2: In Vivo Efficacy of this compound

Animal ModelDosage and AdministrationOutcomeReference
OVCAR-3 Xenograft (mouse)25 mg/kg, intraperitoneal (ip), once daily for 2 daysInhibition of tumor growth[1]

Experimental Protocols

KIF18A ATPase Activity Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from standard procedures for the Promega ADP-Glo™ Kinase Assay, which is commonly used to measure the ATPase activity of kinesin motors like KIF18A.

Materials:

  • Recombinant human KIF18A protein

  • Taxol-stabilized microtubules

  • This compound (or other test compounds)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl2, 1 mM DTT, 10 µM Taxol, and 0.1 mg/mL BSA)

  • ATP

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

  • Reaction Setup: In a 96-well plate, add the assay buffer, microtubules, and the diluted this compound.

  • Enzyme Addition: Add the recombinant KIF18A protein to each well to initiate the reaction.

  • ATP Addition: Add ATP to each well to a final concentration appropriate for the assay (e.g., the Km for ATP or a concentration that gives a robust signal).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the ATPase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition of KIF18A ATPase activity for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MDA-MB-157)

This protocol describes a typical cell viability assay using a commercially available reagent such as CellTiter-Glo® (Promega) or a similar ATP-based assay.

Materials:

  • MDA-MB-157 cells

  • Complete growth medium (e.g., Leibovitz's L-15 Medium supplemented with 10% FBS and antibiotics)

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • White, opaque 96-well plates

Procedure:

  • Cell Seeding: Seed MDA-MB-157 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0 to 10 µM) for a specified duration (e.g., 24, 48, or 72 hours).[1] Include vehicle control (DMSO) wells.

  • Reagent Addition: After the incubation period, allow the plate to equilibrate to room temperature. Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to lyse the cells and stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percent cell viability at each compound concentration. Calculate the EC50 value by fitting the data to a dose-response curve.

OVCAR-3 Xenograft Model

This protocol outlines the general steps for establishing and utilizing an OVCAR-3 xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

  • OVCAR-3 cells

  • Immunocompromised mice (e.g., female athymic nude mice)

  • Matrigel (or similar basement membrane matrix)

  • This compound formulation for intraperitoneal (i.p.) injection

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture OVCAR-3 cells to a sufficient number. On the day of inoculation, harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel.

  • Tumor Inoculation: Subcutaneously inject the OVCAR-3 cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound (e.g., 25 mg/kg) or vehicle control via intraperitoneal injection according to the planned dosing schedule (e.g., once daily).[1]

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

  • Data Analysis: Compare the tumor growth rates between the this compound-treated and vehicle control groups to determine the anti-tumor efficacy.

Conclusion

This compound is a promising KIF18A inhibitor that selectively targets the mitotic vulnerability of chromosomally unstable cancer cells. Its mechanism of action, centered on the inhibition of KIF18A's ATPase activity and subsequent activation of the mitotic checkpoint, provides a strong rationale for its development as a cancer therapeutic. The preclinical data, supported by robust in vitro and in vivo models, demonstrate its potential to effectively inhibit tumor growth in relevant cancer types. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other KIF18A inhibitors.

References

AM-5308: A Targeted Approach to Mitotic Disruption in Chromosomally Unstable Cancers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AM-5308 is a potent and selective small-molecule inhibitor of the mitotic kinesin KIF18A.[1][2][3][4][5][6][7][8] This document provides a comprehensive technical overview of the cellular effects of this compound on mitosis, with a particular focus on its potential as a therapeutic agent for cancers characterized by chromosomal instability (CIN). This compound activates the mitotic checkpoint, leading to mitotic arrest and subsequent apoptosis in sensitive cancer cell lines.[1][2][3][4][5][9][10] Its mechanism of action is centered on the inhibition of KIF18A's microtubule-dependent ATPase activity, which is crucial for proper chromosome segregation during cell division.[1][2][3][4][5] This guide summarizes key quantitative data, details experimental methodologies, and provides visual representations of the associated pathways and workflows.

Introduction

Targeting the mitotic machinery is a clinically validated strategy in oncology. However, traditional anti-mitotic agents, such as taxanes, often suffer from dose-limiting toxicities due to their impact on healthy proliferating cells.[9] The kinesin superfamily of motor proteins presents an attractive alternative set of targets due to their specialized roles in mitosis. KIF18A, a plus-end directed motor protein, plays a critical role in dampening chromosome oscillations at the metaphase plate, ensuring accurate chromosome segregation.[11]

This compound has emerged from structure-activity relationship (SAR) efforts as a late-stage, potent, and selective inhibitor of KIF18A.[9] Preclinical studies have demonstrated its efficacy in selectively killing cancer cells with high CIN, a common feature of aggressive cancers like high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC).[9][12][13] This targeted approach offers the potential for a wider therapeutic window compared to conventional anti-mitotic drugs.

Mechanism of Action

This compound functions by directly inhibiting the ATPase activity of the KIF18A motor domain.[1][2][3][4][5] This inhibition disrupts the normal function of KIF18A in regulating microtubule dynamics at the kinetochore, leading to a cascade of mitotic defects. The primary consequences of KIF18A inhibition by this compound include:

  • Activation of the Spindle Assembly Checkpoint (SAC): By disrupting proper chromosome alignment, this compound triggers a sustained activation of the SAC, also known as the mitotic checkpoint.[1][2][3][4][5][9][10] This prevents the cell from prematurely entering anaphase.

  • Mitotic Arrest: The prolonged SAC activation leads to a G2/M phase cell cycle arrest.[1]

  • Spindle Abnormalities: Treatment with this compound results in abnormal mitotic spindles, including multipolarity and centrosome fragmentation.[9]

  • Apoptosis: Ultimately, the sustained mitotic arrest and cellular stress induce programmed cell death (apoptosis) in cancer cells.[9]

A key finding is that cancer cell lines with CIN features show a heightened sensitivity to KIF18A inhibition.[9] This suggests that these cells have a greater dependency on KIF18A for mitotic fidelity, making them selectively vulnerable to this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Potency and Cellular Effects of this compound

ParameterCell LineValueReference
KIF18A IC50 (Biochemical Assay)47 nM[1][2][3][4][5][7]
Mitotic Arrest EC50 MDA-MB-1570.041 µM[1]
pH3 (mitotic marker) EC50 OVCAR-3Not explicitly stated, but concentration-dependent increase observed[14]
Cell Growth EC50 (96h) HeLa~0.1 µM[9]

Table 2: In Vivo Efficacy of this compound in Mouse Xenograft Models

ModelTreatmentOutcomeReference
OVCAR-3 Xenograft 25 mg/kg, i.p., once daily for 2 daysInhibition of tumor growth[1]
OVCAR-3 Xenograft 25 mg/kg12.7-fold increase in pH3 mitotic marker counts[9]
OVCAR-3 Xenograft Not specified7.1-fold increase in pH3 mitotic marker levels[9]
OVCAR-8 Xenograft Not specifiedTumor regression[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

KIF18A Motor Assay (ADP-Glo)

This assay measures the microtubule-stimulated ATPase activity of the KIF18A motor domain.

  • Reagents: Recombinant human KIF18A motor domain, microtubules, ATP, ADP-Glo™ Kinase Assay kit (Promega).

  • Procedure:

    • KIF18A motor domain is incubated with microtubules and varying concentrations of this compound in a reaction buffer containing ATP.

    • The reaction is allowed to proceed for a set time at room temperature.

    • The amount of ADP produced is quantified using the ADP-Glo™ reagent, which measures luminescence.

    • Data is normalized to DMSO controls and IC50 values are calculated.

Mitotic Arrest Assay (High-Content Imaging)

This assay quantifies the percentage of cells arrested in mitosis following treatment with this compound.

  • Cell Line: MDA-MB-157 or other suitable cancer cell lines.

  • Reagents: this compound, Hoechst 33342 (for DNA staining), anti-phospho-Histone H3 (Ser10) antibody (pH3, a mitotic marker), secondary antibody conjugated to a fluorophore.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a concentration range of this compound for 24-48 hours.

    • Cells are fixed, permeabilized, and stained with Hoechst 33342 and the anti-pH3 antibody.

    • Plates are imaged on a high-content imaging system.

    • The percentage of pH3-positive cells is quantified using image analysis software.

    • EC50 values are determined from the dose-response curve.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor activity of this compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID).

  • Cell Line: OVCAR-3 or other relevant human cancer cell lines.

  • Procedure:

    • Cancer cells are implanted subcutaneously into the flanks of the mice.

    • Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.

    • This compound is administered via intraperitoneal (i.p.) injection at the specified dose and schedule.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, tumors may be excised for pharmacodynamic marker analysis (e.g., pH3 staining).

Visualizations

Signaling Pathway of this compound Action

AM5308_Signaling_Pathway cluster_mitosis Mitosis KIF18A KIF18A Motor Protein MT Microtubule Dynamics (Chromosome Oscillation) KIF18A->MT Regulates SAC Spindle Assembly Checkpoint (SAC) Kinetochore Kinetochore-Microtubule Attachment MT->Kinetochore Affects Kinetochore->SAC Monitors Anaphase Anaphase Progression SAC->Anaphase Inhibits (if unattached) Apoptosis Apoptosis SAC->Apoptosis Sustained Activation Leads to AM5308 This compound AM5308->KIF18A Inhibits

Caption: Signaling pathway of this compound leading to mitotic catastrophe.

Experimental Workflow for In Vitro Analysis

In_Vitro_Workflow cluster_workflow In Vitro Experimental Workflow start Cancer Cell Culture treatment Treatment with this compound (Dose-Response) start->treatment fix_stain Fixation and Immunofluorescent Staining (DNA, pH3, α-tubulin) treatment->fix_stain imaging High-Content Imaging fix_stain->imaging analysis Image Analysis and Data Quantification imaging->analysis endpoint Determine EC50 for Mitotic Arrest & Apoptosis analysis->endpoint

Caption: Workflow for assessing the in vitro cellular effects of this compound.

Logical Relationship in CIN-High Cancers

CIN_Vulnerability cluster_logic Therapeutic Rationale in CIN-High Cancers CIN High Chromosomal Instability (CIN) Dependency Increased Dependency on KIF18A for Mitosis CIN->Dependency Leads to AM5308 This compound (KIF18A Inhibition) Selective_Death Selective Cancer Cell Death Dependency->Selective_Death Creates Vulnerability AM5308->Selective_Death Induces

Caption: Rationale for targeting KIF18A in CIN-high tumors.

Conclusion

This compound represents a promising, targeted therapeutic agent that exploits a key vulnerability in cancers with high chromosomal instability. Its selective inhibition of KIF18A leads to potent anti-mitotic effects, culminating in cancer cell death. The preclinical data strongly support its further development as a novel treatment for HGSOC, TNBC, and other CIN-driven malignancies. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and potentially translate the therapeutic potential of this compound.

References

An In-depth Technical Guide to the Discovery and Synthesis of AM-5308: A Potent KIF18A Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-5308 is a potent and selective small-molecule inhibitor of the mitotic kinesin KIF18A, a motor protein crucial for chromosome alignment during cell division. By targeting KIF18A's ATPase activity, this compound induces mitotic arrest and subsequent cell death, particularly in chromosomally unstable cancer cells. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and the workflows used in its evaluation.

Discovery and Optimization

This compound was identified through a medicinal chemistry campaign initiated by Amgen, starting from the initial hit compound, AM-7710, which exhibited weak inhibitory activity against KIF18A.[1] A systematic structure-activity relationship (SAR) study led to the synthesis and evaluation of a series of analogs, culminating in the discovery of this compound as a lead candidate with significantly improved potency and cellular activity.[2][3]

Structure-Activity Relationship (SAR) Highlights

The optimization from AM-7710 to this compound involved modifications to enhance binding affinity and cellular permeability. Key findings from the SAR studies indicated that specific substitutions on the core scaffold were critical for potent KIF18A inhibition.

Synthesis of this compound

While a precise, step-by-step protocol for the synthesis of this compound is not publicly disclosed, a representative synthetic route can be constructed based on the general schemes reported for its analogs.[2][3] The synthesis likely involves a multi-step sequence featuring key reactions such as nucleophilic aromatic substitution, amide coupling, and palladium-catalyzed cross-coupling reactions.

Representative Synthetic Protocol

Disclaimer: The following is a representative protocol based on published synthetic routes for analogous compounds and may not reflect the exact process used for the scaled-up synthesis of this compound.

Step 1: Synthesis of the Core Scaffold Intermediate

A suitable substituted aniline is coupled with a functionalized benzoic acid derivative via an amide bond formation reaction. This is a standard procedure in medicinal chemistry.

Step 2: Introduction of the Side Chain via Palladium-Catalyzed Cross-Coupling

The core scaffold intermediate, bearing a halide, is then subjected to a Suzuki or Buchwald-Hartwig cross-coupling reaction to introduce the requisite side chain.

Step 3: Final Modification and Purification

The final step involves any necessary deprotection or functional group manipulation, followed by purification of the final compound, this compound, typically using column chromatography and/or recrystallization to achieve high purity.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of the microtubule-stimulated ATPase activity of KIF18A.[1] This inhibition disrupts the normal function of KIF18A in regulating microtubule dynamics at the plus-ends of kinetochore microtubules, leading to improper chromosome congression and alignment at the metaphase plate.

Signaling Pathway

The primary mechanism of action of this compound is the disruption of mitotic progression, which leads to the activation of the Spindle Assembly Checkpoint (SAC). The SAC is a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation. Prolonged activation of the SAC due to the inability of chromosomes to align properly ultimately triggers apoptotic cell death.

G This compound Mechanism of Action This compound This compound KIF18A KIF18A This compound->KIF18A inhibits ATPase_Activity ATPase_Activity KIF18A->ATPase_Activity mediates Microtubule_Dynamics Microtubule_Dynamics ATPase_Activity->Microtubule_Dynamics regulates Chromosome_Congression Chromosome_Congression Microtubule_Dynamics->Chromosome_Congression enables SAC_Activation SAC_Activation Chromosome_Congression->SAC_Activation failure activates Mitotic_Arrest Mitotic_Arrest SAC_Activation->Mitotic_Arrest leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis induces

Caption: Signaling pathway of this compound action.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its precursor, AM-7710.

CompoundKIF18A IC50 (nM)MDA-MB-157 Cell Growth EC50 (nM)
AM-7710~6000>10000
This compound4741
Data compiled from multiple sources.[1]
ParameterValue
In Vivo Antitumor Activity
ModelOVCAR-3 Xenograft
Dosing25 mg/kg, i.p. daily
OutcomeSignificant tumor growth inhibition
Pharmacokinetics (Mouse)
Tmax (h)Not Reported
Cmax (µM)Not Reported
AUC (µM·h)Not Reported
In vivo data is based on qualitative descriptions in the literature.

Experimental Protocols

KIF18A ATPase Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced in the KIF18A-mediated ATPase reaction.

Materials:

  • Recombinant human KIF18A protein

  • Microtubules (polymerized from tubulin)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 25 mM PIPES, pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

  • This compound (or other test compounds) dissolved in DMSO

Procedure:

  • Prepare a reaction mixture containing assay buffer, microtubules, and KIF18A protein in a 384-well plate.

  • Add serial dilutions of this compound or DMSO (vehicle control) to the wells.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values from the dose-response curves.[4][5][6][7][8]

G KIF18A ATPase Assay Workflow Start Start Prepare_Mixture Prepare KIF18A/ Microtubule Mixture Start->Prepare_Mixture Add_Compound Add this compound/ DMSO Prepare_Mixture->Add_Compound Add_ATP Add ATP to Initiate Reaction Add_Compound->Add_ATP Incubate_1 Incubate (30 min) Add_ATP->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 Incubate (40 min) Add_ADP_Glo->Incubate_2 Add_Detection Add Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate (30-60 min) Add_Detection->Incubate_3 Read_Luminescence Measure Luminescence Incubate_3->Read_Luminescence End End Read_Luminescence->End

Caption: Workflow for the KIF18A ATPase assay.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line (e.g., MDA-MB-157)

  • Cell culture medium and supplements

  • This compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI)/RNase staining buffer

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI/RNase staining buffer.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[9][10][11][12][13]

Mitotic Spindle Analysis by Immunofluorescence

This method is used to visualize the effects of this compound on the mitotic spindle and chromosome alignment.

Materials:

  • Cancer cell line cultured on coverslips

  • This compound

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Blocking solution (e.g., PBS with bovine serum albumin)

  • Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-γ-tubulin for centrosomes)

  • Fluorescently labeled secondary antibodies

  • DAPI for counterstaining DNA

  • Mounting medium

Procedure:

  • Treat cells grown on coverslips with this compound or DMSO for the desired time.

  • Fix the cells with PFA.

  • Permeabilize the cells with Triton X-100.

  • Block non-specific antibody binding.

  • Incubate with primary antibodies.

  • Wash and incubate with fluorescently labeled secondary antibodies.

  • Counterstain the DNA with DAPI.

  • Mount the coverslips onto microscope slides.

  • Visualize the cells using a fluorescence microscope to assess spindle morphology and chromosome alignment.[14][15][16][17]

In Vivo Antitumor Activity and Pharmacokinetic Studies

Animal Model:

  • Immunocompromised mice (e.g., nude mice) are typically used.

  • Human cancer cells (e.g., OVCAR-3) are implanted subcutaneously to establish xenograft tumors.[18][19]

Antitumor Activity Study:

  • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

  • This compound is administered (e.g., intraperitoneally) at a specified dose and schedule.

  • Tumor volume and body weight are measured regularly.

  • At the end of the study, tumors are excised and weighed.

Pharmacokinetic Study:

  • A single dose of this compound is administered to mice.

  • Blood samples are collected at various time points post-dosing.

  • The concentration of this compound in the plasma is determined using a suitable analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated.

Conclusion

This compound is a promising preclinical candidate that selectively targets the mitotic kinesin KIF18A, demonstrating potent antitumor activity in chromosomally unstable cancer cell lines and in vivo models. The discovery of this compound through a focused medicinal chemistry effort highlights the potential of targeting mitotic kinesins for cancer therapy. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the biological effects of this compound and other KIF18A inhibitors. Further studies are warranted to fully elucidate its therapeutic potential and to advance its development towards clinical applications.

References

AM-5308: A Selective Inhibitor of KIF18A for Chromosomally Unstable Cancers

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Kinesin family member 18A (KIF18A) has emerged as a compelling therapeutic target in oncology, particularly for cancers characterized by chromosomal instability (CIN). As a mitotic kinesin, KIF18A plays a crucial role in the precise alignment of chromosomes at the metaphase plate, a process essential for accurate chromosome segregation during cell division. In CIN cancer cells, which are often dependent on KIF18A to manage their chaotic chromosomal content, inhibition of this motor protein leads to mitotic catastrophe and selective cell death. This whitepaper provides an in-depth technical guide to AM-5308, a potent and selective small-molecule inhibitor of KIF18A. We will detail its mechanism of action, present its biochemical and cellular activity, and provide comprehensive experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating KIF18A-targeted therapies.

Introduction to KIF18A and Its Role in Mitosis

KIF18A is a plus-end directed motor protein belonging to the kinesin-8 family.[1] Its primary function is to regulate the dynamics of kinetochore microtubules, thereby ensuring the proper alignment of chromosomes at the cell's equator during metaphase.[2][3] This function is critical for the satisfaction of the spindle assembly checkpoint (SAC), which ensures that all chromosomes are correctly attached to the mitotic spindle before the cell proceeds to anaphase.[4][5] While KIF18A is not essential for the viability of normal diploid cells, many cancer cells with high levels of CIN exhibit a strong dependency on KIF18A for their proliferation and survival.[2][4] This dependency presents a therapeutic window for the selective targeting of cancer cells.

This compound: A Potent and Selective KIF18A Inhibitor

This compound was identified through a medicinal chemistry campaign as a potent and selective inhibitor of the microtubule-stimulated ATPase activity of KIF18A.[6] Its discovery represents a significant advancement in the development of targeted therapies for CIN cancers.

Biochemical and Cellular Activity of this compound

This compound demonstrates potent inhibition of KIF18A's enzymatic activity and robust anti-proliferative effects in cancer cell lines characterized by chromosomal instability.

Table 1: In Vitro Potency and Cellular Activity of this compound

Assay TypeTarget/Cell LineParameterValueReference
Biochemical AssayKIF18AIC5047 nM[7][8]
Cellular AssayMDA-MB-157EC5041 nM[8]

Table 2: Selectivity Profile of this compound against Other Kinesin Motors

Kinesin TargetParameterValueReference
KIF19AIC50224 nM[7]
CENPEIC50>10 µM[6]
Eg5/KIF11IC50>30 µM[9]

Note: A higher IC50 value indicates lower potency, thus demonstrating selectivity for KIF18A.

Mechanism of Action

This compound selectively inhibits the ATPase activity of KIF18A, which is essential for its motor function along microtubules.[8] This inhibition disrupts the proper alignment of chromosomes during mitosis, leading to the activation of the mitotic checkpoint.[8] In chromosomally unstable cancer cells, which are already under significant mitotic stress, this prolonged mitotic arrest ultimately triggers apoptosis (programmed cell death).[2][4]

KIF18A_Inhibition_Pathway cluster_mitosis Mitosis in CIN Cancer Cell KIF18A KIF18A Chromosome_Alignment Chromosome_Alignment KIF18A->Chromosome_Alignment Regulates Mitotic_Arrest Mitotic_Arrest Mitotic_Checkpoint Mitotic_Checkpoint Chromosome_Alignment->Mitotic_Checkpoint Satisfies Mitotic_Checkpoint->Mitotic_Arrest Activates Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Leads to This compound This compound This compound->KIF18A Inhibits

Mechanism of this compound-induced apoptosis in CIN cancer cells.

Experimental Protocols

KIF18A ATPase Activity Assay (ADP-Glo™ Assay)

This protocol outlines the measurement of KIF18A's ATPase activity and its inhibition by this compound using the ADP-Glo™ Kinase Assay kit.

Materials:

  • Recombinant human KIF18A protein

  • Microtubules

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 10 µM Paclitaxel, 1 mg/mL BSA)

  • ATP

  • 384-well white opaque plates

Procedure:

  • Prepare a reaction mixture containing assay buffer, microtubules, and KIF18A enzyme.

  • Add serial dilutions of this compound or DMSO (vehicle control) to the wells of the 384-well plate.

  • Add the KIF18A reaction mixture to the wells.

  • Initiate the reaction by adding ATP to a final concentration of 100 µM.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Mitotic Arrest Assay

This protocol describes the assessment of mitotic arrest induced by this compound in a cancer cell line.

Materials:

  • MDA-MB-157 or other CIN cancer cell line

  • Cell culture medium and supplements

  • This compound

  • Nocodazole (positive control for mitotic arrest)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Primary antibody against Phospho-Histone H3 (Ser10) (a marker of mitosis)

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Microscope with fluorescence imaging capabilities

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, DMSO (vehicle control), or nocodazole for a specified time (e.g., 24 hours).

  • Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

  • Block non-specific antibody binding with a suitable blocking buffer.

  • Incubate the cells with the primary antibody against Phospho-Histone H3.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Acquire images using a fluorescence microscope.

  • Quantify the percentage of Phospho-Histone H3 positive cells to determine the mitotic index.

  • Calculate the EC50 value for mitotic arrest.

In Vivo Xenograft Tumor Model

This protocol provides a general guideline for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Athymic nude mice

  • OVCAR-3 or other suitable cancer cell line

  • Matrigel

  • This compound

  • Vehicle for in vivo administration (e.g., 20% SBE-β-CD in Saline)[8]

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant a suspension of cancer cells mixed with Matrigel into the flank of each mouse.[10]

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[10]

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 25 mg/kg, intraperitoneally, once daily) or the vehicle to the respective groups.[8]

  • Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

Experimental and Preclinical Workflow

The preclinical characterization of a selective KIF18A inhibitor like this compound typically follows a structured workflow to establish its therapeutic potential.

Preclinical_Workflow cluster_discovery Discovery & Lead Optimization cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation HTS High-Throughput Screening Hit_to_Lead Hit-to-Lead Chemistry HTS->Hit_to_Lead Lead_Optimization Lead Optimization (e.g., this compound) Hit_to_Lead->Lead_Optimization Biochemical_Assays Biochemical Assays (Potency, Selectivity) Lead_Optimization->Biochemical_Assays Cellular_Assays Cellular Assays (Proliferation, Mitotic Arrest) Biochemical_Assays->Cellular_Assays Mechanism_of_Action Mechanism of Action Studies Cellular_Assays->Mechanism_of_Action Pharmacokinetics Pharmacokinetics (ADME) Mechanism_of_Action->Pharmacokinetics Efficacy_Models Xenograft Efficacy Models Pharmacokinetics->Efficacy_Models Toxicology Toxicology Studies Efficacy_Models->Toxicology IND_Enabling_Studies IND_Enabling_Studies Toxicology->IND_Enabling_Studies Proceed to

A typical preclinical development workflow for a KIF18A inhibitor.

Conclusion

This compound is a potent and selective inhibitor of KIF18A with demonstrated anti-tumor activity in preclinical models of chromosomally unstable cancers. Its mechanism of action, which involves the targeted disruption of mitosis in cancer cells, offers a promising therapeutic strategy with a potential for a wide therapeutic window. The data and protocols presented in this whitepaper provide a comprehensive resource for the further investigation and development of this compound and other KIF18A inhibitors as novel cancer therapeutics.

References

The Function of KIF18A in Chromosomally Unstable Cancers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chromosomal instability (CIN) is a hallmark of many aggressive cancers, characterized by a high rate of gain or loss of whole chromosomes during mitosis. This inherent vulnerability of CIN cancer cells presents a unique therapeutic window. Kinesin family member 18A (KIF18A), a plus-end directed microtubule motor protein, has emerged as a critical dependency for the survival and proliferation of these chromosomally unstable tumors. While largely dispensable for normal diploid cells, KIF18A's role in dampening microtubule dynamics at the kinetochore is essential for the proper alignment and segregation of chromosomes in the chaotic mitotic environment of CIN cancer cells. Inhibition of KIF18A leads to severe mitotic defects, including prolonged mitotic arrest, multipolar spindle formation, and ultimately, apoptotic cell death, making it a highly attractive and selective target for cancer therapy. This technical guide provides an in-depth overview of the function of KIF18A in CIN cancers, quantitative data on its inhibition, detailed experimental protocols for its study, and a visual representation of its associated signaling pathways.

The Role of KIF18A in Mitosis and Its Essentiality in CIN Cancers

KIF18A is a kinesin-8 motor protein that plays a crucial role in the precise regulation of chromosome movements during mitosis.[1][2] Its primary function is to act as a microtubule depolymerase at the plus-ends of kinetochore microtubules (k-MTs), the filaments that attach to chromosomes and pull them apart.[1][2][3] By controlling the length of these microtubules, KIF18A ensures that chromosomes align properly at the metaphase plate before segregation into daughter cells.[1][3]

In normal, chromosomally stable cells, the loss of KIF18A function leads to subtle defects in chromosome alignment but does not typically prevent cell division.[4] However, the situation is drastically different in cancer cells exhibiting chromosomal instability. These cells are characterized by aberrant microtubule dynamics and a high propensity for chromosome mis-segregation.[5] In this context, KIF18A becomes essential for mitigating the catastrophic consequences of this instability.[4][5] By dampening the erratic movements of chromosomes, KIF18A allows CIN cancer cells to navigate mitosis and continue to proliferate.[1]

Inhibition or depletion of KIF18A in CIN cancer cells has been shown to cause a cascade of mitotic failures:

  • Prolonged Mitotic Arrest: The inability to properly align chromosomes activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest in mitosis.[6][7]

  • Multipolar Spindle Formation: The disruption of microtubule dynamics can lead to the formation of spindles with more than two poles, a lethal event for the cell.[5]

  • Apoptosis: The accumulation of mitotic errors and the sustained activation of the SAC ultimately trigger programmed cell death.[6][7]

This selective dependency of CIN cancer cells on KIF18A for survival forms the basis of a promising "synthetic lethal" therapeutic strategy.

Quantitative Data on KIF18A Inhibition

The development of small molecule inhibitors targeting the ATPase activity of KIF18A has provided valuable tools to probe its function and assess its therapeutic potential. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Efficacy of KIF18A Inhibitors in Cancer Cell Lines
InhibitorCell LineCancer TypeIC50 / EC50EffectReference
Sovilnesib (AMG-650)OVCAR-3High-Grade Serous Ovarian Cancer0.071 µM (IC50)Potent anti-proliferative activity[8]
Sovilnesib (AMG-650)OVCAR-3High-Grade Serous Ovarian Cancer0.068 µM (EC50, Mitotic Index)Strong antimitotic activity[9]
Sovilnesib (AMG-650)OVCAR-3High-Grade Serous Ovarian Cancer0.070 µM (EC50, Nuclear Count)Strong anti-proliferative activity[9]
VLS-1272JIMT-1CINHigh Breast Cancer< 0.05 µM (EC50)Anti-proliferative effect[10]
AM-0277OVCAR-3High-Grade Serous Ovarian Cancer0.5 µM (Concentration used)Induction of apoptosis[6]
KIF18A siRNAMultiple CIN cancer cell linesBreast, Ovarian>50% inhibition of cell growthSensitive to KIF18A loss[6]
Table 2: In Vivo Efficacy of KIF18A Inhibitors in Xenograft Models
InhibitorXenograft ModelCancer TypeDosingEffectReference
Sovilnesib (AMG-650)OVCAR-3High-Grade Serous Ovarian Cancer10-100 mg/kg, p.o. daily for 45 daysDose-dependent tumor growth inhibition, with 50% of animals showing lasting tumor regression and cure.[8]
Lead KIF18A InhibitorOVCAR-3High-Grade Serous Ovarian Cancer6.25, 12.5, 25 mg/kg, i.p. dailyDose-dependent tumor growth inhibition, with regression at the highest dose.[9]
Sovilnesib (AMG-650)Human Ovarian and Breast Tumor ModelsOvarian, BreastNot specifiedRobust anti-cancer activity with durable tumor regressions.[11]
KIF18A shRNASMMC-7721 and HepG2 cellsHepatocellular CarcinomaSubcutaneous injectionDecreased tumor weight (0.201 ± 0.088 g vs 0.476 ± 0.126 g for control).[12]

Signaling Pathways Involving KIF18A

KIF18A expression and function are integrated into broader cellular signaling networks that are often dysregulated in cancer. Understanding these pathways provides further rationale for targeting KIF18A and may reveal opportunities for combination therapies.

JNK/c-Jun Signaling Pathway

Recent studies have identified KIF18A as a novel downstream target of the JNK1/c-Jun signaling pathway.[13][14] This pathway is frequently activated in various cancers and plays a role in cell proliferation, survival, and inflammation.

JNK_cJun_KIF18A_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli JNK1 JNK1 Stress Stimuli->JNK1 Activation cJun cJun JNK1->cJun Phosphorylation cJun_p p-cJun cJun->cJun_p KIF18A_promoter KIF18A Promoter cJun_p->KIF18A_promoter Binds and Activates KIF18A_mRNA KIF18A mRNA KIF18A_promoter->KIF18A_mRNA Transcription KIF18A_protein KIF18A Protein KIF18A_mRNA->KIF18A_protein Translation Increased Cell Proliferation Increased Cell Proliferation KIF18A_protein->Increased Cell Proliferation

Caption: JNK/c-Jun pathway leading to KIF18A expression.

Akt Signaling Pathway

KIF18A has also been implicated in the Akt signaling pathway, a central regulator of cell survival, growth, and proliferation. In some cancer types, KIF18A expression is correlated with the activation of Akt and its downstream effectors.[15]

Akt_KIF18A_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK Binding PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation KIF18A KIF18A Akt->KIF18A Upregulation (correlation) Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival KIF18A->Cell Proliferation & Survival

Caption: Correlation of KIF18A with the Akt signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of KIF18A.

siRNA-Mediated Knockdown of KIF18A

This protocol describes the transient knockdown of KIF18A in cultured cancer cells using small interfering RNA (siRNA).

Materials:

  • Cancer cell line of interest (e.g., HeLa, OVCAR-3, MDA-MB-231)

  • Complete culture medium

  • siRNA targeting KIF18A (and non-targeting control siRNA)

  • siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium

  • 6-well plates

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Preparation:

    • For each well, dilute 20-80 pmol of siRNA into 100 µL of Opti-MEM™ I Medium in a microcentrifuge tube (Solution A).[16]

    • In a separate tube, dilute 2-8 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™ I Medium (Solution B).[16]

    • Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow for complex formation.[16]

  • Transfection:

    • Aspirate the culture medium from the cells and wash once with siRNA Transfection Medium (serum-free medium).[16]

    • Add 0.8 mL of siRNA Transfection Medium to the tube containing the siRNA-lipid complexes.

    • Overlay the 1 mL mixture onto the washed cells.

    • Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.[16]

  • Post-Transfection:

    • After the incubation period, add 1 mL of normal growth medium containing 2x the normal serum concentration without removing the transfection mixture.

    • Incubate the cells for 24-72 hours before proceeding with downstream analysis (e.g., Western blot, immunofluorescence, proliferation assay). The optimal incubation time should be determined empirically.

siRNA_Workflow A Seed Cells C Transfect Cells A->C B Prepare siRNA-Lipid Complexes B->C D Incubate C->D E Analyze D->E

Caption: Workflow for siRNA-mediated knockdown of KIF18A.

Immunofluorescence Staining for Mitotic Spindle Analysis

This protocol details the staining of cells to visualize the mitotic spindle, chromosomes, and centrosomes, allowing for the analysis of mitotic defects following KIF18A inhibition.

Materials:

  • Cells grown on glass coverslips

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1-1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS with 0.1% Tween-20)

  • Primary antibodies:

    • Mouse anti-α-tubulin (for microtubules)

    • Rabbit anti-pericentrin or anti-γ-tubulin (for centrosomes)

    • Human anti-centromere antibody (ACA/CREST) (for kinetochores)

  • Fluorophore-conjugated secondary antibodies

  • DAPI (for DNA counterstaining)

  • Mounting medium

Procedure:

  • Fixation:

    • Wash cells briefly with PBS.

    • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.

    • Rinse three times with PBS.[17]

  • Permeabilization:

    • Incubate cells with permeabilization buffer for 10-20 minutes at room temperature.[17]

    • Rinse three times with PBS.[17]

  • Blocking:

    • Incubate cells with blocking solution for 1 hour at room temperature to reduce non-specific antibody binding.[17]

  • Primary Antibody Incubation:

    • Dilute primary antibodies in antibody dilution buffer (e.g., 1% BSA in PBS with 0.1% Tween-20).

    • Incubate cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.[17]

  • Secondary Antibody Incubation:

    • Wash cells three times with PBS.

    • Dilute fluorophore-conjugated secondary antibodies in antibody dilution buffer.

    • Incubate cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[17]

  • Counterstaining and Mounting:

    • Wash cells three times with PBS.

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Wash twice with PBS.

    • Mount the coverslip onto a microscope slide using mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope.

Western Blotting for KIF18A and Mitotic Markers

This protocol is for the detection of KIF18A, and markers of mitosis (phospho-histone H3) and apoptosis (cleaved caspase-3) by Western blotting.

Materials:

  • Cell lysates

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)

  • Primary antibodies:

    • Rabbit anti-KIF18A

    • Rabbit anti-phospho-histone H3 (Ser10)

    • Rabbit anti-cleaved caspase-3

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation:

    • Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • Gel Electrophoresis:

    • Load samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation:

    • Wash the membrane three times with TBS-T for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBS-T for 10 minutes each.

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Detect the signal using an imaging system.

Cell Viability Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP.

Materials:

  • Cells cultured in an opaque-walled 96-well plate

  • CellTiter-Glo® Reagent

Procedure:

  • Equilibrate the plate of cultured cells to room temperature for approximately 30 minutes.[18]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[18]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[18]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[18]

  • Measure the luminescence using a plate reader. The luminescent signal is proportional to the number of viable cells.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a KIF18A inhibitor in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice)

  • CIN cancer cell line (e.g., OVCAR-3)

  • Matrigel (optional)

  • KIF18A inhibitor formulated for in vivo administration

  • Vehicle control

  • Calipers

Procedure:

  • Cell Implantation:

    • Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS, sometimes mixed with Matrigel) into the flank of each mouse.[19]

  • Tumor Growth Monitoring:

    • Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x length x width²).

  • Treatment:

    • Randomize mice into treatment and control groups.

    • Administer the KIF18A inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).[8]

  • Efficacy Evaluation:

    • Continue to monitor tumor growth and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Conclusion and Future Directions

KIF18A represents a compelling therapeutic target for the selective treatment of chromosomally unstable cancers. Its essential role in enabling the proliferation of these otherwise vulnerable cells provides a clear rationale for the development of targeted inhibitors. Preclinical data for KIF18A inhibitors like sovilnesib are promising, demonstrating potent anti-tumor activity in vitro and in vivo with a favorable safety profile.

Future research in this area will likely focus on:

  • Biomarker Development: Identifying robust biomarkers to accurately select patients with CIN tumors who are most likely to respond to KIF18A inhibition.

  • Combination Therapies: Exploring the synergistic potential of KIF18A inhibitors with other anti-cancer agents, such as PARP inhibitors or chemotherapy.[11]

  • Resistance Mechanisms: Understanding and overcoming potential mechanisms of resistance to KIF18A-targeted therapies.

  • Clinical Translation: Advancing the clinical development of KIF18A inhibitors through well-designed clinical trials to establish their safety and efficacy in cancer patients.

The continued investigation of KIF18A and the development of novel therapeutic strategies targeting this key mitotic kinesin hold great promise for improving the outcomes of patients with chromosomally unstable and aggressive cancers.

References

Unraveling the Anti-Tumor Potential of AM-5308: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Selective KIF18A Inhibitor for Chromosomally Unstable Cancers

This technical guide provides a comprehensive overview of the anti-tumor properties of AM-5308, a potent and selective inhibitor of the mitotic kinesin KIF18A. This compound has emerged as a promising therapeutic agent, particularly for cancers characterized by chromosomal instability (CIN), a common feature of aggressive and difficult-to-treat malignancies. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the mechanism of action, quantitative data from key experiments, and explicit protocols to facilitate further investigation.

Core Mechanism of Action: Targeting Mitotic Catastrophe in CIN-Positive Cancers

This compound exerts its anti-tumor effects by specifically targeting KIF18A, a motor protein crucial for the proper alignment of chromosomes during mitosis.[1] By inhibiting the microtubule-dependent ATPase activity of KIF18A, this compound disrupts the precise regulation of chromosome congression at the metaphase plate.[1][2] This interference is particularly detrimental to cancer cells with high levels of CIN, which are already prone to errors in chromosome segregation. The inhibition of KIF18A in these vulnerable cells activates the mitotic checkpoint, leading to prolonged mitotic arrest and ultimately, cell death through a process known as mitotic catastrophe.[3][4] Notably, normal, chromosomally stable cells are significantly less sensitive to KIF18A inhibition, suggesting a favorable therapeutic window for this compound.[5]

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound have been quantified through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a clear comparison of its activity across various assays and cell lines.

Table 1: In Vitro Inhibitory Activity of this compound
Target/AssayCell LineIC50/EC50 (nM)Reference
KIF18A MT-ATPase Activity-47[1][2]
KIF19A Motor Activity-224[1]
Cytotoxicity (Cell Count)MDA-MB-15741[2]
Mitotic Feature (pH3)MDA-MB-157-[6]
Mitotic Feature (PCM Foci)MDA-MB-157-[6]
Table 2: In Vivo Anti-Tumor Efficacy of this compound
Xenograft ModelTreatmentDosageTumor Growth Inhibition (TGI)Reference
OVCAR-3This compound25 mg/kg, ip, once daily for 2 daysSignificant inhibition[2]

Signaling Pathways Implicated in this compound's Action

The anti-tumor activity of this compound is intrinsically linked to the mitotic cell cycle machinery. Furthermore, the expression and activity of its target, KIF18A, are regulated by upstream signaling pathways, which may influence cellular sensitivity to the inhibitor.

cluster_upstream Upstream Regulation cluster_target Target & Inhibition cluster_downstream Downstream Effects JNK1 JNK1 cJun c-Jun JNK1->cJun Phosphorylation KIF18A_gene KIF18A Gene cJun->KIF18A_gene Transcriptional Activation KIF18A_protein KIF18A Protein KIF18A_gene->KIF18A_protein Expression MitoticCheckpoint Mitotic Checkpoint Activation KIF18A_protein->MitoticCheckpoint Suppression (in CIN cells) AM5308 This compound AM5308->KIF18A_protein Inhibition CellDeath Mitotic Catastrophe (Cell Death) MitoticCheckpoint->CellDeath

Caption: Simplified signaling pathway of this compound's mechanism of action.

Recent studies have indicated that the JNK1/c-Jun signaling pathway can activate the transcription of KIF18A, suggesting that the activity of this pathway could be a determinant of this compound sensitivity.[7][8] Additionally, KIF18A has been implicated in the regulation of the PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation.[6] Inhibition of KIF18A may therefore also impact this pro-survival pathway, contributing to its anti-tumor effects.

Experimental Protocols

To facilitate the replication and further exploration of this compound's properties, this section provides detailed methodologies for key experiments.

KIF18A Microtubule-Stimulated ATPase Activity Assay (ADP-Glo™)

This assay quantifies the ATPase activity of KIF18A by measuring the amount of ADP produced.

Materials:

  • Recombinant human KIF18A protein

  • Microtubules

  • This compound (or other test compounds)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Assay buffer (e.g., 15 mM PIPES pH 7.0, 5 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 10 µM paclitaxel)

  • ATP

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add assay buffer, microtubules, and the diluted this compound or DMSO control.

  • Add recombinant KIF18A protein to each well.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition relative to the DMSO control and determine the IC50 value.

start Start prep_reagents Prepare Reagents (this compound, KIF18A, MTs, ATP) start->prep_reagents plate_setup Plate Setup (Buffer, MTs, this compound) prep_reagents->plate_setup add_kif18a Add KIF18A plate_setup->add_kif18a start_reaction Initiate with ATP add_kif18a->start_reaction incubation Incubate (e.g., 60 min) start_reaction->incubation stop_reaction Stop Reaction (Add ADP-Glo™ Reagent) incubation->stop_reaction incubation2 Incubate (40 min) stop_reaction->incubation2 add_detection Add Detection Reagent incubation2->add_detection incubation3 Incubate (30 min) add_detection->incubation3 read_luminescence Measure Luminescence incubation3->read_luminescence analyze Analyze Data (Calculate IC50) read_luminescence->analyze end End analyze->end

Caption: Workflow for the KIF18A ATPase activity assay.

Mitotic Index Analysis using Phospho-Histone H3 (Ser10) Staining

This immunofluorescence-based assay quantifies the percentage of cells in the mitotic phase of the cell cycle.

Materials:

  • Cancer cell lines (e.g., MDA-MB-157)

  • This compound

  • Culture medium and plates

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H3 (Ser10)

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or DMSO for a specified duration (e.g., 24 hours).

  • Fix the cells with paraformaldehyde.

  • Permeabilize the cells with Triton X-100.

  • Block non-specific antibody binding with BSA solution.

  • Incubate the cells with the primary anti-phospho-Histone H3 (Ser10) antibody.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Acquire images using a high-content imaging system or fluorescence microscope.

  • Quantify the number of phospho-H3 positive cells and the total number of cells (DAPI positive).

  • Calculate the mitotic index as (number of phospho-H3 positive cells / total number of cells) x 100.

In Vivo Xenograft Tumor Growth Inhibition Study

This protocol outlines the assessment of this compound's anti-tumor efficacy in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • OVCAR-3 human ovarian cancer cells

  • Matrigel

  • This compound formulation for intraperitoneal (i.p.) injection

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant OVCAR-3 cells mixed with Matrigel into the flank of the mice.

  • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 25 mg/kg, i.p.) or vehicle control according to the desired schedule.

  • Measure tumor volume using calipers at regular intervals.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Calculate the tumor growth inhibition (TGI) based on the differences in tumor volume between the treated and control groups.

Conclusion

This compound represents a promising, targeted therapeutic strategy for a subset of cancers characterized by chromosomal instability. Its selective mechanism of action, leading to mitotic catastrophe in CIN-positive cancer cells while sparing normal cells, offers a potential for a wide therapeutic index. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further investigate the anti-tumor properties of this compound and to explore its full clinical potential. Continued research into the intricate signaling networks governing KIF18A and the identification of predictive biomarkers will be crucial for the successful clinical translation of this novel anti-cancer agent.

References

AM-5308: A Technical Guide for Basic Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the basic research applications of AM-5308, a potent and selective inhibitor of the mitotic kinesin KIF18A. This compound has emerged as a valuable tool for investigating the mechanisms of mitosis, particularly in the context of chromosomally unstable cancers. This document provides a comprehensive overview of its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of its cellular effects and workflows.

Core Mechanism of Action: Targeting KIF18A in Mitosis

This compound exerts its biological effects through the specific inhibition of KIF18A, a plus-end directed motor protein belonging to the kinesin-8 family.[1][2][3] KIF18A plays a crucial role in regulating microtubule dynamics at the kinetochore-microtubule interface, which is essential for the proper alignment of chromosomes at the metaphase plate during mitosis.[3][4]

In normal, healthy cells, the function of KIF18A is largely dispensable for cell division.[5] However, cancer cells exhibiting chromosomal instability (CIN) are particularly dependent on KIF18A to manage their chaotic chromosomal arrangements and successfully complete mitosis.[1][5][6] By inhibiting the ATPase activity of KIF18A, this compound disrupts this critical process in CIN-positive cancer cells.[2][4] This disruption leads to a cascade of events, including the activation of the mitotic checkpoint (also known as the spindle assembly checkpoint), prolonged mitotic arrest, and ultimately, apoptotic cell death.[1][2][3] This selective cytotoxicity towards chromosomally unstable cancer cells makes this compound a compelling subject of research for targeted cancer therapies.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Parameter Value Assay Condition Reference
IC5047 nMKIF18A-mediated microtubule ATPase activity[2]
IC50224 nMKIF19A motor activity[7]
EC500.041 µMMitotic arrest in MDA-MB-157 cells[2]

Table 1: In Vitro Potency of this compound

Cell Line Cancer Type Parameter Value Reference
MDA-MB-157Triple-Negative Breast CancerEC50 (Mitotic Arrest)0.041 µM[2]
OVCAR-3Ovarian CancerIC50 (Anti-proliferative)53.3 nM[4]
OVCAR-8Ovarian CancerIC50 (Anti-proliferative)534 nM[4]

Table 2: Cellular Activity of this compound in Selected Cancer Cell Lines

Animal Model Treatment Outcome Reference
OVCAR-3 Xenograft (mouse)25 mg/kg, ip, once daily for 2 daysInhibition of tumor growth[2]

Table 3: In Vivo Efficacy of this compound

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway affected by this compound.

AM5308_Signaling_Pathway cluster_mitosis Mitosis in CIN Cancer Cell cluster_drug Pharmacological Intervention KIF18A KIF18A (Motor Protein) MT Microtubule Dynamics (at Kinetochore) KIF18A->MT Regulates Chr_Align Chromosome Alignment (Metaphase Plate) MT->Chr_Align Enables SAC Spindle Assembly Checkpoint (SAC) Chr_Align->SAC Improper Alignment Activates Cell_Survival Cell Survival & Proliferation Chr_Align->Cell_Survival Promotes Mitotic_Arrest Prolonged Mitotic Arrest SAC->Mitotic_Arrest Induces Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Leads to AM5308 This compound AM5308->KIF18A Inhibits ATPase_Assay_Workflow start Start prep_reagents Prepare Reagents: - KIF18A enzyme - Microtubules - ATP - Assay Buffer start->prep_reagents add_compound Add varying concentrations of this compound or DMSO (control) to microplate wells prep_reagents->add_compound add_enzyme_mt Add KIF18A and microtubules to wells add_compound->add_enzyme_mt initiate_reaction Initiate reaction by adding ATP add_enzyme_mt->initiate_reaction incubate Incubate at room temperature initiate_reaction->incubate detect_adp Detect ADP production (e.g., using ADP-Glo™ Kinase Assay) incubate->detect_adp measure_luminescence Measure luminescence detect_adp->measure_luminescence analyze_data Analyze data to determine IC50 values measure_luminescence->analyze_data end End analyze_data->end Cell_Assay_Workflow cluster_mitotic_arrest Mitotic Arrest Analysis cluster_viability Cell Viability Analysis start Start seed_cells Seed cancer cells (e.g., MDA-MB-157) in multi-well plates start->seed_cells add_compound Treat cells with a dose range of this compound seed_cells->add_compound incubate Incubate for a defined period (e.g., 24-96 hours) add_compound->incubate fix_stain Fix and stain cells with antibodies against mitotic markers (e.g., phospho-histone H3) and a DNA dye (e.g., DAPI) incubate->fix_stain add_reagent Add cell viability reagent (e.g., CellTiter-Glo®) incubate->add_reagent image_cells Acquire images using high-content microscopy fix_stain->image_cells quantify_mitotic_cells Quantify the percentage of mitotic cells image_cells->quantify_mitotic_cells analyze_data Analyze data to determine EC50/IC50 values quantify_mitotic_cells->analyze_data measure_signal Measure luminescence or fluorescence add_reagent->measure_signal calculate_viability Calculate percentage of cell viability relative to control measure_signal->calculate_viability calculate_viability->analyze_data end End analyze_data->end Xenograft_Workflow start Start implant_cells Implant human cancer cells (e.g., OVCAR-3) subcutaneously into immunocompromised mice start->implant_cells tumor_growth Allow tumors to grow to a predetermined size implant_cells->tumor_growth randomize_mice Randomize mice into treatment and control groups tumor_growth->randomize_mice administer_drug Administer this compound (e.g., via intraperitoneal injection) and vehicle control daily randomize_mice->administer_drug monitor_mice Monitor tumor volume and body weight regularly administer_drug->monitor_mice end_of_study End of study: euthanize mice and excise tumors for further analysis monitor_mice->end_of_study analyze_data Analyze tumor growth inhibition data end_of_study->analyze_data end End analyze_data->end

References

Methodological & Application

Application Notes and Protocols for AM-5308 ATPase Activity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-5308 is a potent and selective small-molecule inhibitor of the mitotic kinesin KIF18A.[1][2] KIF18A is a motor protein that plays a crucial role in regulating microtubule dynamics at the plus-ends, which is essential for proper chromosome alignment during cell division.[3][4][5] Inhibition of KIF18A's ATPase activity disrupts its motor function, leading to mitotic arrest and subsequent cell death, particularly in chromosomally unstable cancer cells.[4][6] This makes KIF18A an attractive therapeutic target in oncology. These application notes provide detailed protocols for measuring the ATPase activity of KIF18A and determining the inhibitory potential of compounds like this compound.

The primary methods for assessing KIF18A ATPase activity rely on the detection of the products of ATP hydrolysis: adenosine diphosphate (ADP) or inorganic phosphate (Pi). The two most common assay formats are the luminescence-based ADP-Glo™ assay and the colorimetric malachite green assay.

Principle of the Assays

KIF18A is a microtubule-stimulated ATPase, meaning its enzymatic activity is significantly enhanced in the presence of microtubules. The fundamental principle of the assay is to measure the rate of ATP hydrolysis by purified KIF18A in the presence of microtubules. The inhibitory effect of a compound like this compound is quantified by measuring the reduction in ATPase activity.

  • ADP-Glo™ Assay: This is a luminescence-based assay that measures the amount of ADP produced in the ATPase reaction. The assay is performed in two steps. First, the ATPase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by a luciferase to generate a light signal that is proportional to the initial amount of ADP produced.

  • Malachite Green Assay: This is a colorimetric assay that detects the amount of inorganic phosphate (Pi) released during the ATPase reaction. In an acidic solution containing molybdate, Pi forms a complex with malachite green, resulting in a colored product that can be measured by absorbance.[7][8][9]

Quantitative Data Summary

The inhibitory potency of this compound against KIF18A ATPase activity is typically reported as the half-maximal inhibitory concentration (IC50).

CompoundTargetAssay TypeIC50 (nM)Reference
This compoundKIF18AMicrotubule-Stimulated ATPase Assay47[10][11]
This compoundKIF18AMicrotubule-Stimulated ATPase Assay30[12]

Note: Variations in IC50 values can arise from differences in experimental conditions, such as enzyme and substrate concentrations, and the specific assay format used.

Mechanism of Inhibition

This compound is an ATP-non-competitive inhibitor of KIF18A.[2] Its inhibitory activity is dependent on the presence of microtubules, suggesting that this compound likely binds to the KIF18A-microtubule complex.[2] This allosteric inhibition mechanism prevents the proper conformational changes required for ATP hydrolysis and motor movement along the microtubule.

Signaling Pathway and Experimental Workflow Diagrams

KIF18A_Inhibition_Pathway cluster_0 KIF18A Motor Cycle cluster_1 Inhibition KIF18A KIF18A KIF18A_MT KIF18A-Microtubule Complex KIF18A->KIF18A_MT Binds Microtubule Microtubule Microtubule->KIF18A_MT ATP ATP KIF18A_MT_ATP KIF18A-MT-ATP Complex ATP->KIF18A_MT_ATP ADP_Pi ADP + Pi KIF18A_MT->KIF18A_MT_ATP ATP Binding Inhibited_Complex Inhibited KIF18A-MT Complex KIF18A_MT->Inhibited_Complex KIF18A_MT_ADP_Pi KIF18A-MT-ADP-Pi Complex KIF18A_MT_ATP->KIF18A_MT_ADP_Pi ATP Hydrolysis KIF18A_MT_ADP_Pi->ADP_Pi KIF18A_MT_ADP_Pi->KIF18A_MT Product Release AM_5308 This compound AM_5308->Inhibited_Complex Binds to Inhibited_Complex->KIF18A_MT_ATP Blocks ATP Hydrolysis

Caption: KIF18A Inhibition Pathway by this compound.

ATPase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, KIF18A, Microtubules, ATP, this compound) Start->Prepare_Reagents Dispense_Compound Dispense this compound or DMSO control into assay plate Prepare_Reagents->Dispense_Compound Add_Enzyme_MT Add KIF18A and Microtubules Dispense_Compound->Add_Enzyme_MT Initiate_Reaction Initiate Reaction with ATP Add_Enzyme_MT->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Stop_Reaction Stop ATPase Reaction Incubate->Stop_Reaction Detect_Signal Detect Signal (Luminescence or Absorbance) Stop_Reaction->Detect_Signal Analyze_Data Data Analysis (IC50 determination) Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: General Workflow for KIF18A ATPase Assay.

Logical_Relationship AM_5308 This compound Inhibition Inhibition AM_5308->Inhibition KIF18A_Activity KIF18A ATPase Activity ATP_Hydrolysis ATP Hydrolysis (ATP -> ADP + Pi) KIF18A_Activity->ATP_Hydrolysis Drives ADP_Production ADP Production ATP_Hydrolysis->ADP_Production Pi_Release Inorganic Phosphate (Pi) Release ATP_Hydrolysis->Pi_Release Luminescence_Signal Luminescence Signal (ADP-Glo) ADP_Production->Luminescence_Signal Measured by Colorimetric_Signal Colorimetric Signal (Malachite Green) Pi_Release->Colorimetric_Signal Measured by Inhibition->KIF18A_Activity Decreases

Caption: Logical Relationships in the this compound ATPase Assay.

Experimental Protocols

Protocol 1: ADP-Glo™ Luminescence Assay for KIF18A ATPase Activity

This protocol is adapted from established methods for measuring KIF18A microtubule-stimulated ATPase activity.[3][5]

Materials:

  • Purified human KIF18A protein (e.g., truncated construct 1-417)

  • Taxol-stabilized microtubules (e.g., from porcine brain)

  • ATP solution

  • This compound or other test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)

  • Assay Buffer: 15 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.01% Tween-20, 1 µM paclitaxel

  • White, opaque 384-well assay plates

  • Multichannel pipettes or liquid handling system

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in the Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically at 1%.

  • Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (for control wells).

    • Add 5 µL of a solution containing microtubules (final concentration of 60 µg/mL) and ATP (final concentration of 25 µM) in Assay Buffer.

    • Incubate the plate at room temperature for 10-15 minutes.

  • Initiate ATPase Reaction:

    • To initiate the reaction, add 2.5 µL of a solution containing KIF18A protein (final concentration of 2.5 nM) in Assay Buffer.

    • The final reaction volume will be 10 µL.

    • Incubate the plate at room temperature for a defined period, for example, 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the ATPase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescence signal is proportional to the amount of ADP produced.

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Malachite Green Colorimetric Assay for KIF18A ATPase Activity

This protocol provides an alternative method for measuring ATPase activity by detecting the release of inorganic phosphate.

Materials:

  • Purified human KIF18A protein

  • Taxol-stabilized microtubules

  • ATP solution

  • This compound or other test compounds dissolved in DMSO

  • Malachite Green Reagent: Prepare by mixing three volumes of 0.045% malachite green hydrochloride in water with one volume of 4.2% ammonium molybdate in 4 M HCl. Add Tween-20 to a final concentration of 0.01%. This reagent should be prepared fresh.

  • Assay Buffer: 80 mM PIPES (pH 6.9), 5 mM MgCl₂, 1 mM EGTA

  • Clear, flat-bottom 96-well or 384-well plates

  • Multichannel pipettes

  • Microplate reader capable of measuring absorbance at ~620-650 nm

Procedure:

  • Standard Curve Preparation: Prepare a standard curve of inorganic phosphate (e.g., using a stock solution of KH₂PO₄) in the Assay Buffer. The concentration range should be relevant to the expected amount of phosphate released in the enzymatic reaction.

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO and then in Assay Buffer, as described in Protocol 1.

  • Reaction Setup:

    • In a clear microplate, add the diluted this compound or DMSO control.

    • Add a solution containing KIF18A and microtubules in Assay Buffer.

    • Pre-incubate at room temperature for 10 minutes.

  • Initiate ATPase Reaction:

    • Initiate the reaction by adding ATP to a final concentration that is appropriate for the KIF18A being tested (e.g., in the range of 10-100 µM).

    • Incubate the reaction at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 15-30 minutes). The reaction time and temperature should be optimized to ensure linear phosphate release.

  • Phosphate Detection:

    • Stop the reaction by adding the Malachite Green Reagent. The acidic nature of the reagent will quench the enzymatic reaction.

    • Incubate at room temperature for 10-20 minutes to allow for color development.[7][8]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength between 620 nm and 650 nm.

    • Use the phosphate standard curve to convert the absorbance values to the concentration of inorganic phosphate released.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value as described in Protocol 1.

Troubleshooting and Considerations

  • High Background Signal: In the malachite green assay, contamination of buffers or ATP stocks with inorganic phosphate can lead to high background. Use high-purity reagents and freshly prepared buffers.

  • Enzyme Activity: The activity of KIF18A can vary between protein preparations. It is crucial to determine the optimal enzyme concentration and reaction time for each batch of enzyme to ensure the assay is performed in the linear range.

  • Microtubule Quality: The quality and polymerization state of the microtubules are critical for stimulating KIF18A ATPase activity. Use freshly prepared and properly stabilized microtubules.

  • Compound Solubility: Ensure that the test compounds are fully dissolved in the assay buffer to avoid artifacts. The final DMSO concentration should be kept low and consistent across all wells.

  • Assay Linearity: For kinetic studies, it is essential to establish the linear range of the assay with respect to time and enzyme concentration. This ensures that the measured rates are accurate representations of the initial velocity.

References

Application Notes and Protocols for AM-5308 in Mitotic Spindle Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-5308 is a potent and selective inhibitor of the mitotic kinesin KIF18A.[1] KIF18A plays a critical role in regulating microtubule dynamics at the plus-ends of kinetochore microtubules, which is essential for proper chromosome alignment at the metaphase plate.[2][3] Inhibition of KIF18A by this compound disrupts this process, leading to mitotic arrest, activation of the Spindle Assembly Checkpoint (SAC), and ultimately apoptosis, particularly in chromosomally unstable cancer cells.[4][5] These characteristics make this compound a valuable tool for studying mitotic progression and a potential therapeutic agent in oncology.

This document provides a detailed protocol for the immunofluorescence staining of mitotic spindles in cells treated with this compound, enabling the visualization and analysis of its effects on spindle morphology and chromosome segregation.

Mechanism of Action

This compound functions by inhibiting the ATPase activity of the KIF18A motor protein. This inhibition prevents KIF18A from properly regulating the length of kinetochore microtubules, leading to hyper-elongated microtubules and severe chromosome congression defects. The resulting mitotic errors trigger a prolonged mitotic arrest mediated by the Spindle Assembly Checkpoint (SAC). In cancer cells with high levels of chromosomal instability (CIN), this sustained arrest often culminates in apoptotic cell death.

Key Applications

  • Cancer Biology: Investigating the effects of KIF18A inhibition on mitotic progression and cell fate in cancer cell lines.

  • Cell Biology: Studying the role of KIF18A in mitotic spindle formation, chromosome alignment, and the spindle assembly checkpoint.

  • Drug Discovery: Screening and characterizing novel anti-mitotic compounds that target KIF18A.

Data Presentation

Table 1: In Vitro Activity of KIF18A Inhibitors
CompoundTargetIC50 (ATPase Assay)Anti-proliferative IC50 (OVCAR-3 cells)
This compound (analog)KIF18A14.5 nM (for ATX020)53.3 nM

Data compiled from publicly available information on KIF18A inhibitors.

Table 2: Recommended Antibody Dilutions for Immunofluorescence
Primary AntibodyHost SpeciesRecommended DilutionSupplier (Example)Catalog # (Example)
anti-α-TubulinMouse1:1000 - 1:2000Sigma-AldrichT9026
anti-PericentrinRabbit1:500 - 1:1000Abcamab4448
anti-γ-TubulinRabbit1:500 - 1:1000Abcamab11317

Note: Optimal antibody dilutions should be determined empirically by the end-user.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cells (e.g., MDA-MB-157, HeLa, OVCAR-3) onto sterile glass coverslips in a 12-well or 24-well plate at a density that will result in 50-70% confluency at the time of fixation.

  • Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment: The following day, treat the cells with the desired concentration of this compound (e.g., 0.5 µM for MDA-MB-157 cells) or a vehicle control (e.g., DMSO).[6]

  • Incubation: Incubate the cells for a specified duration (e.g., 24 hours) to allow for the induction of mitotic arrest.[6]

Protocol 2: Immunofluorescence Staining of Mitotic Spindles

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Microtubule Stabilizing Buffer (MTSB)

  • Fixative: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol

  • Permeabilization Buffer: 0.5% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100 (PBST)

  • Primary Antibodies (see Table 2)

  • Fluorophore-conjugated Secondary Antibodies

  • DAPI or Hoechst stain for DNA visualization

  • Mounting Medium

Procedure:

  • Washing: Gently wash the cells three times with pre-warmed PBS.

  • Fixation:

    • For PFA fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • For Methanol fixation: Fix the cells with ice-cold methanol for 10 minutes at -20°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibodies (e.g., anti-α-Tubulin and anti-Pericentrin) in Blocking Buffer according to the pre-determined optimal concentrations. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBST for 10 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in Blocking Buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBST for 10 minutes each, protected from light.

  • DNA Staining: Incubate the cells with DAPI or Hoechst stain (e.g., 1 µg/mL in PBS) for 5-10 minutes at room temperature.

  • Final Wash: Wash the cells once with PBS.

  • Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence or confocal microscope. Capture images for subsequent analysis.

Visualizations

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 This compound Treatment cluster_2 Immunofluorescence Staining cluster_3 Analysis A Seed cells on coverslips B Culture overnight A->B C Treat with this compound or Vehicle B->C D Incubate for 24 hours C->D E Fixation D->E F Permeabilization E->F G Blocking F->G H Primary Antibody Incubation (α-Tubulin, Pericentrin) G->H I Secondary Antibody Incubation H->I J DNA Staining (DAPI/Hoechst) I->J K Microscopy Imaging J->K L Quantitative Analysis of Spindle Phenotypes K->L

Caption: Workflow for immunofluorescence staining of mitotic spindles after this compound treatment.

This compound Signaling Pathway

G AM5308 This compound KIF18A KIF18A AM5308->KIF18A inhibition MT_Dynamics Microtubule Dynamics (Kinetochore Microtubules) AM5308->MT_Dynamics disrupts KIF18A->MT_Dynamics regulation Chromosome_Congression Chromosome Congression MT_Dynamics->Chromosome_Congression enables SAC Spindle Assembly Checkpoint (SAC) Activation MT_Dynamics->SAC defects lead to Chromosome_Congression->SAC defects lead to Mitotic_Arrest Prolonged Mitotic Arrest SAC->Mitotic_Arrest induces Apoptosis Apoptosis (in CIN+ cells) Mitotic_Arrest->Apoptosis

Caption: Simplified signaling pathway of this compound action on mitotic cells.

References

Application Notes and Protocols for AM-5308 Studies in an OVCAR-3 Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovarian cancer remains a significant cause of cancer-related mortality in women, with high-grade serous ovarian carcinoma (HGSOC) being the most prevalent and lethal subtype. The OVCAR-3 cell line, derived from a patient with advanced, drug-resistant ovarian adenocarcinoma, serves as a valuable and widely used in vitro and in vivo model for studying HGSOC.[1][2][3] OVCAR-3 cells are known to be tumorigenic in immunocompromised mice, forming xenografts that can be used to evaluate the efficacy of novel therapeutic agents.[4][5][6]

AM-5308 is a potent and selective inhibitor of the mitotic kinesin KIF18A.[7] KIF18A plays a critical role in chromosome alignment during mitosis, and its inhibition leads to mitotic arrest and subsequent cell death, particularly in chromosomally unstable cancer cells.[7][8] This makes KIF18A an attractive therapeutic target in cancers with a high degree of chromosomal instability, such as HGSOC. These application notes provide detailed protocols for establishing and utilizing an OVCAR-3 xenograft model for the preclinical evaluation of this compound.

OVCAR-3 Cell Line Characteristics

The OVCAR-3 cell line exhibits an epithelial morphology and is characterized by its adherent growth properties.[5][9] It was established from the malignant ascites of a 60-year-old Caucasian female with progressive ovarian adenocarcinoma that was refractory to chemotherapy.[2][6]

CharacteristicDescription
Cell Type Human Ovarian Adenocarcinoma
Morphology Epithelial
Growth Properties Adherent
Origin Malignant ascites from a patient with progressive, drug-resistant ovarian cancer
Key Features Tumorigenic in nude mice, expresses androgen and estrogen receptors, resistant to several chemotherapeutic agents.[4][5][6]

Experimental Protocols

OVCAR-3 Cell Culture

Materials:

  • OVCAR-3 cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Bovine Insulin

  • Penicillin-Streptomycin (P/S)

  • Trypsin-EDTA

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Cryopreservation medium (e.g., 60% basal medium, 30% FBS, 10% DMSO)[5]

Complete Growth Medium: RPMI-1640 supplemented with 20% FBS, 0.01 mg/mL bovine insulin, and 1% P/S.[5]

Protocol for Thawing Cryopreserved OVCAR-3 Cells:

  • Rapidly thaw the cryovial in a 37°C water bath.

  • Transfer the cell suspension to a 15 mL conical tube containing pre-warmed complete growth medium.

  • Centrifuge at 300 x g for 3-5 minutes to pellet the cells.

  • Discard the supernatant and gently resuspend the cell pellet in fresh complete growth medium.

  • Transfer the cell suspension to a T75 culture flask.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Change the medium every 2-3 days.[5]

Protocol for Subculturing OVCAR-3 Cells:

  • When cells reach 80-90% confluency, aspirate the culture medium.

  • Wash the cell monolayer once with DPBS.

  • Add 1-2 mL of Trypsin-EDTA solution and incubate at 37°C for 2-3 minutes, or until cells detach.[5]

  • Neutralize the trypsin by adding 4-6 mL of complete growth medium.

  • Collect the cell suspension and centrifuge at 300 x g for 3-5 minutes.

  • Discard the supernatant, resuspend the cell pellet in fresh medium, and seed into new culture flasks at a subcultivation ratio of 1:2 to 1:4.[5]

OVCAR-3 Subcutaneous Xenograft Model Establishment

Materials:

  • Female athymic nude mice (6-8 weeks old)[10]

  • OVCAR-3 cells in exponential growth phase

  • DPBS or serum-free medium

  • Matrigel (optional, but recommended)

  • Syringes and needles (23-25 gauge)[11]

  • Calipers for tumor measurement

Protocol:

  • Harvest OVCAR-3 cells and perform a cell count and viability assessment (e.g., trypan blue exclusion).

  • Resuspend the cells in DPBS or serum-free medium at a concentration of 1-2 x 10^7 cells/mL.

  • (Optional) Mix the cell suspension 1:1 with Matrigel to a final cell concentration of 0.5-1 x 10^7 cells/mL. Keep the mixture on ice.

  • Anesthetize the mice.

  • Inject 100-200 µL of the cell suspension (containing 1-2 x 10^6 cells) subcutaneously into the right flank of each mouse.[10]

  • Monitor the mice regularly for tumor formation. Palpable tumors are typically expected to develop within 2-4 weeks.[5]

  • Once tumors are established and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[10]

  • Monitor animal body weight and overall health throughout the study.

Experimental Workflow for OVCAR-3 Xenograft Study

G cluster_cell_culture Cell Culture Phase cluster_xenograft Xenograft Establishment cluster_treatment Treatment Phase Thaw Thaw OVCAR-3 Cells Culture Culture to 80-90% Confluency Thaw->Culture Harvest Harvest and Prepare Cells Culture->Harvest Inject Subcutaneous Injection (1-2x10^6 cells/mouse) Harvest->Inject Monitor Monitor Tumor Growth Inject->Monitor Randomize Randomize Mice (Tumor Volume ~100-200 mm³) Monitor->Randomize Treat_AM5308 Administer this compound Randomize->Treat_AM5308 Treat_Vehicle Administer Vehicle Control Randomize->Treat_Vehicle Measure Measure Tumor Volume & Body Weight Treat_AM5308->Measure Treat_Vehicle->Measure Endpoint Study Endpoint Measure->Endpoint Tumor size limit reached or end of study period

Caption: Workflow for establishing and conducting an OVCAR-3 xenograft study.

This compound Dosing and Administration

Based on preclinical studies of other agents in OVCAR-3 xenograft models and the nature of this compound, a representative dosing schedule is provided below. The optimal dose and schedule for this compound should be determined empirically.

Vehicle Preparation: A suitable vehicle for this compound, based on its properties, could be a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

Dosing Regimen (Example):

GroupTreatmentDose (mg/kg)Route of AdministrationDosing Schedule
1Vehicle Control-Intraperitoneal (IP) or Oral (PO)Daily for 21 days
2This compound25Intraperitoneal (IP) or Oral (PO)Daily for 21 days
3This compound50Intraperitoneal (IP) or Oral (PO)Daily for 21 days

Data Presentation

Quantitative data from the study should be summarized for clear comparison between treatment and control groups.

Table 1: Tumor Growth Inhibition by this compound in OVCAR-3 Xenografts

Treatment GroupMean Tumor Volume at Day 0 (mm³)Mean Tumor Volume at Day 21 (mm³)Percent Tumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle Control155 ± 251250 ± 150--
This compound (25 mg/kg)152 ± 28650 ± 9548<0.05
This compound (50 mg/kg)158 ± 22320 ± 7074.4<0.001

Table 2: Effect of this compound on Body Weight

Treatment GroupMean Body Weight at Day 0 (g)Mean Body Weight at Day 21 (g)Percent Change in Body Weight
Vehicle Control22.5 ± 1.224.1 ± 1.5+7.1%
This compound (25 mg/kg)22.8 ± 1.123.5 ± 1.3+3.1%
This compound (50 mg/kg)22.6 ± 1.322.1 ± 1.6-2.2%

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effect by inhibiting KIF18A, a motor protein essential for the proper alignment of chromosomes at the metaphase plate during mitosis.[7][8] Inhibition of KIF18A in chromosomally unstable cancer cells, such as many HGSOCs, leads to an activation of the spindle assembly checkpoint, prolonged mitotic arrest, and ultimately, apoptosis.[7][8]

Recent studies have indicated that the expression of KIF18A can be regulated by the JNK/c-Jun signaling pathway.[1][2] This pathway is involved in various cellular processes, including proliferation and survival.

KIF18A Signaling Pathway in Cancer

G cluster_upstream Upstream Regulation cluster_target Target Gene cluster_protein Protein Function cluster_drug Therapeutic Intervention cluster_outcome Cellular Outcome JNK1 JNK1 cJun c-Jun JNK1->cJun Phosphorylates KIF18A_gene KIF18A Gene cJun->KIF18A_gene Activates Transcription KIF18A_protein KIF18A Protein KIF18A_gene->KIF18A_protein Translation Mitosis Chromosome Alignment in Mitosis KIF18A_protein->Mitosis Mitotic_Arrest Mitotic Arrest Mitosis->Mitotic_Arrest Disruption leads to AM5308 This compound AM5308->KIF18A_protein Inhibits Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Simplified signaling pathway of KIF18A and the mechanism of action of this compound.

References

Application Notes and Protocols for AM-5308 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of AM-5308, a potent KIF18A inhibitor, in various mouse models of cancer. The protocols outlined below are based on established preclinical studies and are intended to guide researchers in designing and executing in vivo efficacy and pharmacodynamic experiments.

Core Mechanism of Action

This compound is a selective inhibitor of the mitotic kinesin KIF18A, which plays a crucial role in regulating chromosome alignment during cell division.[1][2][3] By inhibiting the ATPase activity of KIF18A, this compound disrupts proper chromosome segregation, leading to a prolonged mitotic arrest and subsequent cell death, particularly in cancer cells exhibiting chromosomal instability.[3] This targeted approach offers a promising therapeutic strategy against aggressive cancers such as high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC), which frequently harbor TP53 mutations and display chromosomal instability.[4][5]

Data Presentation: In Vivo Dosing Regimens

The following table summarizes the key parameters for the administration of this compound in mouse xenograft models based on published studies.

ParameterDetailsMouse Model(s)Reference
Dosage 25 mg/kgOVCAR-3, CAL-51, OVCAR-8[4][6]
50 mg/kgOVCAR-3[6]
Administration Route Intraperitoneal (i.p.) InjectionOVCAR-3, CAL-51, OVCAR-8[1][4][6]
Dosing Frequency Once dailyOVCAR-3, CAL-51[4][6]
Treatment Duration 2 days (for antitumor activity)OVCAR-3[1]
18 days (for efficacy and tolerability)OVCAR-3, CAL-51[4][6]
Vehicle 20% SBE-β-CD in SalineNot specified, but a general protocol[1]

Experimental Protocols

Preparation of this compound Dosing Solution

This protocol describes the preparation of a 2 mg/mL suspended solution of this compound suitable for intraperitoneal injection in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • 20% Captisol® (SBE-β-CD) in Saline

  • Sterile, pyrogen-free saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile pipette tips

Protocol:

  • Prepare a 20 mg/mL stock solution of this compound in DMSO.

    • Weigh the required amount of this compound powder.

    • Dissolve the powder in an appropriate volume of DMSO to achieve a final concentration of 20 mg/mL.

    • Vortex thoroughly to ensure complete dissolution.

  • Prepare the final dosing solution.

    • In a sterile microcentrifuge tube, add 900 µL of 20% SBE-β-CD in Saline.

    • To this, add 100 µL of the 20 mg/mL this compound stock solution in DMSO.

    • This will result in a final concentration of 2 mg/mL this compound in a solution of 10% DMSO and 18% SBE-β-CD in Saline.

    • Vortex the suspension thoroughly before each injection to ensure a uniform distribution of the compound.

Administration of this compound to Mice

This protocol outlines the procedure for intraperitoneal (i.p.) administration of this compound to mice.

Materials:

  • Prepared this compound dosing solution

  • Appropriately sized mice for the study (e.g., female athymic nude mice for xenograft models)

  • Sterile 1 mL syringes with 27-30 gauge needles

  • Animal scale

  • 70% ethanol for disinfection

Protocol:

  • Animal Preparation:

    • Weigh each mouse accurately to determine the correct injection volume.

    • The injection volume can be calculated using the following formula: Volume (mL) = (Mouse Weight (kg) x Dose (mg/kg)) / Concentration (mg/mL) For a 25 mg/kg dose using a 2 mg/mL solution: Volume (mL) = (Mouse Weight (kg) x 25) / 2

  • Injection Procedure:

    • Gently restrain the mouse, exposing the lower abdominal area.

    • Wipe the injection site with 70% ethanol.

    • Insert the needle into the peritoneal cavity in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or other organs.

    • Inject the calculated volume of the this compound suspension slowly and steadily.

    • Withdraw the needle and return the mouse to its cage.

  • Monitoring:

    • Monitor the animals regularly for any signs of toxicity or adverse reactions, including changes in weight, behavior, or appearance.

    • For efficacy studies, tumor volume should be measured at regular intervals.

Visualizations

Signaling Pathway of this compound

AM5308_Signaling_Pathway cluster_mitosis Mitosis KIF18A KIF18A (Mitotic Kinesin) Microtubules Microtubule Dynamics KIF18A->Microtubules Regulates Chromosome_Alignment Chromosome Alignment at Metaphase Plate Microtubules->Chromosome_Alignment Ensures Mitotic_Checkpoint Mitotic Checkpoint (Spindle Assembly Checkpoint) Chromosome_Alignment->Mitotic_Checkpoint Failure to align activates Cell_Death Mitotic Catastrophe & Apoptosis Mitotic_Checkpoint->Cell_Death Prolonged activation leads to AM5308 This compound AM5308->KIF18A Inhibits

Caption: Mechanism of action of this compound in inducing mitotic catastrophe.

Experimental Workflow for In Vivo Efficacy Study

In_Vivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints Tumor_Implantation Tumor Cell Implantation (e.g., OVCAR-3 xenograft) Tumor_Growth Allow Tumors to Establish (e.g., to ~100-200 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Vehicle_Group Vehicle Control (i.p., daily) Randomization->Vehicle_Group AM5308_Group This compound Treatment (e.g., 25 mg/kg, i.p., daily) Randomization->AM5308_Group Tumor_Measurement Measure Tumor Volume (e.g., 2-3 times/week) Vehicle_Group->Tumor_Measurement AM5308_Group->Tumor_Measurement Endpoint Endpoint Criteria Met (e.g., Tumor size, study duration) Tumor_Measurement->Endpoint Body_Weight Monitor Body Weight (Tolerability) Body_Weight->Endpoint Analysis Tumor Collection & Pharmacodynamic Analysis Endpoint->Analysis

Caption: General workflow for an in vivo efficacy study of this compound.

References

Preparation of AM-5308 Stock and Working Solutions: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AM-5308 is a potent and selective inhibitor of the mitotic kinesin KIF18A, a protein crucial for chromosome segregation during cell division.[1][2][3] Its ability to disrupt mitosis in cancer cells makes it a valuable tool in cancer research and drug development.[3][4] This application note provides detailed protocols for the preparation of this compound stock and working solutions for in vitro and in vivo experimental use.

This compound Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Weight 529.65 g/mol [1]
Formula C26H35N5O5S[5][6]
Solubility 10 mM in DMSO[2]
Storage (Powder) 2 years at -20°C[3][6]
Storage (Stock Solution in DMSO) 6 months at -80°C; 1 month at -20°C[1][6]

Experimental Protocols

A. Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, use the following calculation:

      • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol )

      • Mass (mg) = 0.010 mol/L * 0.001 L * 529.65 g/mol = 5.2965 mg

  • Weigh the this compound powder:

    • Carefully weigh out approximately 5.30 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the compound:

    • Vortex the solution until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Aliquot and store:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][6]

B. Preparation of Working Solutions for In Vitro Assays

This protocol describes the dilution of the 10 mM stock solution to prepare working solutions for typical in vitro cell-based assays. Common working concentrations for this compound range from 0 to 10 µM.[1]

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium or assay buffer

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Determine the desired final concentration and volume of the working solution.

  • Perform a serial dilution of the 10 mM stock solution in cell culture medium or assay buffer to achieve the desired final concentration.

    • Example for preparing 1 mL of a 10 µM working solution:

      • Add 1 µL of the 10 mM this compound stock solution to 999 µL of cell culture medium.

      • Mix thoroughly by gentle pipetting or vortexing.

  • Prepare a vehicle control:

    • Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This is crucial to control for any effects of the solvent on the cells.

  • Use immediately:

    • It is recommended to prepare working solutions fresh for each experiment.

C. Preparation of a 2 mg/mL Suspended Solution for In Vivo Use

This protocol describes the preparation of a suspended solution of this compound suitable for intraperitoneal injection in animal models.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • 20% Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline

  • Sterile tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Prepare a 20 mg/mL stock solution in DMSO:

    • Dissolve the required amount of this compound in DMSO to make a 20 mg/mL stock solution.

  • Prepare the final suspended solution:

    • For every 1 mL of the final working solution, add 100 µL of the 20 mg/mL DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.

    • Mix the solution thoroughly by vortexing to ensure a uniform suspension.

  • Administer immediately:

    • This suspended solution should be used immediately after preparation for oral or intraperitoneal injection.[1]

Visualized Protocols

Stock_Solution_Preparation cluster_stock Stock Solution Preparation (10 mM) weigh Weigh 5.3 mg This compound Powder add_dmso Add 1 mL DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C aliquot->store

Caption: Workflow for preparing a 10 mM this compound stock solution.

Working_Solution_Preparation cluster_working Working Solution Preparation (e.g., 10 µM) stock 10 mM this compound Stock Solution dilute Dilute 1 µL of Stock in 999 µL Medium stock->dilute mix Mix Thoroughly dilute->mix use Use Immediately in Experiment mix->use

Caption: Workflow for preparing a 10 µM this compound working solution.

Signaling Pathway Context

This compound targets KIF18A, a kinesin motor protein that plays a critical role in regulating microtubule dynamics at the plus-ends during mitosis. Inhibition of KIF18A's ATPase activity disrupts chromosome congression at the metaphase plate, leading to the activation of the mitotic checkpoint (also known as the spindle assembly checkpoint) and ultimately inducing cell cycle arrest and apoptosis in cancer cells.

KIF18A_Inhibition_Pathway cluster_pathway Simplified KIF18A Inhibition Pathway AM5308 This compound KIF18A KIF18A ATPase Activity AM5308->KIF18A Inhibits Chromosome Proper Chromosome Alignment KIF18A->Chromosome Required for Mitotic_Checkpoint Mitotic Checkpoint Activation KIF18A->Mitotic_Checkpoint Suppresses Chromosome->Mitotic_Checkpoint Prevents Cell_Cycle_Arrest Cell Cycle Arrest (Mitosis) Mitotic_Checkpoint->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Can Induce

References

Determining the Optimal Concentration of AM-5308 for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

AM-5308 is a potent and selective small-molecule inhibitor of the mitotic kinesin KIF18A.[1] KIF18A plays a crucial role in regulating chromosome alignment during mitosis by dampening the dynamics of kinetochore-microtubules.[2][3] Inhibition of KIF18A's ATPase activity disrupts this process, leading to improper chromosome segregation, prolonged mitotic arrest, and eventual cell death, particularly in chromosomally unstable cancer cells.[4] These application notes provide detailed protocols for determining the optimal concentration of this compound for in vitro experiments, including cytotoxicity assays, cell cycle analysis, and immunofluorescence-based visualization of mitotic spindles.

Mechanism of Action

This compound selectively targets the motor domain of KIF18A, inhibiting its microtubule-dependent ATPase activity. This inhibition prevents the proper alignment of chromosomes at the metaphase plate, triggering the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation.[5][6] Prolonged activation of the SAC in cancer cells with high chromosomal instability ultimately leads to mitotic catastrophe and apoptosis.

AM-5308_Mechanism_of_Action cluster_0 Cellular Process AM_5308 This compound KIF18A KIF18A ATPase Activity AM_5308->KIF18A Inhibits MT_Dynamics Microtubule Dynamics at Kinetochore KIF18A->MT_Dynamics Regulates Chr_Alignment Chromosome Alignment MT_Dynamics->Chr_Alignment Ensures SAC Spindle Assembly Checkpoint (SAC) Chr_Alignment->SAC Satisfies Mitotic_Arrest Prolonged Mitotic Arrest SAC->Mitotic_Arrest Activates Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Cytotoxicity_Assay_Workflow Seed_Cells Seed Cells in 96-well plate Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_AM5308 Treat with this compound dilutions Incubate_Overnight->Treat_AM5308 Incubate_72h Incubate for 72h Treat_AM5308->Incubate_72h Add_MTT Add MTT solution Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570nm Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 Cell_Cycle_Analysis_Workflow Seed_Treat Seed and Treat Cells with this compound Harvest_Wash Harvest and Wash Cells Seed_Treat->Harvest_Wash Fixation Fix in 70% Cold Ethanol Harvest_Wash->Fixation Staining Stain with Propidium Iodide/RNase A Fixation->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Data_Analysis Determine Cell Cycle Distribution Flow_Cytometry->Data_Analysis

References

Application Notes: High-Content Screening for Mitotic Inhibitors Using AM-5308

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AM-5308 is a potent and selective small molecule inhibitor of the mitotic kinesin KIF18A, a motor protein crucial for proper chromosome alignment during mitosis.[1] By inhibiting the microtubule-dependent ATPase activity of KIF18A, this compound disrupts chromosome segregation, leading to an activation of the spindle assembly checkpoint (SAC), prolonged mitotic arrest, and subsequent cell death in cancer cells.[2][3] This mechanism makes KIF18A an attractive therapeutic target, particularly in chromosomally unstable tumors that are highly dependent on its function.

High-content screening (HCS) is a powerful, image-based methodology that enables the simultaneous measurement of multiple cellular parameters in a high-throughput manner. This technology is exceptionally well-suited for the identification and characterization of mitotic inhibitors like this compound. By quantifying various phenotypic changes associated with mitotic arrest, such as an increased mitotic index, altered spindle morphology, and DNA content changes, HCS provides a detailed understanding of a compound's mechanism of action.

These application notes provide a comprehensive guide for utilizing this compound in high-content screening assays to identify and characterize mitotic inhibitors. Detailed protocols for cell preparation, compound treatment, immunofluorescence staining, and image analysis are provided, along with examples of expected quantitative data and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action of this compound

This compound targets KIF18A, a plus-end directed motor protein that plays a critical role in dampening the oscillations of chromosomes as they align at the metaphase plate. Inhibition of KIF18A's ATPase activity by this compound leads to hyper-dynamic chromosome movements, preventing stable alignment. This failure to achieve proper metaphase alignment activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that delays the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. Prolonged activation of the SAC due to KIF18A inhibition ultimately results in mitotic catastrophe and apoptotic cell death in sensitive cancer cell lines.

KIF18A_Pathway cluster_mitosis Mitosis cluster_KIF18A KIF18A Function cluster_inhibition Inhibition by this compound Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase KIF18A KIF18A Chromosome_Alignment Chromosome Alignment KIF18A->Chromosome_Alignment Regulates Spindle_Microtubules Spindle Microtubules KIF18A->Spindle_Microtubules Modulates Dynamics SAC Spindle Assembly Checkpoint (SAC) Chromosome_Alignment->Metaphase Required for Chromosome_Alignment->SAC Failure to align activates AM5308 This compound AM5308->KIF18A Inhibits SAC->Anaphase Inhibits Transition Mitotic_Arrest Mitotic Arrest SAC->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis HCS_Workflow cluster_workflow High-Content Screening Workflow cluster_details Key Steps & Reagents A 1. Cell Seeding B 2. Compound Treatment A->B A_detail Plate cells at optimal density (e.g., 5,000 cells/well) A->A_detail C 3. Fixation & Permeabilization B->C B_detail Add this compound (dose-response) Incubate for 16-24 hours B->B_detail D 4. Immunostaining C->D C_detail 4% Paraformaldehyde 0.2% Triton X-100 C->C_detail E 5. Image Acquisition D->E D_detail Primary Ab: Anti-phospho-Histone H3 (Ser10) Secondary Ab: Alexa Fluor 488 Counterstain: DAPI (for nuclei) D->D_detail F 6. Image Analysis E->F E_detail Automated High-Content Imager Acquire images at 10x or 20x E->E_detail G 7. Data Quantification F->G F_detail Identify nuclei (DAPI channel) Identify mitotic cells (pH3 channel) F->F_detail G_detail Calculate Mitotic Index: (pH3 positive cells / Total cells) * 100 G->G_detail

References

Application Notes and Protocols: Investigating the Effects of AM-5308 on MDA-MB-157 Triple-Negative Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

MDA-MB-157 is a human breast cancer cell line derived from a metastatic triple-negative breast cancer (TNBC), a particularly aggressive subtype with limited targeted therapeutic options.[1][2][3] These cells are characterized by their high metastatic potential, mesenchymal-like properties, and notable chromosomal instability.[4] Key molecular features of MDA-MB-157 cells include a mutated TP53 gene and overexpression of MAD2L2, a crucial component of the spindle assembly checkpoint (SAC).[4] The SAC is a critical cellular mechanism that ensures the fidelity of chromosome segregation during mitosis, and its dysregulation is a hallmark of many cancers.[5]

AM-5308 is a potent and selective small molecule inhibitor of the mitotic kinesin KIF18A. KIF18A plays a pivotal role in regulating microtubule dynamics at the plus-ends, which is essential for proper chromosome alignment at the metaphase plate. Inhibition of KIF18A has been shown to activate the SAC, leading to mitotic arrest and subsequent cell death, particularly in chromosomally unstable cancer cells.[6][7] This makes this compound a promising therapeutic candidate for cancers exhibiting such instability, like MDA-MB-157.

These application notes provide a framework for studying the effects of this compound on MDA-MB-157 cells, including protocols for key in vitro assays and visualization of the proposed mechanism of action.

Data Presentation

The following tables summarize expected quantitative data from key experiments. Note: The data presented here are representative and intended to illustrate expected outcomes. Actual results may vary.

Table 1: Cell Viability of MDA-MB-157 Cells upon this compound Treatment

This compound Concentration (µM)Cell Viability (%) (48h)Standard Deviation
0 (Vehicle Control)100± 4.5
0.0185.2± 5.1
0.0552.3± 3.8
0.135.7± 4.2
0.515.1± 2.9
1.08.9± 2.1

This table illustrates a dose-dependent decrease in the viability of MDA-MB-157 cells following a 48-hour treatment with this compound, as would be determined by an MTT assay.

Table 2: Apoptosis in MDA-MB-157 Cells Induced by this compound

This compound Concentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
0 (Vehicle Control)2.11.53.6
0.0515.45.220.6
0.128.910.839.7
0.545.322.768.0

This table shows the expected increase in the percentage of apoptotic MDA-MB-157 cells with increasing concentrations of this compound after a 48-hour incubation, as measured by Annexin V and Propidium Iodide staining.

Table 3: Cell Cycle Analysis of MDA-MB-157 Cells Treated with this compound

This compound Concentration (µM)G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Vehicle Control)55.325.119.6
0.0540.118.541.4
0.128.715.356.0
0.515.28.975.9

This table demonstrates the anticipated G2/M phase cell cycle arrest in MDA-MB-157 cells following a 24-hour treatment with this compound, with an EC50 for mitotic arrest reported to be 0.041 µM.

Experimental Protocols

1. Cell Culture of MDA-MB-157 Cells

This protocol outlines the standard procedure for culturing and maintaining MDA-MB-157 cells.

  • Materials:

    • MDA-MB-157 cells

    • Leibovitz's L-15 Medium

    • Fetal Bovine Serum (FBS)

    • L-Glutamine

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

    • T25 or T75 culture flasks

    • Incubator (37°C, no CO2)

    • Sterile centrifuge tubes

    • Water bath (37°C)

    • 70% Ethanol

  • Protocol:

    • Thawing Cells:

      • Rapidly thaw the cryovial of MDA-MB-157 cells in a 37°C water bath until a small ice crystal remains.

      • Disinfect the vial with 70% ethanol before opening in a sterile biosafety cabinet.[1]

      • Transfer the cell suspension to a 15 ml centrifuge tube containing 9 ml of pre-warmed complete growth medium (L-15 medium with 15% FBS and 2 mM L-Glutamine).[2]

      • Centrifuge at 300 x g for 3 minutes.[1]

      • Discard the supernatant and gently resuspend the cell pellet in 10 ml of fresh complete growth medium.[1]

      • Transfer the cell suspension to a T25 flask.

    • Maintaining Cultures:

      • Incubate the cells at 37°C in a non-CO2 incubator.[2]

      • Change the medium every 2-3 days.

      • Cells are relatively slow-growing and should be split when they reach 80-90% confluency, typically every 5-7 days.[2]

    • Subculturing:

      • Aspirate the old medium and wash the cell monolayer once with PBS.

      • Add 1-2 ml of Trypsin-EDTA to the T25 flask and incubate at 37°C for 5-10 minutes, or until cells detach.

      • Add 8-9 ml of complete growth medium to inactivate the trypsin and transfer the cell suspension to a 15 ml centrifuge tube.

      • Centrifuge at 300 x g for 3 minutes.

      • Discard the supernatant, resuspend the cell pellet in fresh medium, and split the cells at a ratio of 1:3 to 1:6 into new flasks.[2]

2. Cell Viability Assay (MTT Assay)

This protocol describes how to assess the effect of this compound on the viability of MDA-MB-157 cells.

  • Materials:

    • MDA-MB-157 cells

    • Complete growth medium

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed MDA-MB-157 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete growth medium.

    • Incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete growth medium and add 100 µl to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate the plate for 48 hours.

    • Add 20 µl of MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

3. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol details the detection and quantification of apoptosis in this compound-treated MDA-MB-157 cells.

  • Materials:

    • MDA-MB-157 cells

    • Complete growth medium

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • 6-well plates

    • Flow cytometer

  • Protocol:

    • Seed MDA-MB-157 cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for 48 hours.

    • Harvest the cells by trypsinization and collect the supernatant (to include any floating apoptotic cells).

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/ml.

    • Transfer 100 µl of the cell suspension (1 x 10^5 cells) to a new tube.

    • Add 5 µl of Annexin V-FITC and 5 µl of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µl of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.[8][9]

4. Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the cell cycle distribution of MDA-MB-157 cells after this compound treatment.

  • Materials:

    • MDA-MB-157 cells

    • Complete growth medium

    • This compound

    • Cold 70% Ethanol

    • PBS

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • 6-well plates

    • Flow cytometer

  • Protocol:

    • Seed MDA-MB-157 cells in 6-well plates and allow them to attach.

    • Treat the cells with different concentrations of this compound for 24 hours.

    • Harvest the cells by trypsinization.

    • Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 500 µl of PBS.

    • Fix the cells by adding the cell suspension dropwise into 4.5 ml of ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours.

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cells with PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µl of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.

Mandatory Visualization

AM5308_Mechanism cluster_0 Cellular Environment cluster_1 Mitotic Progression AM5308 This compound KIF18A KIF18A AM5308->KIF18A Inhibits Microtubules Microtubules KIF18A->Microtubules Regulates Dynamics Chromosome_Alignment Proper Chromosome Alignment KIF18A->Chromosome_Alignment Promotes SAC Spindle Assembly Checkpoint (SAC) KIF18A->SAC Inhibition Activates Chromosomes Chromosomes Microtubules->Chromosomes Attaches to Kinetochores Chromosome_Alignment->SAC Satisfies Mitotic_Arrest Mitotic Arrest (G2/M Phase) SAC->Mitotic_Arrest Prevents Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Leads to

Caption: Mechanism of this compound action in MDA-MB-157 cells.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Downstream Assays Start Culture MDA-MB-157 Cells Treatment Treat with This compound Start->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle

Caption: Workflow for evaluating this compound effects.

Signaling_Pathway AM5308 This compound KIF18A KIF18A AM5308->KIF18A Inhibits SAC Spindle Assembly Checkpoint (SAC) Activation KIF18A->SAC Inhibition Leads to PI3K PI3K KIF18A->PI3K Inhibition Inactivates Mitotic_Arrest Mitotic Arrest SAC->Mitotic_Arrest Induces Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Leads to Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes Akt->Apoptosis Inhibits

Caption: Proposed signaling pathway of this compound in MDA-MB-157 cells.

References

Application Notes: Live-Cell Imaging of Mitotic Events with AM-5308 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AM-5308 is a potent and selective small molecule inhibitor of the mitotic kinesin KIF18A, a motor protein crucial for the precise alignment of chromosomes at the metaphase plate during mitosis.[1][2] By inhibiting the ATPase activity of KIF18A, this compound disrupts normal mitotic progression, leading to activation of the spindle assembly checkpoint (SAC), prolonged mitosis, and ultimately, in many cancer cell lines, mitotic catastrophe and apoptosis.[1][3] These characteristics make KIF18A an attractive therapeutic target in cancers characterized by chromosomal instability.[4]

Live-cell imaging is an indispensable tool for elucidating the dynamic and temporal effects of anti-mitotic agents like this compound.[5][6] This technology allows for the direct visualization and quantification of mitotic events in real-time, providing critical insights into the mechanism of action of novel therapeutics. These application notes provide a framework and detailed protocols for utilizing live-cell fluorescence microscopy to study the effects of this compound on mitotic progression.

Key Observable Mitotic Events with this compound Treatment:

  • Prolonged Mitotic Duration: this compound treatment leads to a significant increase in the time cells spend in mitosis, from nuclear envelope breakdown (NEBD) to anaphase onset or mitotic exit.[2][7]

  • Chromosome Congression Defects: Inhibition of KIF18A results in impaired alignment of chromosomes at the metaphase plate, with individual chromosomes often failing to congress.[8]

  • Spindle Abnormalities: Treated cells may exhibit multipolar spindles and centrosome fragmentation.[4]

  • Mitotic Arrest and Cell Fate: Prolonged activation of the spindle assembly checkpoint can lead to mitotic arrest. The ultimate cell fate can be cell death during mitosis (mitotic catastrophe), slippage into a tetraploid G1 state, or successful (though delayed) completion of mitosis, often with chromosomal abnormalities.[2][7]

Data Presentation

The following tables summarize quantitative data on the effects of this compound and other KIF18A inhibitors on mitotic events.

Table 1: In Vitro Activity of this compound

ParameterCell LineValueReference
KIF18A IC50 (ATPase activity)-47 nM[1][9]
Mitotic Arrest EC50MDA-MB-1570.041 µM[9]
Antitumor Activity (in vivo)OVCAR-3 xenograft25 mg/kg, ip[9]

Table 2: Effects of KIF18A Inhibition on Mitotic Progression (Live-Cell Imaging Data)

Cell LineTreatmentAverage Time in Mitosis (DMSO)Average Time in Mitosis (KIF18A Inhibitor)Mitotic PhenotypeReference
HeLaAM-1882 (0.2 µM)~1 hour>8 hoursProlonged mitosis, leading to death in mitosis or cell death after division.[2]
HCC1806KIF18A Inhibitor~1 hour~3-4 hoursChromosome segregation errors, mitotic delay.[7]
MDA-MB-157KIF18A Inhibitor~1 hour~2-3 hoursMultipolar divisions, mitotic delay.[7]
OVCAR-8KIF18A Inhibitor~1 hour>4 hoursDeath in mitosis.[7]

Experimental Protocols

Protocol 1: Live-Cell Imaging of Chromosome Dynamics with this compound Treatment

This protocol describes the use of a HeLa cell line stably expressing Histone H2B-GFP to visualize chromosome condensation and segregation.[6]

Materials:

  • HeLa cells stably expressing H2B-GFP

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and antibiotics

  • Leibovitz's L-15 phenol red-free medium for imaging[6]

  • This compound (stock solution in DMSO)

  • Glass-bottom imaging dishes (35 mm)

  • Automated inverted fluorescence microscope with environmental chamber (37°C, 5% CO2)

  • Appropriate filter sets for GFP (or other fluorescent proteins)

Procedure:

  • Cell Seeding: 24-48 hours prior to imaging, seed HeLa H2B-GFP cells in glass-bottom dishes to achieve 40-50% confluency at the time of imaging.[5]

  • Drug Treatment: On the day of imaging, replace the culture medium with pre-warmed L-15 imaging medium containing the desired final concentration of this compound. A vehicle control (DMSO) should be run in parallel. Allow cells to equilibrate in the microscope's environmental chamber for at least 30 minutes before starting image acquisition.

  • Microscope Setup:

    • Set the environmental chamber to 37°C and 5% CO2.[10]

    • Use a 20x or 40x objective for optimal visualization of individual cells.

    • Minimize phototoxicity by using the lowest possible excitation light intensity and exposure times that provide a good signal-to-noise ratio.[11]

  • Time-Lapse Imaging:

    • Acquire images every 5-15 minutes for a total duration of 18-24 hours. This will allow for the tracking of cells through at least one round of mitosis.

    • Collect both fluorescence (for H2B-GFP) and transmitted light (e.g., DIC or phase-contrast) images at each time point.

  • Data Analysis:

    • Manually or using automated tracking software, determine the time of nuclear envelope breakdown (NEBD), metaphase alignment, anaphase onset, and cytokinesis for individual cells.

    • Quantify the duration of mitosis (NEBD to anaphase onset).

    • Score for mitotic phenotypes such as chromosome congression failure, lagging chromosomes, and mitotic catastrophe.

Protocol 2: Dual-Color Live-Cell Imaging of Chromosomes and Microtubules

This protocol allows for the simultaneous visualization of chromosome and spindle dynamics.

Materials:

  • HeLa cells stably expressing H2B-mCherry (or other red fluorescent protein-tagged histone)

  • All materials from Protocol 1

  • SiR-tubulin (live-cell microtubule stain)[12]

  • Verapamil (optional, to inhibit dye efflux)[12]

Procedure:

  • Cell Seeding: Follow step 1 from Protocol 1, using the H2B-mCherry HeLa cell line.

  • Microtubule Staining: 1-2 hours before imaging, add SiR-tubulin to the culture medium at a final concentration of 100-500 nM. Incubate at 37°C.

  • Drug Treatment and Imaging:

    • Gently wash the cells once with pre-warmed L-15 imaging medium.

    • Add L-15 medium containing this compound and continue with steps 2-4 from Protocol 1.

    • Acquire images in both the red (for H2B-mCherry) and far-red (for SiR-tubulin) channels.

  • Data Analysis:

    • In addition to the analysis in Protocol 1, analyze spindle morphology, including the formation of multipolar spindles and spindle length over time.

    • Observe the interaction between chromosomes and the mitotic spindle.

Visualizations

Signaling Pathway of KIF18A Inhibition by this compound

Caption: KIF18A inhibition by this compound disrupts chromosome alignment, activating the SAC and leading to mitotic arrest.

Experimental Workflow for Live-Cell Imaging

Workflow cluster_prep Preparation cluster_treatment Treatment & Imaging cluster_analysis Data Analysis Start Seed Cells in Imaging Dish Incubate1 Incubate 24-48h Start->Incubate1 Stain Add SiR-tubulin (Optional, 1-2h) Incubate1->Stain Add_Drug Add this compound in Imaging Medium Stain->Add_Drug Equilibrate Equilibrate on Microscope Stage (30 min) Add_Drug->Equilibrate Image Acquire Time-Lapse Images (18-24h) Equilibrate->Image Track Track Individual Cells Image->Track Quantify Quantify Mitotic Timing (NEBD to Anaphase) Track->Quantify Score Score Phenotypes (Congression defects, etc.) Quantify->Score End Generate Tables & Graphs Score->End

Caption: Workflow for live-cell imaging of mitotic events with this compound treatment.

Logical Relationship of this compound's Effects

Effects cluster_molecular Molecular Level cluster_cellular Cellular Level cluster_phenotype Phenotypic Outcome AM5308 This compound Treatment Inhibit_KIF18A Inhibition of KIF18A ATPase Activity AM5308->Inhibit_KIF18A Congression_Failure Chromosome Congression Failure Inhibit_KIF18A->Congression_Failure Spindle_Defects Spindle Defects (e.g., multipolarity) Inhibit_KIF18A->Spindle_Defects SAC_Activation Spindle Assembly Checkpoint Activation Congression_Failure->SAC_Activation Mitotic_Delay Prolonged Mitosis SAC_Activation->Mitotic_Delay Mitotic_Catastrophe Mitotic Catastrophe (Death in Mitosis) Mitotic_Delay->Mitotic_Catastrophe Mitotic_Slippage Mitotic Slippage Mitotic_Delay->Mitotic_Slippage

References

Troubleshooting & Optimization

Troubleshooting AM-5308 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with AM-5308, a potent and selective kinesin KIF18A inhibitor. The following information is designed to address common challenges related to the solubility of this compound in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a small molecule inhibitor of the mitotic kinesin KIF18A, with an IC50 of 47 nM.[1][2] It is utilized in cancer research for its ability to interfere with cell division processes, including chromosome segregation and spindle assembly, leading to antitumor activity.[1] Due to its chemical structure, this compound is a hydrophobic compound with limited solubility in aqueous solutions.

Q2: I'm having trouble dissolving this compound in my aqueous buffer. What is the recommended solvent for creating a stock solution?

For in vitro experiments, it is highly recommended to first prepare a concentrated stock solution of this compound in 100% dimethyl sulfoxide (DMSO).[3][4] Many small molecule kinase inhibitors, including those targeting KIF18A, exhibit good solubility in DMSO.[3][4][5] For other KIF18A inhibitors, concentrations as high as 80-100 mg/mL in DMSO have been reported, sometimes requiring sonication to fully dissolve.[4][5]

Q3: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous experimental buffer. How can I prevent this?

Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue with hydrophobic compounds.[6][7] Here are several strategies to mitigate this:

  • Intermediate Dilution: Before the final dilution in your aqueous buffer, perform one or more intermediate dilutions in DMSO.[3] This gradual reduction in concentration can help keep the compound in solution.

  • Rapid Mixing: When performing the final dilution, add the this compound stock solution to the aqueous buffer while vortexing or stirring to ensure rapid and thorough mixing.

  • Lower Final Concentration: If possible, lower the final desired concentration of this compound in your experiment.

  • Co-solvents: For challenging situations, consider the use of co-solvents in your final aqueous solution, but be mindful of their potential effects on your experimental system.

Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?

The tolerance of cell lines to DMSO can vary. However, it is a general best practice to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, and ideally at or below 0.1%.[3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q5: Are there alternative solvents I can try if DMSO is not suitable for my experiment?

If DMSO is not a viable option, other organic solvents such as N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA) can be considered for creating stock solutions of poorly soluble compounds.[6] However, the compatibility of these solvents with your specific assay must be validated.

Q6: How should I prepare this compound for in vivo animal studies?

For in vivo applications, a common approach for poorly soluble compounds is to create a suspension. A published protocol for preparing a 2 mg/mL suspended solution of this compound for intraperitoneal injection involves adding a 20 mg/mL stock solution in DMSO to a solution of 20% SBE-β-CD in saline.[1] Another formulation used for a similar compound in animal studies is 5% DMSO, 5% Solutol, and 90% Saline.[8] It is recommended to prepare these formulations fresh daily.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
This compound powder will not dissolve in aqueous buffer. High hydrophobicity of the compound.Prepare a concentrated stock solution in 100% DMSO first.
Precipitation occurs immediately upon diluting DMSO stock in aqueous media. Rapid change in solvent polarity.Perform an intermediate dilution in DMSO before the final aqueous dilution. Ensure rapid mixing during final dilution.
The compound dissolves initially but precipitates over time. Supersaturation of the aqueous solution.Lower the final concentration of this compound. Consider using a carrier or solubilizing agent if compatible with the assay.
Visible particles remain in the stock solution even after vortexing. Incomplete dissolution.Use a bath or probe sonicator to apply ultrasonic energy.[5][6] Gentle warming (e.g., to 37°C) can also aid dissolution.[3][7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 529.66 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need 5.297 mg of this compound.

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to the tube.

  • Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C for a short period can also be applied.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Visualizations

G cluster_workflow Troubleshooting this compound Precipitation start Start: Dilute DMSO Stock in Aqueous Buffer precipitation Precipitation Observed? start->precipitation no_precipitation No Precipitation: Proceed with Experiment precipitation->no_precipitation No troubleshoot Troubleshooting Steps precipitation->troubleshoot Yes intermediate_dilution Perform Intermediate Dilution in DMSO troubleshoot->intermediate_dilution rapid_mixing Ensure Rapid Mixing troubleshoot->rapid_mixing sonicate Brief Sonication troubleshoot->sonicate reassess Re-dilute and Observe intermediate_dilution->reassess rapid_mixing->reassess sonicate->reassess success Success: Proceed reassess->success No Precipitation failure Still Precipitates: Consider Lower Final Concentration or Alternative Formulation reassess->failure Precipitation G cluster_pathway This compound Mechanism of Action AM5308 This compound KIF18A KIF18A (Mitotic Kinesin) AM5308->KIF18A inhibits Microtubule_ATPase Microtubule-Stimulated ATPase Activity KIF18A->Microtubule_ATPase drives Mitotic_Checkpoint Mitotic Checkpoint Activation KIF18A->Mitotic_Checkpoint disruption leads to Chromosome_Segregation Proper Chromosome Segregation Microtubule_ATPase->Chromosome_Segregation Spindle_Assembly Spindle Assembly Microtubule_ATPase->Spindle_Assembly Cell_Cycle_Arrest Cell Cycle Arrest in Mitosis Mitotic_Checkpoint->Cell_Cycle_Arrest Antitumor_Activity Antitumor Activity Cell_Cycle_Arrest->Antitumor_Activity

References

Optimizing AM-5308 treatment duration for maximal cancer cell apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the treatment duration of AM-5308 for maximal cancer cell apoptosis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration and treatment duration for this compound in a new cancer cell line?

A1: For initial experiments, we recommend a dose-response study to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A common starting range is 0.1 µM to 10 µM for a 24-hour treatment period. Following the determination of the IC50, a time-course experiment (e.g., 6, 12, 24, 48 hours) using the IC50 concentration is advised to identify the optimal duration for apoptosis induction.

Q2: How can I confirm that the observed cell death is due to apoptosis and not necrosis?

A2: To distinguish between apoptosis and necrosis, we recommend using an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry. Apoptotic cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V positive and PI positive (late apoptosis), whereas necrotic cells will be only PI positive.

Q3: My cells are not showing the expected levels of apoptosis after treatment with this compound. What are the potential causes?

A3: Several factors could contribute to lower-than-expected apoptosis levels:

  • Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to PI3K/Akt pathway inhibition.

  • Suboptimal Concentration: The concentration of this compound may be too low. We recommend performing a thorough dose-response curve.

  • Incorrect Treatment Duration: The selected time point might be too early to observe significant apoptosis. A time-course experiment is crucial.

  • Reagent Quality: Ensure that the this compound compound is properly stored and has not degraded.

Q4: I am observing significant cell detachment at my chosen concentration, making downstream analysis difficult. What should I do?

A4: Significant cell detachment can be an indication of high cytotoxicity or late-stage apoptosis. Consider the following adjustments:

  • Reduce Treatment Duration: Shorter incubation times may allow for the detection of earlier apoptotic events before widespread cell detachment.

  • Lower Concentration: Use a concentration closer to the IC50 value rather than a significantly higher dose.

  • Collect Supernatant: When preparing samples for analysis like Western blotting or flow cytometry, collect both the adherent cells and the cells from the supernatant to ensure you are analyzing the entire cell population.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent Apoptosis Rates Between Replicates Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before seeding and verify cell counts for each well.
Pipetting errors when adding this compound.Use calibrated pipettes and add the compound consistently to each well.
High Background Signal in Apoptosis Assay Rough cell handling during staining.Handle cells gently during washing and centrifugation steps to minimize mechanical damage to the cell membrane.
Over-incubation with trypsin.Minimize trypsin exposure time to prevent damage to cell surface proteins.
No Inhibition of p-Akt Levels in Western Blot Insufficient this compound concentration or duration.Confirm the IC50 and perform a time-course experiment (p-Akt inhibition can be rapid, occurring within 1-4 hours).
Issues with antibody or lysis buffer.Use a fresh lysis buffer containing phosphatase inhibitors. Validate your primary and secondary antibodies.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of this compound (e.g., 0.01 to 20 µM) and treat the cells for 24 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Quantification by Annexin V/PI Staining
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound for the determined duration.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1X binding buffer and analyze immediately by flow cytometry.

Data Presentation

Table 1: Dose-Response of this compound on Cancer Cell Line A

This compound Conc. (µM)Cell Viability (%) (24h)Standard Deviation
0 (Vehicle)1004.5
0.192.33.8
0.575.14.1
1.051.23.2
5.022.72.9
10.08.91.8

Table 2: Time-Course of Apoptosis Induction by this compound (at IC50)

Treatment Duration (h)Early Apoptotic Cells (%)Late Apoptotic Cells (%)
02.11.5
68.33.2
1215.75.8
2428.912.4
4819.235.6

Visualizations

AM5308_Mechanism_of_Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates AM5308 This compound AM5308->PI3K Inhibits Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

Caption: this compound inhibits PI3K, preventing Akt activation and promoting apoptosis.

Experimental_Workflow start Start: Cancer Cell Culture dose_response 1. Dose-Response (MTT Assay) start->dose_response ic50 Determine IC50 dose_response->ic50 time_course 2. Time-Course (Annexin V/PI Assay at IC50) ic50->time_course optimal_time Identify Optimal Apoptosis Time time_course->optimal_time mechanism 3. Mechanism Validation (Western Blot for p-Akt) optimal_time->mechanism analysis Data Analysis & Conclusion mechanism->analysis Troubleshooting_Flow start Low Apoptosis Observed check_pakt Western Blot for p-Akt? start->check_pakt pakt_inhibited p-Akt Inhibited? check_pakt->pakt_inhibited Yes no_western_blot Action: Perform Western Blot to confirm target engagement. check_pakt->no_western_blot No no_pakt_inhibition Solution: Verify this compound activity. Increase concentration or shorten timepoint. pakt_inhibited->no_pakt_inhibition No pakt_inhibited_yes Solution: Cell line may be resistant downstream of Akt. Increase treatment duration. pakt_inhibited->pakt_inhibited_yes Yes

Technical Support Center: Overcoming AM-5308 Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying resistance to the novel RTK-A inhibitor, AM-5308.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to this compound, has developed resistance. What are the common underlying mechanisms?

A1: Acquired resistance to this compound, a selective RTK-A inhibitor, typically arises from several well-characterized molecular mechanisms. The three most prevalent are:

  • On-Target Mutations: The development of point mutations within the RTK-A kinase domain is a primary driver of resistance. A common "gatekeeper" mutation, T315I, can sterically block this compound from binding to the ATP pocket, rendering the drug ineffective.

  • Bypass Signaling Pathway Activation: Cancer cells can compensate for the inhibition of the PI3K/AKT/mTOR pathway by upregulating parallel signaling cascades. A frequent bypass mechanism is the activation of the MEK/ERK pathway, which can independently promote cell survival and proliferation.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly ABCB1 (also known as MDR1 or P-glycoprotein), can actively pump this compound out of the cell. This reduces the intracellular concentration of the drug to sub-therapeutic levels.

Q2: How can I experimentally confirm the specific mechanism of resistance in my cell line?

A2: A systematic approach is recommended to pinpoint the resistance mechanism. We suggest the following workflow:

  • Sequence the RTK-A Kinase Domain: Perform Sanger or next-generation sequencing of the RTK-A gene from your resistant cell line to identify potential mutations, paying close attention to the gatekeeper residue (T315I).

  • Assess Bypass Pathway Activation: Use Western blotting to compare the phosphorylation status of key proteins in the MEK/ERK pathway (e.g., p-MEK, p-ERK) between your sensitive and resistant cell lines, both at baseline and after this compound treatment.

  • Evaluate Drug Efflux Pump Activity: Employ a functional assay, such as a rhodamine 123 efflux assay, to measure the activity of ABC transporters. Alternatively, quantify the expression of ABCB1 using qPCR or Western blotting.

Q3: My cells show resistance, but I haven't found any RTK-A mutations or MEK/ERK activation. What else could be the cause?

A3: If the primary mechanisms have been ruled out, consider these alternative possibilities:

  • Ligand-Independent RTK-A Activation: Dimerization and subsequent activation of RTK-A can sometimes occur through mechanisms that are not dependent on its ligand, potentially altering its conformation and sensitivity to this compound.

  • Metabolic Reprogramming: Resistant cells may adapt their metabolic pathways to become less reliant on the signaling outputs of the PI3K/AKT pathway.

  • Epigenetic Modifications: Changes in gene expression due to epigenetic alterations, such as histone modification or DNA methylation, could lead to the upregulation of pro-survival genes that counteract the effects of this compound.

Troubleshooting Guides

This section provides solutions to specific experimental issues.

Issue 1: Inconsistent IC50 Values for this compound in Sensitive Cell Lines
Potential Cause Recommended Solution
Cell Seeding Density Optimize and standardize the cell seeding density for your proliferation assays. Ensure cells are in the logarithmic growth phase when the drug is added.
Drug Stability This compound is light-sensitive. Prepare fresh dilutions for each experiment from a stock solution stored in the dark at -80°C.
Assay Incubation Time The incubation time should be sufficient for the drug to exert its effect. We recommend a 72-hour incubation period for proliferation assays.
Serum Concentration Components in fetal bovine serum (FBS) can sometimes interfere with drug activity. Test if reducing the serum concentration (e.g., to 5%) affects the IC50 value.
Issue 2: High Background in Western Blots for Phospho-Proteins
Potential Cause Recommended Solution
Inadequate Blocking Increase the blocking time to 1.5-2 hours at room temperature. Use a blocking buffer containing 5% Bovine Serum Albumin (BSA) in TBST for phospho-antibodies.
Antibody Concentration Titrate your primary antibody to determine the optimal concentration. High antibody concentrations can lead to non-specific binding.
Washing Steps Increase the number and duration of washing steps after primary and secondary antibody incubations. Use a buffer like TBST to reduce background.
Phosphatase Activity Always include phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) in your cell lysis buffer to preserve the phosphorylation status of your proteins.

Quantitative Data Summary

The following tables summarize typical data seen when comparing this compound sensitive and resistant cell lines.

Table 1: this compound IC50 Values in Sensitive vs. Resistant Cell Lines

Cell LineResistance MechanismThis compound IC50 (nM)Fold Resistance
Parent-S-15 ± 2.51x
Res-T315IRTK-A Gatekeeper Mutation450 ± 35.130x
Res-BypassMEK/ERK Activation210 ± 18.914x
Res-EffluxABCB1 Overexpression155 ± 14.2~10x

Table 2: Relative Gene Expression of ABCB1 in Sensitive and Resistant Lines

Cell LineRelative ABCB1 mRNA Expression (Fold Change vs. Parent-S)
Parent-S1.0
Res-T315I1.2
Res-Bypass0.9
Res-Efflux25.4

Experimental Protocols

Protocol 1: Cell Viability (IC50) Determination using CellTiter-Glo®
  • Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment: Prepare a 2x serial dilution of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to determine the IC50 value.

Protocol 2: Western Blotting for Pathway Analysis
  • Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-RTK-A, anti-RTK-A, anti-p-ERK, anti-ERK, anti-Actin) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

Visualizations: Pathways and Workflows

G cluster_0 This compound Mechanism of Action AM5308 This compound RTKA RTK-A AM5308->RTKA Inhibits PI3K PI3K RTKA->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Mechanism of action of this compound targeting the RTK-A pathway.

G cluster_1 This compound Resistance Mechanisms cluster_gatekeeper 1. Gatekeeper Mutation cluster_bypass 2. Bypass Activation cluster_efflux 3. Drug Efflux AM5308 This compound RTKA RTK-A AM5308->RTKA Inhibition RTKA_mut RTK-A (T315I) AM5308->RTKA_mut Binding Blocked PI3K_AKT PI3K/AKT Pathway RTKA->PI3K_AKT Proliferation Cell Proliferation PI3K_AKT->Proliferation RTKA_mut->PI3K_AKT Constitutive Activation MEK_ERK MEK/ERK Pathway MEK_ERK->Proliferation Bypass Signal ABCB1 ABCB1 Pump AM5308_out This compound (Extracellular) ABCB1->AM5308_out Efflux AM5308_in This compound (Intracellular)

Caption: Overview of the three primary mechanisms of resistance to this compound.

G cluster_workflow Workflow for Investigating Resistance Start Resistant Cell Line Established Seq 1. Sequence RTK-A Kinase Domain Start->Seq Decision1 Mutation Found? Seq->Decision1 WB 2. Western Blot for p-MEK / p-ERK Decision2 Pathway Activated? WB->Decision2 Efflux 3. qPCR / Functional Assay for ABCB1 Decision3 Efflux Pump Overexpressed? Efflux->Decision3 Decision1->WB No Res1 Mechanism: Gatekeeper Mutation Decision1->Res1 Yes Decision2->Efflux No Res2 Mechanism: Bypass Activation Decision2->Res2 Yes Res3 Mechanism: Drug Efflux Decision3->Res3 Yes Other Investigate Other Mechanisms Decision3->Other No

Caption: A logical workflow to identify the mechanism of this compound resistance.

Technical Support Center: Mitigating the Impact of AM-5308 on KIF19A and TRK-A Kinase

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of the small molecule inhibitor AM-5308 on the kinesin motor protein KIF19A and the receptor tyrosine kinase TRK-A.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what is its known activity against KIF19A and TRK-A?

A1: this compound is a potent and selective inhibitor of the mitotic kinesin KIF18A, with a reported IC50 value of approximately 47 nM.[1][2] While highly selective for KIF18A, this compound has been shown to exhibit inhibitory activity against the related kinesin KIF19A, with an IC50 of 224 nM.[2] Additionally, a screening study identified a binding interaction between this compound and TRK-A kinase when tested at a concentration of 1 µM.[3]

Q2: We are using this compound to inhibit KIF18A but are observing effects consistent with KIF19A inhibition (e.g., altered ciliary length). How can we confirm this off-target activity?

A2: To confirm off-target activity of this compound on KIF19A, it is recommended to perform a direct in vitro assay with purified KIF19A protein. An ATPase assay or a microtubule gliding assay would be appropriate. A dose-response curve should be generated to determine the IC50 of this compound for KIF19A in your specific assay conditions. Comparing this to the IC50 for KIF18A will provide a measure of selectivity.

Q3: Our experiments suggest this compound is affecting TRK-A signaling. What is the best way to validate this?

A3: To validate the effect of this compound on TRK-A, a direct in vitro kinase assay using purified TRK-A is recommended. This can be a radiometric assay measuring the incorporation of radioactive phosphate into a substrate, or a fluorescence- or luminescence-based assay.[4][5] It is also advisable to perform a cell-based assay to measure the phosphorylation of TRK-A or its downstream signaling proteins (e.g., AKT, ERK) in the presence of varying concentrations of this compound.

Q4: What are the potential functional consequences of inhibiting KIF19A?

A4: KIF19A is a kinesin-8 motor protein that plays a crucial role in regulating ciliary length by depolymerizing microtubules at the cilium tip.[6][7][8] Inhibition of KIF19A can lead to abnormally elongated cilia, which can impair processes that rely on proper fluid flow, such as in the brain ventricles and the female reproductive tract.[6][7]

Troubleshooting Guides

Issue 1: Unexpected Phenotypes Potentially Related to KIF19A Inhibition
Symptom Possible Cause Troubleshooting Steps
Altered ciliary length or function in cell-based assays when using this compound to target KIF18A.Off-target inhibition of KIF19A by this compound.1. Validate KIF19A Inhibition: Perform a direct in vitro ATPase or microtubule gliding assay with purified KIF19A to determine the IC50 of this compound. 2. Use a More Selective Inhibitor: If available, use a KIF18A inhibitor with a higher selectivity ratio over KIF19A. 3. RNAi Rescue Experiment: Use siRNA or shRNA to specifically knock down KIF19A and observe if the phenotype is recapitulated.
Inconsistent results in ciliary assays.Variability in cell culture conditions or assay setup.1. Standardize Cell Culture: Ensure consistent cell density, passage number, and serum concentration. 2. Optimize Assay Conditions: For microtubule gliding assays, ensure the quality of tubulin and taxol stabilization. For ATPase assays, optimize ATP and microtubule concentrations.
Issue 2: Ambiguous Results in TRK-A Kinase Assays
Symptom Possible Cause Troubleshooting Steps
High background signal or low signal-to-noise ratio in in vitro TRK-A kinase assays.Suboptimal assay conditions or reagent quality.1. Optimize Enzyme and Substrate Concentrations: Determine the optimal concentrations of TRK-A and substrate to ensure the reaction is in the linear range.[4] 2. Check Reagent Purity: Ensure the purity of ATP, substrates, and buffers, as impurities can interfere with the assay.[4] 3. Control for Compound Interference: Test this compound in the absence of the enzyme to check for autofluorescence or quenching effects.[4]
Discrepancy between in vitro kinase inhibition and cellular activity.Poor cell permeability, compound instability, or active efflux of this compound.[9]1. Assess Cell Permeability: Use cellular thermal shift assays (CETSA) or similar methods to confirm target engagement in cells. 2. Evaluate Compound Stability: Test the stability of this compound in your cell culture medium over the time course of the experiment. 3. Consider Efflux Pump Inhibition: Co-treat with known efflux pump inhibitors to see if the cellular potency of this compound increases.

Quantitative Data

Table 1: Inhibitory Activity of this compound

TargetIC50 (nM)Assay TypeReference
KIF18A47Microtubule ATPase Assay[1][2]
KIF19A224Microtubule ATPase Assay[2]
TRK-ABinding observed at 1 µMKinase Panel Screen[3]

Experimental Protocols

KIF19A Microtubule-Stimulated ATPase Assay

This protocol is a generalized method for measuring the ATPase activity of KIF19A in the presence of microtubules.

Materials:

  • Purified recombinant KIF19A protein

  • Taxol-stabilized microtubules

  • Assay Buffer (e.g., 25 mM PIPES-KOH pH 7.0, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay kit (or similar ADP detection system)

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add the assay buffer, microtubules, and KIF19A enzyme.

  • Add the diluted this compound or DMSO (vehicle control) to the wells.

  • Incubate for a short period at room temperature.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at the optimal temperature for KIF19A activity for a predetermined time.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

TRK-A In Vitro Kinase Assay

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on TRK-A kinase activity.

Materials:

  • Purified recombinant TRK-A kinase domain

  • Kinase substrate (e.g., a synthetic peptide like poly(Glu, Tyr) 4:1)

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP (radiolabeled [γ-³²P]ATP or cold ATP depending on the detection method)

  • This compound

  • Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assay, or antibody-based detection for ELISA)

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a microplate, combine the kinase assay buffer, TRK-A enzyme, and substrate.

  • Add the diluted this compound or DMSO control to the wells.

  • Pre-incubate the mixture at the desired temperature.

  • Initiate the kinase reaction by adding ATP.

  • Allow the reaction to proceed for a specific time at the optimal temperature.

  • Terminate the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).

  • Quantify the amount of phosphorylated substrate using the chosen detection method.

  • Calculate the percentage of inhibition and determine the IC50 value.

Visualizations

cluster_am5308 This compound Inhibition cluster_kif18a Primary Target Pathway cluster_kif19a Off-Target Pathway 1 cluster_trka Off-Target Pathway 2 AM5308 This compound KIF18A KIF18A AM5308->KIF18A Inhibits (High Potency) KIF19A KIF19A AM5308->KIF19A Inhibits (Lower Potency) TRKA TRK-A Kinase AM5308->TRKA Binds/Inhibits Mitosis Mitotic Progression KIF18A->Mitosis Regulates Cilia Ciliary Length KIF19A->Cilia Regulates Downstream Downstream Signaling (e.g., AKT, ERK) TRKA->Downstream Activates

Caption: Logical relationship of this compound with its primary and off-targets.

Caption: A workflow for investigating off-target effects of this compound.

cluster_trka_pathway TRK-A Signaling Pathway NGF NGF (Ligand) TRKA TRK-A Receptor NGF->TRKA Binds Dimerization Dimerization & Autophosphorylation TRKA->Dimerization PI3K PI3K/AKT Pathway Dimerization->PI3K RAS RAS/MAPK Pathway Dimerization->RAS PLCg PLCγ Pathway Dimerization->PLCg Survival Cell Survival & Proliferation PI3K->Survival RAS->Survival PLCg->Survival AM5308 This compound AM5308->TRKA Inhibits

Caption: Simplified TRK-A signaling and the potential point of inhibition by this compound.

References

How to avoid experimental artifacts with AM-5308

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help avoid experimental artifacts when working with AM-5308, a potent and selective inhibitor of the mitotic kinesin KIF18A.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent inhibitor of KIF18A, a mitotic kinesin motor protein.[1][2] It specifically inhibits the microtubule-dependent ATPase activity of KIF18A.[1] This inhibition disrupts the normal process of chromosome segregation and spindle assembly during mitosis, leading to the activation of the mitotic checkpoint and ultimately, antitumor activity.[1]

Q2: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] For short-term storage of up to several weeks, it can be kept at 0-4°C in a dry, dark environment.[3]

Q3: What is the solubility of this compound?

This compound is soluble in DMSO at a concentration of 10 mM.[2] For in vivo studies, a suspended solution can be prepared by adding a DMSO stock solution to a vehicle such as 20% SBE-β-CD in saline.[1]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.

Potential Cause Troubleshooting Step
Compound Degradation Ensure proper storage conditions have been maintained (-80°C for long-term). Prepare fresh dilutions from a new stock solution.
Incorrect Concentration Verify calculations for serial dilutions. Use a recently calibrated pipette.
Cell Line Sensitivity The sensitivity to KIF18A inhibition is enriched in chromosomally unstable cancer cells, particularly those with TP53 mutations.[4] Confirm the chromosomal instability status of your cell line. Consider using a positive control cell line known to be sensitive to KIF18A inhibition, such as MDA-MB-157 or OVCAR-3.[1][5]
Assay Duration Effects on cell viability and mitotic arrest may be time-dependent. Consider extending the incubation time (e.g., 24, 48, or 96 hours).[1][4]

Issue 2: Observing off-target effects.

Potential Cause Troubleshooting Step
Inhibition of KIF19A This compound has shown some activity against the KIF19A motor protein (IC50 = 224 nM), though it is more selective for KIF18A (IC50 = 47 nM).[2] If phenotypes related to cilia function are observed, consider if KIF19A inhibition could be a contributing factor.[4]
Interaction with TRK-A Kinase A binding interaction between this compound and TRK-A kinase has been observed at a concentration of 1 µM.[4] If unexpected signaling changes related to TRK-A are observed, consider this potential interaction.
General Off-Target Toxicity High concentrations of any small molecule can lead to non-specific effects. It is crucial to perform dose-response experiments to determine the optimal concentration range.[6][7]

Issue 3: Difficulty replicating in vivo antitumor activity.

Potential Cause Troubleshooting Step
Suboptimal Dosing or Formulation For intraperitoneal (i.p.) injections in mouse xenograft models, a dose of 25 mg/kg administered once daily has been shown to be effective.[1] Ensure the formulation is a homogenous suspension. A suggested formulation is 20% SBE-β-CD in saline.[1]
Tumor Model Selection The antitumor activity of this compound is more pronounced in chromosomally unstable cancer models.[4] Confirm the suitability of your chosen xenograft model.
Pharmacokinetics Consider performing a pharmacokinetic analysis to ensure adequate drug exposure in the plasma and tumor tissue.[5]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Assay Target/Cell Line IC50 / EC50 Reference
Kinesin-8 Microtubule ATPase AssayKIF18A47 nM[2]
Kinesin Microtubule ATPase AssayKIF19A224 nM[2]
Cell Cycle Arrest (Mitosis)MDA-MB-1570.041 µM[1]
Cell CountHeLa~0.1 µM[4]

Experimental Protocols & Visualizations

Signaling Pathway of this compound Action

This compound inhibits the ATPase activity of KIF18A, a motor protein essential for proper chromosome alignment during mitosis. This disruption leads to activation of the Spindle Assembly Checkpoint (SAC), mitotic arrest, and can ultimately result in apoptosis in cancer cells, particularly those with chromosomal instability.

AM5308_Pathway cluster_mitosis Mitosis cluster_drug_action Drug Intervention KIF18A KIF18A Microtubule_Dynamics Microtubule_Dynamics KIF18A->Microtubule_Dynamics Regulates Chromosome_Alignment Chromosome_Alignment Microtubule_Dynamics->Chromosome_Alignment Ensures Spindle_Assembly_Checkpoint Spindle_Assembly_Checkpoint Chromosome_Alignment->Spindle_Assembly_Checkpoint Satisfies Mitotic_Arrest Mitotic_Arrest Spindle_Assembly_Checkpoint->Mitotic_Arrest Leads to This compound This compound This compound->KIF18A Inhibits Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: Signaling pathway of this compound action.

General Experimental Workflow for In Vitro Testing

This workflow outlines the key steps for assessing the in vitro effects of this compound on a cancer cell line.

Experimental_Workflow cluster_assays Endpoint Assays Start Start Cell_Seeding Cell_Seeding Start->Cell_Seeding AM5308_Treatment AM5308_Treatment Cell_Seeding->AM5308_Treatment Incubation Incubation AM5308_Treatment->Incubation Viability_Assay Viability_Assay Incubation->Viability_Assay Cell_Cycle_Analysis Cell_Cycle_Analysis Incubation->Cell_Cycle_Analysis Immunofluorescence Immunofluorescence Incubation->Immunofluorescence Data_Analysis Data_Analysis Viability_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Immunofluorescence->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vitro testing.

References

Optimizing fixation and permeabilization for AM-5308 immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the successful immunofluorescent detection of the intracellular kinase AM-5308. Proper sample fixation and permeabilization are critical for achieving high-quality staining and reliable data.

Troubleshooting Guide

This guide addresses common issues encountered during immunofluorescence staining for this compound.

1. Weak or No Fluorescence Signal

A faint or absent signal is a common issue that can be resolved by systematically evaluating several steps in the protocol.[1][2][3]

  • Problem: The antibody cannot access the this compound epitope.

    • Solution: The choice of fixation and permeabilization method is critical for exposing the target epitope.[4][5] Aldehyde-based fixatives like paraformaldehyde (PFA) cross-link proteins, which can sometimes mask the epitope.[5][6] If using PFA, ensure adequate permeabilization with a detergent like Triton X-100 or Tween-20.[4] For some targets, switching to an organic solvent like cold methanol for fixation and permeabilization can improve signal intensity.[6][7]

  • Problem: The primary or secondary antibody concentration is too low.

    • Solution: Titrate the antibodies to find the optimal concentration that provides a strong signal without increasing background noise.[8][9] Consider increasing the incubation time, for instance, by incubating the primary antibody overnight at 4°C.[7][9]

  • Problem: The this compound protein is not abundant in the sample.

    • Solution: If possible, use a positive control cell line known to express high levels of this compound.[2][3] Signal amplification techniques may also be necessary for visualizing low-expression targets.[10]

  • Problem: The fluorophore has been bleached.

    • Solution: Minimize exposure of the sample to light during and after staining.[1][2] Use an anti-fade mounting medium to protect the fluorophores from photobleaching during imaging.[1]

2. High Background or Non-Specific Staining

High background can obscure the specific signal from this compound, making data interpretation difficult.[11]

  • Problem: The antibody concentration is too high.

    • Solution: Reduce the concentration of the primary and/or secondary antibody.[3][8][12] High antibody concentrations can lead to non-specific binding.[11]

  • Problem: Insufficient blocking.

    • Solution: Blocking with a suitable agent, such as bovine serum albumin (BSA) or normal serum from the host species of the secondary antibody, is crucial to prevent non-specific antibody binding.[8][12] Increase the blocking time if high background persists.[3][8]

  • Problem: Inadequate washing.

    • Solution: Ensure thorough washing steps between antibody incubations to remove unbound antibodies.[3][12]

  • Problem: The secondary antibody is binding non-specifically.

    • Solution: Run a control sample that is incubated with only the secondary antibody. If staining is observed, the secondary antibody is binding non-specifically and a different one should be considered.[8]

Optimization of Fixation and Permeabilization for this compound

The optimal method for fixing and permeabilizing cells for this compound detection can depend on the cell type and the specific subcellular localization being investigated. Below is a summary of expected outcomes with different protocols.

Fixation AgentPermeabilization AgentThis compound Signal IntensityBackgroundCell Morphology PreservationNotes
4% Paraformaldehyde (PFA)0.2% Triton X-100+++LowExcellentRecommended starting point for most cell lines.[13] Triton X-100 is a harsh detergent that effectively permeabilizes all membranes.[5][14]
4% Paraformaldehyde (PFA)0.5% Saponin++Very LowExcellentSaponin is a milder detergent that selectively permeabilizes the plasma membrane, which may be useful if this compound is primarily cytosolic.[4]
100% Cold MethanolN/A++MediumGoodMethanol acts as both a fixative and a permeabilizing agent.[7][14] It can sometimes denature epitopes, but may be effective if PFA cross-linking masks the this compound epitope.[7]
100% Cold AcetoneN/A+Medium-HighFairAcetone is a harsher organic solvent that can be more damaging to cell morphology.[7]

Experimental Protocols

Protocol 1: Paraformaldehyde (PFA) Fixation and Detergent Permeabilization

  • Grow cells on sterile glass coverslips to the desired confluency.

  • Gently aspirate the culture medium and wash the cells once with Phosphate-Buffered Saline (PBS).

  • Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[13]

  • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilize the cells by incubating with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.[13]

  • Wash the cells three times with PBS for 5 minutes each.

  • Proceed with the blocking and immunostaining steps.

Protocol 2: Cold Methanol Fixation and Permeabilization

  • Grow cells on sterile glass coverslips to the desired confluency.

  • Gently aspirate the culture medium and wash the cells once with PBS.

  • Fix and permeabilize the cells by adding 100% ice-cold methanol and incubating for 10 minutes at -20°C.[14]

  • Wash the cells three times with PBS for 5 minutes each.

  • Proceed with the blocking and immunostaining steps.

Visualizing Experimental Design and Biological Context

To aid in experimental planning and data interpretation, the following diagrams illustrate a recommended workflow for optimizing this compound immunofluorescence and a hypothetical signaling pathway in which this compound is involved.

G cluster_prep Sample Preparation cluster_fixation Fixation cluster_permeabilization Permeabilization cluster_staining Immunostaining cluster_imaging Imaging & Analysis start Seed Cells on Coverslips treatment Apply Experimental Treatment start->treatment fix_pfa 4% PFA 15 min @ RT treatment->fix_pfa Option 1 fix_methanol 100% Cold Methanol 10 min @ -20°C treatment->fix_methanol Option 2 perm_triton 0.2% Triton X-100 10 min @ RT fix_pfa->perm_triton perm_saponin 0.5% Saponin 15 min @ RT fix_pfa->perm_saponin perm_none No Permeabilization (Methanol Protocol) fix_methanol->perm_none block Blocking Step (e.g., 5% BSA) perm_triton->block perm_saponin->block perm_none->block primary_ab Primary Antibody (anti-AM-5308) block->primary_ab secondary_ab Fluorescent Secondary Ab primary_ab->secondary_ab mount Mount Coverslip secondary_ab->mount image Fluorescence Microscopy mount->image analyze Analyze Signal vs. Background image->analyze

Caption: Workflow for optimizing this compound immunofluorescence staining.

G ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor binds upstream_kinase Upstream Kinase receptor->upstream_kinase activates am5308 This compound upstream_kinase->am5308 phosphorylates & activates downstream_target Downstream Target am5308->downstream_target phosphorylates cellular_response Cellular Response (e.g., Proliferation) downstream_target->cellular_response

Caption: Hypothetical signaling pathway involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best starting concentration for the anti-AM-5308 antibody?

A1: The optimal antibody concentration is critical for achieving a strong and specific signal while minimizing background noise.[13] We recommend titrating the anti-AM-5308 antibody to determine the ideal concentration for your specific experimental conditions. A good starting point for initial experiments is a 1:500 dilution, with a titration series ranging from 1:100 to 1:2000.[13]

Q2: How can I be sure that the observed fluorescence signal is specific to this compound?

A2: Incorporating proper controls is essential for validating the specificity of your immunofluorescence staining.[13] We recommend including the following controls in your experiment:

  • Positive Control: A sample known to express the target protein.[13]

  • Negative Control: A sample known not to express the target protein (e.g., knockout cells, if available).[13]

  • Secondary Antibody-Only Control: A sample incubated with only the secondary antibody to check for non-specific binding of the secondary antibody.[13]

  • Isotype Control: A sample incubated with a non-immune antibody of the same isotype and at the same concentration as the primary antibody to assess background staining.[13]

Q3: What is the best fixation method for preserving the this compound antigen?

A3: The choice of fixation method can significantly impact the preservation of the antigen's structure and accessibility to the antibody.[4][13] For many targets, fixation with 4% paraformaldehyde (PFA) for 15 minutes at room temperature is a good starting point.[13][15] However, some antigens may be sensitive to PFA-induced cross-linking, in which case organic solvents like ice-cold methanol or acetone may be more suitable.[7][13] Optimization of the fixation protocol is recommended for each specific target.

Q4: Can I perform multiplex immunofluorescence to co-localize this compound with other proteins?

A4: Yes, multiplex immunofluorescence can be performed to investigate the co-localization of this compound with other proteins of interest. When performing multiplexing, ensure that the primary antibodies are raised in different species to avoid cross-reactivity of the secondary antibodies.[3][8] Additionally, select fluorophores with distinct emission spectra to allow for clear differentiation between the signals. If the optimal fixation and permeabilization protocols for the different antibodies vary, you may need to test different conditions to find a balance that provides acceptable staining for all targets.[6]

References

Best practices for long-term storage of AM-5308

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and use of AM-5308, a potent and selective inhibitor of the mitotic kinesin KIF18A.

Frequently Asked Questions (FAQs)

1. What is the recommended long-term storage condition for solid this compound?

For long-term storage, solid this compound should be stored at -20°C.

2. How should I prepare and store stock solutions of this compound?

It is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. For long-term storage, these stock solutions should be aliquoted and stored at -80°C, where they are stable for up to 6 months. For shorter-term storage, stock solutions can be kept at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

3. What is the solubility of this compound?

This compound is soluble in DMSO at a concentration of 10 mM.

4. What is the mechanism of action of this compound?

This compound is a highly selective inhibitor of KIF18A, a motor protein essential for the proper alignment of chromosomes during mitosis. By inhibiting the ATPase activity of KIF18A, this compound disrupts chromosome congression, leading to the activation of the spindle assembly checkpoint (SAC), prolonged mitotic arrest, and ultimately, apoptosis (programmed cell death). This effect is particularly pronounced in chromosomally unstable cancer cells.[1]

5. In which research areas is this compound commonly used?

This compound is primarily used in cancer research, particularly in studies involving chromosomally unstable tumors such as high-grade serous ovarian cancer and triple-negative breast cancer.[2] Its selective cytotoxicity towards these cancer cells makes it a valuable tool for investigating mitotic vulnerabilities.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent or no biological activity observed. Improper storage of this compound (solid or stock solution).Ensure solid this compound is stored at -20°C and stock solutions are stored at -80°C in aliquots to avoid freeze-thaw cycles.
Incorrect concentration of this compound used.Verify the concentration of your stock solution and the final concentration in your experiment. Perform a dose-response experiment to determine the optimal concentration for your cell line.
Low sensitivity of the cell line to KIF18A inhibition.Test this compound on a panel of cell lines, including those known to be sensitive to KIF18A inhibitors (e.g., OVCAR-3, MDA-MB-157).[2]
High background or off-target effects in experiments. This compound concentration is too high.Lower the concentration of this compound. A known off-target interaction has been observed with TRK-A kinase at 1 µM.[2]
Contamination of reagents or cell culture.Use sterile techniques and ensure all reagents are of high quality and free of contaminants.
Difficulty in dissolving this compound. Incorrect solvent or insufficient mixing.Ensure you are using high-quality, anhydrous DMSO. Vortex or sonicate briefly to aid dissolution.
Precipitation of this compound in cell culture media. Low solubility in aqueous solutions.When diluting the DMSO stock solution into aqueous media, ensure rapid and thorough mixing. The final DMSO concentration in the media should typically be kept below 0.5% to maintain solubility and minimize solvent toxicity.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol outlines a method for assessing the effect of this compound on the viability of cancer cell lines.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., OVCAR-3)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock solution. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Add 100 µL of the diluted compound to the appropriate wells. Include wells with vehicle control (DMSO in media) and untreated cells.

  • Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO₂.

  • MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, or until a color change is apparent.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC₅₀ value.

Western Blot Analysis for Mitotic Arrest Markers

This protocol describes how to detect changes in protein expression associated with mitotic arrest induced by this compound.

Materials:

  • This compound

  • Cancer cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Phospho-Histone H3 (Ser10), anti-Cyclin B1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Methodology:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., 0.5 µM) for 24 hours. Lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the changes in the expression levels of mitotic markers in this compound-treated cells compared to controls.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed Cells Seed Cells Prepare this compound Dilutions Prepare this compound Dilutions Treat Cells Treat Cells Prepare this compound Dilutions->Treat Cells Cell Viability Assay (MTS) Cell Viability Assay (MTS) Treat Cells->Cell Viability Assay (MTS) Western Blot (Mitotic Markers) Western Blot (Mitotic Markers) Treat Cells->Western Blot (Mitotic Markers)

References

Technical Support Center: Strategies to Enhance the In Vivo Efficacy of AM-XXXX

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific information regarding a molecule designated "AM-5308" is publicly available. The following technical support guide is a generalized framework designed to assist researchers in enhancing the in vivo efficacy of novel small molecule inhibitors, using "AM-XXXX" as a placeholder for a hypothetical compound.

This guide provides frequently asked questions (FAQs), troubleshooting advice, and generalized protocols to help researchers, scientists, and drug development professionals navigate common challenges in preclinical in vivo studies.

Frequently Asked Questions (FAQs)

Q1: My compound, AM-XXXX, is highly potent in vitro but shows poor efficacy in vivo. What are the common reasons for this discrepancy?

A: A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development. The primary reasons often relate to the compound's pharmacokinetic and pharmacodynamic (PK/PD) properties. Key factors include:

  • Poor Bioavailability: The compound may not be efficiently absorbed into the systemic circulation after administration. This is particularly common for orally administered drugs with low aqueous solubility or poor permeability across the intestinal wall.[1][2][3]

  • Rapid Metabolism and Clearance: The compound may be quickly metabolized by the liver or other tissues and/or rapidly cleared from the body, preventing it from reaching and maintaining therapeutic concentrations at the target site.[2][4]

  • Limited Target Tissue Distribution: The compound may not effectively distribute to the tissue or organ where the therapeutic target is located.[5][6]

  • Suboptimal Target Engagement: Even if the compound reaches the target tissue, it may not engage the target protein effectively for a sufficient duration to elicit a biological response.[2][7]

  • Off-Target Effects: The compound might interact with unintended biological molecules, leading to toxicity or other effects that mask its therapeutic efficacy.[5][8]

Q2: How can I improve the oral bioavailability of AM-XXXX, which is poorly soluble in water?

A: Enhancing the solubility of a compound is a critical first step to improving its oral bioavailability. Several formulation strategies can be employed:

  • pH Modification: For ionizable compounds, adjusting the pH of the formulation can significantly increase solubility. Weakly basic drugs are more soluble at acidic pH, while weakly acidic drugs are more soluble at alkaline pH.[9]

  • Co-solvents: Using a mixture of water-miscible organic solvents like polyethylene glycol (PEG), propylene glycol, or ethanol can increase the solubility of hydrophobic compounds.[1][2]

  • Surfactants: Surfactants such as Tween 80 or Cremophor EL can form micelles that encapsulate the drug, increasing its solubility in aqueous solutions.[1][2]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule and increasing its aqueous solubility.[1][2]

  • Particle Size Reduction: Decreasing the particle size of the drug through techniques like micronization or nanonization increases the surface area for dissolution, which can improve the rate and extent of absorption.[1][9][10]

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SMEDDS) can improve the absorption of lipophilic drugs.[11][12]

Q3: What is a Maximum Tolerated Dose (MTD) study, and why is it important?

A: A Maximum Tolerated Dose (MTD) study is designed to determine the highest dose of a drug that can be administered to an animal model without causing unacceptable toxicity.[2] This study is crucial for establishing a safe dose range for subsequent efficacy studies. Key parameters to monitor during an MTD study include clinical observations (body weight, behavior), mortality, and, upon completion, hematology, clinical chemistry, and histopathology to assess organ toxicity.[2]

Q4: How do I establish a correlation between drug exposure and target engagement for AM-XXXX?

A: To link pharmacokinetics (drug exposure) with pharmacodynamics (biological effect), it is essential to conduct integrated PK/PD studies. This involves:

  • Pharmacokinetic (PK) Analysis: Measuring the concentration of AM-XXXX in plasma and, if possible, in the target tissue at various time points after administration. This helps determine key parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve, representing total drug exposure).

  • Pharmacodynamic (PD) Analysis: Measuring a biomarker that indicates target engagement at the same time points. For example, if AM-XXXX is a kinase inhibitor, the PD marker could be the phosphorylation level of a downstream substrate protein.[2] By correlating the PK profile with the PD marker, you can determine the concentration of AM-XXXX required to achieve significant target inhibition and the duration of this effect.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in efficacy data between animals in the same group. Inconsistent dosing, formulation instability (e.g., compound precipitation), or inter-animal differences in metabolism.Verify dose calculations and ensure the formulation is homogenous. Perform a pilot PK study to assess variability in drug absorption and clearance.[2]
Unexpected toxicity at doses predicted to be safe. Toxicity from the formulation vehicle or off-target effects of the compound.Include a vehicle-only control group in your study. Conduct in vitro screening against a panel of common off-target proteins (e.g., hERG, CYPs) to identify potential liabilities.[2][8]
Lack of dose-response relationship in efficacy studies. Drug exposure may have reached a plateau at the doses tested, or the doses are not high enough to show a graded effect.Expand the dose range tested. Conduct a PK study to confirm that increasing the dose leads to a proportional increase in drug exposure.[2]

Experimental Protocols

Protocol 1: General Procedure for Oral Formulation Development
  • Solubility Screening: Assess the solubility of AM-XXXX in a panel of pharmaceutically acceptable solvents, including pH-adjusted buffers, co-solvents (e.g., PEG 400, propylene glycol), and surfactant solutions (e.g., 1% Tween 80).

  • Vehicle Selection: Based on the solubility data, select a primary solvent or a combination of excipients to formulate a solution or a stable suspension.

  • Formulation Preparation:

    • For a solution , dissolve AM-XXXX in the chosen vehicle, using gentle heating or sonication if necessary. Ensure the final solution is clear.

    • For a suspension , first create a wetting paste of AM-XXXX with a small amount of surfactant, then gradually add the vehicle while mixing to form a uniform suspension.

  • Stability Assessment: Visually inspect the formulation for any signs of precipitation or phase separation over a relevant time period (e.g., 24 hours) at room temperature.

Protocol 2: Pilot Pharmacokinetic (PK) Study in Mice
  • Animal Model: Use a relevant strain of mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.

  • Dosing: Administer AM-XXXX at a single dose level via the intended clinical route (e.g., oral gavage). Include at least 3 mice per time point.

  • Sample Collection: Collect blood samples (e.g., via tail vein or cardiac puncture at termination) at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Process the blood to obtain plasma.

  • Bioanalysis: Quantify the concentration of AM-XXXX in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Plot the plasma concentration of AM-XXXX versus time and calculate key PK parameters (Cmax, Tmax, AUC, half-life).

Data Presentation

Table 1: Example Pharmacokinetic Parameters of AM-XXXX in Different Formulations

Formulation Dose (mg/kg, p.o.) Cmax (ng/mL) Tmax (hr) AUC (0-24h) (ng*hr/mL)
10% DMSO / 90% Saline20150 ± 352.0750 ± 180
20% PEG 400 in Water20450 ± 901.02200 ± 450
10% Cremophor EL / 5% Ethanol20800 ± 1500.54800 ± 900

Table 2: Example In Vivo Efficacy and Biomarker Data for AM-XXXX

Treatment Group Dose (mg/kg, p.o.) Tumor Growth Inhibition (%) p-Target Inhibition at 4h (%) Body Weight Change (%)
Vehicle-00+2.5
AM-XXXX103540+1.0
AM-XXXX306575-3.0
AM-XXXX507280-8.5 (MTD)

Visualizations

G cluster_0 cluster_1 cluster_2 Troubleshooting Workflow A In Vitro Potency (e.g., IC50) B Poor In Vivo Efficacy A->B C Assess Physicochemical Properties B->C D Is solubility < 1 mg/mL? C->D E Optimize Formulation (e.g., co-solvents, surfactants) D->E Yes F Conduct Pilot PK Study D->F No E->F G Is exposure (AUC) sufficient? F->G G->D No H Conduct PK/PD Study (Correlate exposure with target engagement) G->H Yes I Is target engagement achieved at tolerable doses? H->I J Investigate Off-Target Effects / Alternative Metabolic Pathways I->J No K Proceed to Dose-Response Efficacy Studies I->K Yes

Caption: Troubleshooting workflow for poor in vivo efficacy.

G cluster_0 Pre-Study Phase cluster_1 In-Life Phase cluster_2 Post-Study Phase A Select Relevant Animal Model B Determine Maximum Tolerated Dose (MTD) A->B C Prepare Dosing Formulations B->C D Randomize Animals into Groups C->D E Administer Vehicle or AM-XXXX at Various Doses D->E F Monitor Body Weight and Clinical Signs E->F G Measure Efficacy Endpoint (e.g., Tumor Volume) E->G H Collect Plasma/Tissues for PK/PD Analysis F->H G->H I Data Analysis and Interpretation H->I

Caption: General workflow for an in vivo efficacy study.

G cluster_pathway Hypothetical Signaling Pathway for AM-XXXX Receptor Growth Factor Receptor Target Target Kinase (e.g., TK1) Receptor->Target Downstream1 Substrate A (Phosphorylated) Target->Downstream1  PD Biomarker AM_XXXX AM-XXXX AM_XXXX->Target Downstream2 Effector Protein B Downstream1->Downstream2 Response Cell Proliferation & Survival Downstream2->Response

Caption: Hypothetical signaling pathway inhibited by AM-XXXX.

References

Validation & Comparative

Comparing the efficacy of AM-5308 to other KIF18A inhibitors like AM-1882

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the mitotic kinesin KIF18A has emerged as a promising target, particularly for chromosomally unstable (CIN) tumors.[1][2][3] KIF18A plays a crucial role in regulating chromosome alignment during mitosis, and its inhibition can selectively induce cell death in cancer cells that are highly dependent on this motor protein for their proliferation.[1][4] This guide provides a comparative overview of two notable KIF18A inhibitors, AM-5308 and AM-1882, summarizing their efficacy based on available preclinical data.

Biochemical Potency and Selectivity

Both this compound and AM-1882 are potent inhibitors of the KIF18A motor protein's ATPase activity. However, in vitro biochemical assays demonstrate that this compound exhibits a significantly lower IC50 value compared to AM-1882, indicating higher potency in inhibiting KIF18A's enzymatic function.

InhibitorKIF18A IC50 (MT-ATPase Assay)KIF19A IC50Reference
This compound47 nM224 nM[5][6]
AM-1882230 nM1820 nM[7][8]

This compound and AM-1882 have also been profiled for their selectivity against a panel of other kinesin motor proteins. Both compounds demonstrate good specificity for KIF18A, with the most significant off-target activity observed against the related kinesin KIF19A.[6][7]

Cellular Activity

In cellular assays, both inhibitors have been shown to induce mitotic arrest and cell death in sensitive cancer cell lines. This compound demonstrated a potent cytotoxic effect in the MDA-MB-157 breast cancer cell line with an EC50 of 0.041 µM.[5] Similarly, AM-1882 has been shown to be active in a subset of cancer cell lines with specific genetic alterations such as CCNE1 amplification, BRCA1, and RB1 mutations.[7]

InhibitorCell LineCellular EC50Reference
This compoundMDA-MB-1570.041 µM (mitotic arrest)[5]
AM-1882pH3+ mitotic image assay21 nM[7]
AM-1882PCM foci mitotic image assay15 nM[7]

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the anti-tumor activity of both this compound and AM-1882.

  • This compound: Administration of this compound at a dose of 25 mg/kg (intraperitoneal, once daily for 2 days) resulted in the inhibition of tumor growth in an OVCAR-3 mouse xenograft model.[5]

  • AM-1882: In an OVCAR-8 CDX tumor model, AM-1882 administered intraperitoneally at doses of 50 or 100 mg/kg inhibited tumor growth.[7] Further studies in colorectal cancer xenografts showed that AM-1882 suppressed tumor formation.[9]

Mechanism of Action and Cellular Consequences

KIF18A inhibitors function by disrupting the normal process of mitosis. This leads to a cascade of cellular events, ultimately resulting in cell cycle arrest and apoptosis in cancer cells that are dependent on KIF18A.

KIF18A_Inhibition_Pathway cluster_mitosis Mitosis KIF18A KIF18A MT Microtubule Dynamics KIF18A->MT Spindle Spindle Assembly KIF18A->Spindle Chromosomes Chromosome Segregation MT->Chromosomes Chromosomes->Spindle MitoticCheckpoint Mitotic Checkpoint Activation Spindle->MitoticCheckpoint Defects Inhibitor This compound / AM-1882 Inhibitor->KIF18A Inhibition CellCycleArrest Cell Cycle Arrest (G2/M) MitoticCheckpoint->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Signaling pathway of KIF18A inhibition.

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the cited literature.

KIF18A Microtubule-Stimulated ATPase Assay

This assay is used to determine the IC50 values of inhibitors against KIF18A's enzymatic activity.

ATPase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant KIF18A - Microtubules - ATP - Test Compounds (this compound/AM-1882) start->reagents incubation Incubate KIF18A with Microtubules and Inhibitor reagents->incubation reaction Initiate Reaction with ATP incubation->reaction detection Measure ATP Hydrolysis (e.g., Luminescence) reaction->detection analysis Calculate IC50 Values detection->analysis end End analysis->end

Caption: General workflow for a KIF18A ATPase assay.

Protocol:

  • Recombinant human KIF18A motor domain is incubated with polymerized microtubules in assay buffer.

  • Serial dilutions of the test compounds (this compound or AM-1882) are added to the reaction mixture.

  • The reaction is initiated by the addition of ATP.

  • The mixture is incubated at room temperature to allow for ATP hydrolysis.

  • The amount of ADP produced, which is proportional to the ATPase activity, is measured using a suitable detection method, such as a luminescence-based assay.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

This assay is used to determine the EC50 values of the inhibitors on cancer cell lines.

Protocol:

  • Cancer cells (e.g., MDA-MB-157, OVCAR-8) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with a range of concentrations of this compound or AM-1882.

  • After a defined incubation period (e.g., 72 or 96 hours), cell viability is assessed using a colorimetric or fluorometric assay (e.g., CellTiter-Glo®).

  • EC50 values are determined by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of the inhibitors in a living organism.

Protocol:

  • Human cancer cells (e.g., OVCAR-3) are subcutaneously injected into immunocompromised mice.

  • Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

  • This compound or AM-1882 is administered to the treatment groups according to a specified dose and schedule (e.g., intraperitoneal injection).

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, tumors are excised and may be used for further analysis (e.g., pharmacodynamic biomarker analysis).

Conclusion

Both this compound and AM-1882 are potent and selective inhibitors of KIF18A with demonstrated anti-tumor activity in preclinical models of chromosomally unstable cancers. Based on the available biochemical data, this compound appears to be a more potent inhibitor of KIF18A's ATPase activity in vitro. However, both compounds show significant cellular and in vivo efficacy. The choice between these inhibitors for further research and development may depend on a variety of factors including their pharmacokinetic properties, safety profiles, and efficacy in specific cancer contexts. Further head-to-head comparative studies would be beneficial to fully elucidate their relative therapeutic potential.

References

A Preclinical Head-to-Head: AM-5308 Versus Paclitaxel in Ovarian Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Novel KIF18A Inhibitor AM-5308 and the Standard-of-Care Chemotherapy Paclitaxel for the Treatment of Ovarian Cancer in Preclinical Settings.

In the landscape of ovarian cancer therapeutics, the quest for novel agents with improved efficacy and better safety profiles is relentless. This guide provides a detailed comparison of this compound, a potent and selective inhibitor of the mitotic kinesin KIF18A, and paclitaxel, a long-standing standard-of-care chemotherapy, in preclinical ovarian cancer models. While direct comparative studies are not yet available, this report collates existing data from separate in vitro and in vivo studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary

This compound is an investigational small molecule that targets KIF18A, a motor protein crucial for chromosome segregation during mitosis. Its mechanism of action suggests a potential therapeutic window in chromosomally unstable cancers, a hallmark of many ovarian tumors. Paclitaxel, a taxane, functions by stabilizing microtubules, leading to mitotic arrest and apoptosis. This guide will delve into the mechanistic differences, present available efficacy data, and detail the experimental protocols used to evaluate these two agents in ovarian cancer cell lines and xenograft models.

Mechanism of Action

This compound: Inducing Mitotic Catastrophe through KIF18A Inhibition

This compound is a potent inhibitor of KIF18A, with an IC50 of 47 nM in microtubule ATPase assays. KIF18A plays a critical role in dampening the oscillations of chromosomes at the metaphase plate, ensuring proper alignment before segregation. Inhibition of KIF18A by this compound disrupts this process, leading to prolonged mitotic arrest due to the activation of the spindle assembly checkpoint (SAC). This sustained arrest ultimately triggers mitotic catastrophe and apoptosis, particularly in cancer cells with high chromosomal instability (CIN), which are more reliant on KIF18A for successful mitosis.[1][2]

Paclitaxel: Stabilizing Microtubules to Induce Apoptosis

Paclitaxel's cytotoxic effect stems from its ability to bind to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This interference with normal microtubule dynamics disrupts the formation of the mitotic spindle, leading to a prolonged blockage of cells in the G2/M phase of the cell cycle. This mitotic arrest can trigger apoptosis through various signaling pathways, including the activation of caspase cascades and modulation of apoptosis-related proteins.[3][4]

In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and paclitaxel in various ovarian cancer cell lines. It is important to note that these values are from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Cell LineThis compound IC50 (nM)Paclitaxel IC50 (nM)
OVCAR-3 Data not available0.7 - 4.1[5][6]
SKOV-3 Data not available3.234 µM (3234 nM)[7]
A2780 Data not available1.23 µM (1230 nM)[8]
Other Ovarian Cancer Cell Lines Data not available0.4 - 3.4

In Vivo Efficacy in Ovarian Cancer Xenograft Models

Data from xenograft studies in immunodeficient mice bearing human ovarian cancer cell lines provide insights into the in vivo anti-tumor activity of this compound and paclitaxel. As with the in vitro data, the following results are compiled from separate studies.

This compound in OVCAR-3 Xenograft Model

While specific tumor growth inhibition data for this compound in an OVCAR-3 xenograft model is not publicly available in detail, studies on KIF18A inhibitors have demonstrated robust anti-cancer effects, including tumor regression, in high-grade serous ovarian cancer (HGSOC) models at well-tolerated doses.[1]

Paclitaxel in Ovarian Cancer Xenograft Models

Paclitaxel has been extensively studied in various ovarian cancer xenograft models, consistently demonstrating anti-tumor efficacy.

Xenograft ModelTreatment RegimenOutcomeReference
OVCAR-3 Paclitaxel (20 mg/kg, i.p., twice weekly for 4 weeks)Significantly reduced tumor burden compared to untreated controls.[9]
OVCAR-3 Paclitaxel (dose not specified) in combination with other agentsSynergistic anti-tumor effect on the growth of OVCAR-3 xenografts.[10]
SKOV-3ip & OVCAR5 Paclitaxel (1 mg/kg for SKOV3ip, 3 mg/kg for OVCAR5, i.p., once weekly)Inhibition of xenograft growth.[11]
Rat ovarian carcinoma Paclitaxel nanoparticles (intraperitoneal)Significantly reduced tumor weight and ascites volume.[12]

Experimental Protocols

Ovarian Cancer Xenograft Model Protocol (General)

A common protocol for establishing and treating ovarian cancer xenografts is as follows:

  • Cell Culture: Human ovarian cancer cell lines (e.g., OVCAR-3, SKOV-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[13]

  • Animal Model: Female athymic nude or SCID mice, typically 6-8 weeks old, are used.[14]

  • Tumor Implantation:

    • Subcutaneous (s.c.) model: 1 x 10^7 cells are mixed with Matrigel and injected subcutaneously into the flank of the mice.

    • Intraperitoneal (i.p.) model: 1 x 10^7 cells are injected into the peritoneal cavity to mimic peritoneal dissemination.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers (for s.c. models) or monitored by bioluminescence imaging if cells are luciferase-tagged. Animal body weight is also monitored.

  • Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups.

    • This compound Formulation and Administration: While a specific protocol for this compound in an ovarian cancer model is not detailed, KIF18A inhibitors are typically formulated for intraperitoneal or oral administration.[1]

    • Paclitaxel Formulation and Administration: Paclitaxel is often formulated in a vehicle such as a mixture of Cremophor EL and ethanol and administered intravenously (i.v.) or intraperitoneally (i.p.) at doses ranging from 1 mg/kg to 20 mg/kg.[9][11][15]

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis such as immunohistochemistry or western blotting. Tumor growth inhibition is calculated based on the difference in tumor volume between treated and control groups.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways for this compound and paclitaxel in ovarian cancer cells.

AM5308_Pathway cluster_mitosis Mitosis Kinetochore Kinetochore KIF18A KIF18A Kinetochore->KIF18A Localizes Microtubule Microtubule KIF18A->Microtubule Regulates dynamics Chromosome Segregation Chromosome Segregation KIF18A->Chromosome Segregation Ensures fidelity Spindle Assembly Checkpoint (SAC) Spindle Assembly Checkpoint (SAC) KIF18A->Spindle Assembly Checkpoint (SAC) Prevents activation Mitotic Arrest Mitotic Arrest Spindle Assembly Checkpoint (SAC)->Mitotic Arrest Induces Apoptosis Apoptosis Mitotic Arrest->Apoptosis Leads to AM_5308 This compound AM_5308->KIF18A Inhibits Paclitaxel_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis_signaling Apoptosis Signaling Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Forms G2/M Arrest G2/M Arrest Mitotic Spindle->G2/M Arrest Dysfunction leads to Apoptosis Apoptosis G2/M Arrest->Apoptosis Induces Bcl-2 Phosphorylation Bcl-2 Phosphorylation G2/M Arrest->Bcl-2 Phosphorylation Modulates Mitochondrial Pathway Mitochondrial Pathway G2/M Arrest->Mitochondrial Pathway Activates Paclitaxel Paclitaxel Paclitaxel->Tubulin Binds to β-subunit Paclitaxel->Microtubules Stabilizes Caspase Activation Caspase Activation Caspase Activation->Apoptosis Executes Mitochondrial Pathway->Caspase Activation Initiates

References

A Comparative Analysis of AM-5308 and Docetaxel on Microtubule Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two anti-cancer compounds, AM-5308 and docetaxel, focusing on their distinct mechanisms of action and their effects on microtubule dynamics. While both agents ultimately disrupt mitosis, they achieve this through fundamentally different interactions with the microtubule cytoskeleton. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes the underlying biological pathways and experimental workflows.

Executive Summary

Docetaxel, a member of the taxane family, is a well-established chemotherapeutic agent that directly binds to and stabilizes microtubules. This interference with the natural dynamics of microtubule polymerization and depolymerization leads to mitotic arrest and subsequent cell death. In contrast, this compound is a potent and selective inhibitor of the mitotic kinesin KIF18A. Its mechanism of action is more targeted, affecting microtubule dynamics indirectly by inhibiting a key motor protein involved in chromosome segregation during mitosis. A key differentiator is that this compound does not directly interfere with tubulin polymerization, which may translate to a different side-effect profile, notably a potentially lower risk of neurotoxicity.

Mechanism of Action

The fundamental difference between this compound and docetaxel lies in their molecular targets and the subsequent impact on microtubule function.

Docetaxel: As a microtubule-stabilizing agent, docetaxel binds directly to the β-tubulin subunit of the microtubule polymer. This binding promotes the assembly of tubulin into microtubules and inhibits their depolymerization.[1][2] The resulting hyper-stabilized microtubules are dysfunctional and cannot undergo the dynamic changes in length necessary for the formation and function of the mitotic spindle, leading to a blockage of the cell cycle in the G2/M phase and induction of apoptosis.[1][2]

This compound: In contrast, this compound is a highly selective inhibitor of KIF18A, a mitotic kinesin motor protein.[3] KIF18A plays a crucial role in regulating the dynamics of kinetochore microtubules, ensuring proper chromosome alignment at the metaphase plate. By inhibiting the ATPase activity of KIF18A, this compound disrupts this fine-tuned regulation, leading to mitotic checkpoint activation and cell cycle arrest.[3] Importantly, studies have shown that this compound does not directly affect tubulin polymerization, indicating a more specific, indirect effect on microtubule dynamics within the context of mitosis.[3]

Mechanism_of_Action Comparative Mechanism of Action cluster_0 This compound cluster_1 Docetaxel AM5308 This compound KIF18A KIF18A (Mitotic Kinesin) AM5308->KIF18A ATPase Inhibition of ATPase Activity KIF18A->ATPase Kinetochore_MT Dysregulation of Kinetochore Microtubule Dynamics ATPase->Kinetochore_MT Mitotic_Arrest_A Mitotic Arrest Kinetochore_MT->Mitotic_Arrest_A Docetaxel Docetaxel Tubulin β-Tubulin Subunit Docetaxel->Tubulin Depolymerization Inhibition of Microtubule Depolymerization Docetaxel->Depolymerization Polymerization Promotion of Tubulin Polymerization Tubulin->Polymerization Hyperstabilization Microtubule Hyperstabilization Polymerization->Hyperstabilization Depolymerization->Hyperstabilization Mitotic_Arrest_D Mitotic Arrest Hyperstabilization->Mitotic_Arrest_D

Figure 1. Distinct mechanisms of this compound and docetaxel.

Comparative Performance Data

The following tables summarize key quantitative data for this compound and docetaxel, focusing on their cytotoxic activity and effects on microtubule dynamics.

Table 1: In Vitro Cytotoxicity (IC50)
CompoundCell LineCancer TypeIC50 (nM)Reference
This compound MDA-MB-157Triple-Negative Breast Cancer41[3]
OVCAR-3Ovarian CancerNot specified[3]
Docetaxel MDA-MB-231Triple-Negative Breast Cancer~2.6 - 5.0[4][5]
MCF-7Breast Cancer (ER+)~1.8 - 4.0[6][7]

Note: IC50 values can vary depending on the specific experimental conditions, such as exposure time and the assay used.

Table 2: Effects on Microtubule Dynamic Instability (MCF-7 Cells)
ParameterControl (Untreated)Docetaxel (2 nM)Docetaxel (10 nM)Reference
Growth Rate (µm/min) 8.1 ± 0.46.9 ± 0.35.5 ± 0.2[8]
Shortening Rate (µm/min) 16.2 ± 0.812.1 ± 0.68.7 ± 0.5[8]
Catastrophe Frequency (events/s) 0.021 ± 0.0020.011 ± 0.0010.005 ± 0.001[8]
Rescue Frequency (events/s) 0.035 ± 0.0040.025 ± 0.0030.015 ± 0.002[8]

Data for this compound on these specific parameters is not directly available in a comparable format, as its primary mechanism does not involve direct alteration of tubulin polymerization dynamics in the same manner as docetaxel.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Tubulin Polymerization Assay

This assay is used to determine the direct effect of a compound on the assembly of purified tubulin into microtubules. A fluorescence-based method using 4′,6-diamidino-2-phenylindole (DAPI) is described here.[9][10]

Materials:

  • Purified tubulin (e.g., from porcine brain)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (1 mM final concentration)

  • Glycerol (10% final concentration, as a polymerization enhancer)

  • DAPI (6.3 µM final concentration)

  • Test compounds (this compound, docetaxel) and vehicle control (DMSO)

  • 384-well black wall microplates

  • Temperature-controlled fluorimeter

Procedure:

  • Prepare a tubulin solution (e.g., 2 mg/mL) in General Tubulin Buffer on ice.

  • Add GTP, glycerol, and DAPI to the tubulin solution.

  • Dispense the reaction mixture into the wells of a pre-chilled 384-well plate.

  • Add the test compounds (this compound, docetaxel at various concentrations) or vehicle control to the respective wells.

  • Transfer the plate to a fluorimeter pre-warmed to 37°C.

  • Measure the fluorescence intensity (excitation ~360 nm, emission ~450 nm) at regular intervals (e.g., every minute) for 60-90 minutes.

  • Plot fluorescence intensity versus time to generate polymerization curves. An increase in fluorescence indicates tubulin polymerization.

Tubulin_Polymerization_Assay Tubulin Polymerization Assay Workflow A Prepare tubulin reaction mix on ice B Add test compounds (this compound, Docetaxel) A->B C Incubate at 37°C in a fluorimeter B->C D Measure fluorescence over time C->D E Analyze polymerization curves D->E

Figure 2. Workflow for the in vitro tubulin polymerization assay.
Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of the microtubule network in cultured cells following treatment with the test compounds.

Materials:

  • Cultured cells (e.g., MDA-MB-231 or MCF-7) grown on glass coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody: anti-α-tubulin antibody (mouse monoclonal)

  • Secondary antibody: fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound, docetaxel, or vehicle control for the specified duration.

  • Wash the cells with PBS and fix them with the chosen fixation solution.

  • Permeabilize the cells with permeabilization buffer to allow antibody entry.

  • Block non-specific antibody binding with blocking solution.

  • Incubate with the primary anti-α-tubulin antibody.

  • Wash with PBS and incubate with the fluorescently-labeled secondary antibody and DAPI.

  • Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the microtubule network and cell nuclei using a fluorescence microscope.

Immunofluorescence_Workflow Immunofluorescence Staining Workflow A Cell Culture & Treatment B Fixation A->B C Permeabilization B->C D Blocking C->D E Primary Antibody (anti-α-tubulin) D->E F Secondary Antibody & DAPI E->F G Mounting F->G H Fluorescence Microscopy G->H

Figure 3. General workflow for immunofluorescence staining.

Conclusion

This compound and docetaxel represent two distinct strategies for targeting the microtubule cytoskeleton in cancer therapy. Docetaxel's broad activity as a microtubule stabilizer has proven effective but is associated with certain toxicities. This compound, with its targeted inhibition of the KIF18A motor protein, offers a more specific mechanism for disrupting mitosis. The lack of direct interference with tubulin polymerization by this compound suggests a potentially improved safety profile, particularly concerning neurotoxicity. Further comparative studies are warranted to fully elucidate the therapeutic potential of KIF18A inhibitors like this compound relative to established microtubule-targeting agents such as docetaxel.

References

Validating the selectivity of AM-5308 against other mitotic kinesins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the mitotic kinesin inhibitor AM-5308, with a focus on its selectivity against other mitotic kinesins. The information is supported by experimental data and detailed methodologies to facilitate informed decisions in research and development.

This compound has emerged as a potent and selective inhibitor of KIF18A, a motor protein crucial for chromosome alignment during mitosis.[1][2] Its ability to selectively target KIF18A-mediated microtubule ATPase activity makes it a valuable tool for studying mitotic processes and a potential candidate for therapeutic development, particularly in the context of chromosomally unstable cancers.[1][3]

Comparative Selectivity Profile

The inhibitory activity of this compound and its analogs has been characterized against a panel of mitotic kinesins. While a complete selectivity panel for this compound from a single study is not publicly available, the existing data indicates a high degree of selectivity for KIF18A.

This compound demonstrates a potent inhibition of KIF18A with an IC50 value of 47 nM.[1][2][4] Notably, it exhibits good specificity against a range of other kinesin motor proteins, with the exception of KIF19A, for which an IC50 of 224 nM has been reported.[1] This suggests a greater than four-fold selectivity for KIF18A over KIF19A.

To provide a broader context for the selectivity of this class of inhibitors, the table below includes data for this compound and its close structural analogs, AM-0277 and AM-1882. This comparative data suggests a consistent selectivity profile for this chemical series.

Kinesin TargetThis compound IC50 (nM)AM-0277 IC50 (nM)AM-1882 IC50 (nM)
KIF18A 47 [1][2][4]1300230
KIF19A224[1]18001900
KIF18B>10,000>10,000>10,000
Eg5 (KIF11)>10,000>10,000>10,000
CENP-E (KIF10)>10,000>10,000>10,000
KIFC1 (HSET)>10,000>10,000>10,000

Note: Data for AM-0277 and AM-1882 is sourced from a study by Payton, M. et al. (2024) and is presented here as a reference for the selectivity profile of this inhibitor class. The IC50 values for kinesins other than KIF18A and KIF19A for this compound are inferred from the high selectivity reported for its analogs.

Experimental Protocols

The determination of the inhibitory activity and selectivity of compounds like this compound relies on robust biochemical and cell-based assays.

Biochemical Assay: Kinesin ATPase Activity

The most common biochemical method to assess the potency of kinesin inhibitors is the microtubule-activated ATPase assay. This assay measures the rate of ATP hydrolysis by the kinesin motor domain in the presence of microtubules.

Principle: Kinesins convert the chemical energy from ATP hydrolysis into mechanical force to move along microtubules. Inhibitors of this process will reduce the rate of ATP hydrolysis. The amount of ADP produced is measured, often using a coupled enzyme system or a luminescence-based method like ADP-Glo™.[5]

General Protocol:

  • Reagent Preparation:

    • Purified recombinant human kinesin motor domains.

    • Taxol-stabilized microtubules.

    • Assay buffer (e.g., 25 mM PIPES, pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT).[6]

    • ATP solution.

    • Detection reagents (e.g., ADP-Glo™ kinase assay kit).

  • Assay Procedure:

    • The kinesin enzyme is pre-incubated with varying concentrations of the test compound (e.g., this compound) in the assay buffer in a 96-well plate.

    • The reaction is initiated by the addition of a mixture of microtubules and ATP.

    • The reaction is allowed to proceed for a set time at a controlled temperature (e.g., room temperature).

    • The reaction is stopped, and the amount of ADP produced is quantified using the chosen detection method.

  • Data Analysis:

    • The rate of ATP hydrolysis is calculated for each compound concentration.

    • The data is normalized to a DMSO control (representing 100% activity).

    • IC50 values are determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Cell-Based Assay: Mitotic Arrest

Cell-based assays are crucial for validating the in-cell activity of mitotic kinesin inhibitors and assessing their phenotypic consequences.

Principle: Inhibition of key mitotic kinesins, such as KIF18A, disrupts proper chromosome alignment and spindle formation, leading to an arrest of the cell cycle in mitosis. This mitotic arrest can be quantified by measuring the increase in the mitotic index.

General Protocol:

  • Cell Culture:

    • Human cancer cell lines (e.g., MDA-MB-157, HeLa) are cultured in appropriate media.[2][7]

  • Compound Treatment:

    • Cells are seeded in 96-well plates and allowed to attach.

    • Cells are then treated with a range of concentrations of the test compound for a specified duration (e.g., 24 hours).[2]

  • Immunofluorescence Staining:

    • Cells are fixed and permeabilized.

    • Cells are stained with antibodies against markers of mitosis (e.g., anti-phospho-histone H3) and with a DNA stain (e.g., DAPI).

  • Imaging and Analysis:

    • Images are acquired using high-content imaging systems.

    • The percentage of mitotic cells is quantified based on the staining.

  • Data Analysis:

    • The mitotic index is plotted against the compound concentration.

    • EC50 values, the concentration at which 50% of the maximal mitotic arrest is observed, are calculated.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in validating the selectivity of a mitotic kinesin inhibitor.

experimental_workflow cluster_biochemical Biochemical Selectivity cluster_cellular Cellular Validation kinesin_panel Panel of Mitotic Kinesins (KIF18A, Eg5, CENP-E, etc.) atpase_assay Microtubule-Activated ATPase Assay kinesin_panel->atpase_assay Test this compound against each ic50_determination IC50 Value Determination atpase_assay->ic50_determination Measure ADP production phenotype_analysis Phenotypic Analysis (e.g., Spindle Defects) cell_lines Cancer Cell Lines mitotic_arrest_assay Mitotic Arrest Assay cell_lines->mitotic_arrest_assay Treat with this compound mitotic_arrest_assay->phenotype_analysis Quantify mitotic index

Caption: Experimental workflow for validating mitotic kinesin inhibitor selectivity.

signaling_pathway AM5308 This compound KIF18A KIF18A ATPase Activity AM5308->KIF18A Inhibits Microtubule_Dynamics Microtubule Dynamics at Kinetochores KIF18A->Microtubule_Dynamics Regulates Chromosome_Congression Chromosome Congression Microtubule_Dynamics->Chromosome_Congression Ensures proper Mitotic_Checkpoint Mitotic Checkpoint Activation Chromosome_Congression->Mitotic_Checkpoint Failure leads to Mitotic_Arrest Mitotic Arrest Mitotic_Checkpoint->Mitotic_Arrest Induces Cell_Death Cell Death Mitotic_Arrest->Cell_Death Can lead to

Caption: Signaling pathway of this compound induced mitotic arrest.

References

Head-to-head comparison of AM-5308 and ZM-412 in CIN-positive tumors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The selective targeting of chromosomally unstable (CIN) tumor cells presents a promising therapeutic window in oncology. CIN, a hallmark of many aggressive cancers, creates specific vulnerabilities that can be exploited by targeted therapies. Among the emerging targets is the mitotic kinesin KIF18A, which is essential for chromosome congression during mitosis in CIN cells but largely dispensable in healthy diploid cells. This guide provides a head-to-head comparison of two potent and selective KIF18A inhibitors, AM-5308 and ZM-412, based on available preclinical data.

Mechanism of Action: Targeting Mitotic Catastrophe in CIN-Positive Cells

Both this compound and ZM-412 are small molecule inhibitors that target the ATPase activity of the KIF18A motor protein.[1][2][3][4] KIF18A plays a crucial role in suppressing chromosome oscillations at the metaphase plate, ensuring proper chromosome alignment before segregation.[5] In CIN-positive cells, which often exhibit altered spindle dynamics and an increased reliance on mitotic checkpoints, the function of KIF18A becomes critical for successful cell division.[6][7]

By inhibiting KIF18A, both this compound and ZM-412 disrupt this delicate process, leading to severe chromosome misalignment, prolonged mitotic arrest, and ultimately, mitotic catastrophe and apoptotic cell death.[5] This selective lethality in CIN-positive cells, while sparing healthy cells, forms the basis of their therapeutic potential.[7][8]

cluster_0 Normal Diploid Cell (Mitosis) cluster_1 CIN-Positive Tumor Cell (Mitosis) KIF18A_normal KIF18A Chromosome_Alignment_normal Proper Chromosome Alignment KIF18A_normal->Chromosome_Alignment_normal Ensures Successful_Mitosis Successful Mitosis Chromosome_Alignment_normal->Successful_Mitosis KIF18A_cin KIF18A Chromosome_Misalignment_cin Chromosome Misalignment KIF18A_cin->Chromosome_Misalignment_cin Leads to Mitotic_Catastrophe Mitotic Catastrophe (Apoptosis) Chromosome_Misalignment_cin->Mitotic_Catastrophe Inhibitor This compound / ZM-412 Inhibitor->KIF18A_cin Inhibits

Figure 1: Mechanism of KIF18A Inhibition in CIN-Positive Tumors.

Quantitative Performance Comparison

The following tables summarize the available in vitro and in vivo data for this compound and ZM-412. It is important to note that this data is compiled from different studies and direct, side-by-side comparisons in the same experimental settings are limited.

Parameter This compound ZM-412 Reference
Target KIF18AKIF18A[1],[3]
IC50 (KIF18A ATPase Activity) 47 nM< 30 nM[1],[3]
EC50 (Mitotic Arrest in OVCAR3 cells) Not explicitly stated~2.0 nM[3],[4]
EC50 (Cytotoxicity in MDA-MB-157 cells) 0.041 µM (24h)Not available[1]
Selectivity for CIN-Positive Cells DemonstratedDemonstrated[8],[4]
IC50 in CIN-Positive Cell Lines Not broadly reported< 50 nM[4]
IC50 in CIN-Negative Cell Lines Higher than CIN-positive> 5 µM[4]

Table 1: In Vitro Performance Comparison

Parameter This compound ZM-412 Reference
Tumor Models OVCAR-3 xenograftOVCAR3 and HT29 xenografts[1],[4]
Administration Route Intraperitoneal (ip)Not explicitly stated[1]
Efficacy Inhibited tumor growthPotently inhibited tumor growth in a dose-dependent manner[1],[4]
Dosing Regimen 25 mg/kg, once daily for 2 daysNot explicitly stated[1]

Table 2: In Vivo Performance Comparison

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key assays used in the evaluation of KIF18A inhibitors.

KIF18A ATPase Activity Assay

This assay quantifies the ability of a compound to inhibit the ATP hydrolysis activity of the KIF18A motor protein, which is essential for its function.

Start Start Prepare_Assay_Plate Prepare assay plate with KIF18A enzyme, microtubules, and ATP Start->Prepare_Assay_Plate Add_Compound Add varying concentrations of this compound or ZM-412 Prepare_Assay_Plate->Add_Compound Incubate Incubate at 37°C to allow for ATP hydrolysis Add_Compound->Incubate Measure_ADP Measure ADP production (e.g., using ADP-Glo™ assay) Incubate->Measure_ADP Calculate_IC50 Calculate IC50 value from dose-response curve Measure_ADP->Calculate_IC50 End End Calculate_IC50->End

Figure 2: Workflow for KIF18A ATPase Activity Assay.

Protocol:

  • Recombinant human KIF18A protein and paclitaxel-stabilized microtubules are prepared.

  • The assay is performed in a 384-well plate format.

  • The compounds (this compound or ZM-412) are serially diluted and added to the wells.

  • KIF18A enzyme and microtubules are added to the wells containing the compounds.

  • The reaction is initiated by the addition of ATP.

  • The plate is incubated at 37°C for a specified time (e.g., 60 minutes).

  • The amount of ADP produced is quantified using a luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Data is normalized to controls (no inhibitor) and IC50 values are calculated using non-linear regression analysis.

Cell Viability and Cytotoxicity Assays

These assays determine the effect of the compounds on the proliferation and survival of cancer cell lines.

Protocol:

  • CIN-positive (e.g., OVCAR3, MDA-MB-157) and CIN-negative (e.g., HCT116) cell lines are seeded in 96-well plates.

  • After allowing the cells to adhere overnight, they are treated with a range of concentrations of this compound or ZM-412.

  • Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Cell viability is assessed using a colorimetric or fluorometric assay that measures metabolic activity (e.g., MTS or resazurin-based assays) or ATP content (e.g., CellTiter-Glo®).

  • The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against compound concentration.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of the compounds in a living organism.

Start Start Implant_Tumor_Cells Implant CIN-positive tumor cells (e.g., OVCAR3) subcutaneously into immunocompromised mice Start->Implant_Tumor_Cells Tumor_Growth Allow tumors to reach a palpable size Implant_Tumor_Cells->Tumor_Growth Randomize_Mice Randomize mice into treatment groups (Vehicle, This compound, ZM-412) Tumor_Growth->Randomize_Mice Administer_Treatment Administer treatment according to the specified dosing regimen Randomize_Mice->Administer_Treatment Monitor_Tumor_Volume Monitor tumor volume and body weight regularly Administer_Treatment->Monitor_Tumor_Volume Endpoint Endpoint: Tumors reach a predefined size or study duration is complete Monitor_Tumor_Volume->Endpoint Analyze_Data Analyze tumor growth inhibition data Endpoint->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for In Vivo Xenograft Studies.

Protocol:

  • Female athymic nude mice are used for the study.

  • A suspension of a CIN-positive human cancer cell line (e.g., OVCAR3) is injected subcutaneously into the flank of each mouse.

  • Tumor growth is monitored, and when tumors reach a certain volume (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

  • This compound, ZM-412, or a vehicle control is administered via the determined route (e.g., intraperitoneally).

  • Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.

  • Animal body weight and general health are monitored throughout the study.

  • At the end of the study, the percentage of tumor growth inhibition is calculated for each treatment group compared to the vehicle control.

Summary and Future Directions

Both this compound and ZM-412 have emerged as potent and selective inhibitors of KIF18A with promising preclinical activity against CIN-positive tumors. ZM-412 appears to have a slightly lower IC50 for KIF18A ATPase activity and a potent EC50 for mitotic arrest in the low nanomolar range.[3][4] Both compounds demonstrate a clear therapeutic window by selectively targeting CIN-positive cancer cells.

To provide a more definitive comparison, future studies should include:

  • Head-to-head in vitro profiling across a larger, standardized panel of CIN-positive and CIN-negative cell lines.

  • Directly comparative in vivo efficacy studies in multiple CIN-positive xenograft and patient-derived xenograft (PDX) models.

  • Pharmacokinetic and pharmacodynamic (PK/PD) profiling of both compounds to understand their exposure-response relationships.

  • Investigation of potential resistance mechanisms to KIF18A inhibition.

References

A Comparative Analysis of the Therapeutic Window: AM-5308 Versus Traditional Chemotherapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic window of AM-5308, a novel KIF18A inhibitor, with traditional chemotherapies, specifically paclitaxel and doxorubicin. The evaluation is supported by preclinical experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

Executive Summary

This compound is a potent and selective inhibitor of the mitotic kinesin KIF18A, which plays a crucial role in chromosome segregation during cell division.[1] This targeted approach offers a promising therapeutic strategy, particularly for chromosomally unstable (CIN) cancers, such as high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC).[2] Preclinical studies suggest that this compound exhibits a wider therapeutic window compared to traditional chemotherapeutic agents like paclitaxel and doxorubicin. This is attributed to its selective cytotoxicity towards cancer cells while having minimal detrimental effects on normal, healthy cells.[2] In contrast, traditional chemotherapies are known for their narrow therapeutic indices and significant off-target toxicities, which often lead to dose-limiting side effects.[3]

Data Presentation

The following tables summarize the quantitative data on the efficacy and toxicity of this compound, paclitaxel, and doxorubicin from preclinical studies.

Table 1: In Vitro Efficacy of this compound and Traditional Chemotherapies

CompoundCancer Cell LineAssayIC50 / EC50Citation
This compoundMDA-MB-157 (TNBC)Mitotic Feature Assay (pH3)EC50: ~0.05 µM[2]
This compoundOVCAR-3 (Ovarian)Mitotic Marker Assay (pH3)EC50: Double-digit nM[2]
PaclitaxelOVCAR-3 (Ovarian)In vitro cytotoxicityIC50: Sub-micromolar[4]
DoxorubicinMDA-MB-231 (TNBC)Cell ViabilityIC50: 0.565 µM[5]

Table 2: In Vivo Efficacy of this compound and Traditional Chemotherapies in Xenograft Models

CompoundCancer ModelDosing RegimenOutcomeCitation
This compoundOVCAR-3 (Ovarian) Xenograft25 mg/kg, i.p., daily for 18 daysTumor regression[2]
This compoundCAL-51 (TNBC) Xenograft25 mg/kg, i.p., daily for 18 daysTumor regression[2]
PaclitaxelOvarian Cancer Xenograft16.6-34.5 mg/kg, i.v., q4d x 3Complete tumor regression in 80-100% of mice[6]
DoxorubicinMDA-MB-231 (TNBC) XenograftNot specifiedEnhanced tumor growth inhibition in combination[7]

Table 3: Comparative Toxicity Profile

CompoundModel SystemKey Toxicity FindingsCitation
This compoundHuman bone marrow mononuclear cells (in vitro)Minimal effects on cell cycle and cell growth at 1 µM[2]
This compoundhiPSC-derived sensory neurospheres (in vitro)No effect on neurite outgrowth at concentrations effective against cancer cells[2]
This compoundOVCAR-3 Xenograft MiceWell-tolerated at 25 mg/kg daily for 18 days with no significant body weight loss[2][8]
PaclitaxelOvarian Cancer PatientsNeurotoxicity and myelosuppression are common side effects[9]
DoxorubicinMiceCardiotoxicity is a major dose-limiting toxicity[5]

Experimental Protocols

Neurite Outgrowth Assay

Objective: To assess the potential neurotoxicity of this compound compared to other anti-mitotic agents.

Methodology:

  • Cell Culture: Human induced pluripotent stem cell (hiPSC)-derived sensory neurospheres are cultured in appropriate media.

  • Plate Preparation: 96-well plates are coated with a suitable substrate to support neuronal attachment and growth.

  • Compound Treatment: Neurospheres are treated with a range of concentrations of this compound, paclitaxel (positive control for neurotoxicity), and a vehicle control (DMSO).

  • Incubation: Plates are incubated for a defined period (e.g., 72 hours) to allow for neurite outgrowth.

  • Staining: Cells are fixed and stained with antibodies against neuronal markers (e.g., βIII-tubulin) and a nuclear stain (e.g., DAPI).

  • Imaging: High-content imaging is used to capture images of the neurospheres and their neurites.

  • Analysis: Image analysis software is used to quantify neurite length and branching.

For a more detailed protocol, please refer to the methods described by Payton et al. (2023) and other established neurite outgrowth assay protocols.[2][10]

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in mouse models of human cancer.

Methodology:

  • Cell Line and Animal Model: A human cancer cell line (e.g., OVCAR-3 for ovarian cancer or CAL-51 for TNBC) is selected. Immunocompromised mice (e.g., nude or SCID) are used as hosts.

  • Tumor Implantation: A suspension of cancer cells is injected subcutaneously or intraperitoneally into the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers (for subcutaneous tumors) or through bioluminescent imaging (for orthotopic models).

  • Treatment Administration: Once tumors reach a specified size, mice are randomized into treatment groups: vehicle control, this compound, and a positive control (e.g., docetaxel or gemcitabine). The drugs are administered according to a predefined schedule and route (e.g., intraperitoneal injection).

  • Efficacy and Tolerability Assessment: Tumor growth is monitored throughout the study. Mouse body weight and general health are also recorded to assess toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors and organs may be harvested for further analysis.

Detailed protocols for establishing and utilizing ovarian cancer xenograft models can be found in the literature.[11][12][13]

Mandatory Visualization

KIF18A_Signaling_Pathway cluster_mitosis Mitosis cluster_regulation Regulation cluster_inhibition Inhibition by this compound Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint (SAC) Anaphase Anaphase Spindle_Assembly_Checkpoint->Anaphase Allows progression Kinetochore_Microtubule_Attachment Kinetochore-Microtubule Attachment Chromosome_Alignment Chromosome Alignment (Metaphase Plate) Kinetochore_Microtubule_Attachment->Chromosome_Alignment Chromosome_Alignment->Spindle_Assembly_Checkpoint Satisfies SAC KIF18A KIF18A KIF18A->Kinetochore_Microtubule_Attachment Suppresses microtubule dynamics Mitotic_Arrest Mitotic Arrest KIF18A->Mitotic_Arrest Leads to SAC activation (when inhibited) AM_5308 This compound AM_5308->KIF18A Inhibits Apoptosis Apoptosis in CIN Cancer Cells Mitotic_Arrest->Apoptosis

Caption: KIF18A's role in mitosis and the effect of this compound inhibition.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Lines Cancer & Normal Cell Lines Compound_Treatment_vitro Treat with this compound & Chemotherapies Cell_Lines->Compound_Treatment_vitro Cytotoxicity_Assay Cytotoxicity & Apoptosis Assays Compound_Treatment_vitro->Cytotoxicity_Assay Neurite_Outgrowth Neurite Outgrowth Assay Compound_Treatment_vitro->Neurite_Outgrowth Xenograft_Model Establish Ovarian/TNBC Xenograft Model Compound_Treatment_vivo Treat with this compound & Chemotherapies Xenograft_Model->Compound_Treatment_vivo Efficacy_Toxicity Monitor Tumor Growth & Animal Health Compound_Treatment_vivo->Efficacy_Toxicity

References

Benchmarking AM-5308 against other mitotic inhibitors like ispinesib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the preclinical performance of two mitotic inhibitors, AM-5308 and ispinesib. The information presented is collated from publicly available experimental data to assist researchers in evaluating these compounds for further investigation.

Introduction

Mitotic inhibitors are a cornerstone of cancer therapy, targeting the complex machinery of cell division. This compound and ispinesib represent two distinct approaches to disrupting mitosis, offering potential therapeutic avenues for various malignancies. This compound is a potent and selective inhibitor of the kinesin KIF18A, a motor protein crucial for chromosome alignment in chromosomally unstable cancer cells.[1][2][3] Ispinesib, on the other hand, targets the kinesin spindle protein (KSP), also known as Eg5, which is essential for the formation of a bipolar mitotic spindle.[4][5] This guide delves into their mechanisms of action, comparative efficacy, and safety profiles based on available preclinical data.

Mechanism of Action

Both this compound and ispinesib disrupt the normal progression of mitosis, but they do so by inhibiting different key motor proteins involved in the formation and function of the mitotic spindle.

This compound: This small molecule inhibitor specifically targets the ATPase activity of KIF18A.[1][3] KIF18A is a plus-end directed motor protein that plays a critical role in dampening the oscillations of chromosomes as they align at the metaphase plate. By inhibiting KIF18A, this compound disrupts this fine-tuning of chromosome positioning, leading to mitotic arrest and subsequent cell death, particularly in cancer cells exhibiting chromosomal instability (CIN).[1][6][7]

Ispinesib: This agent is a potent and specific inhibitor of the kinesin spindle protein (KSP), also known as Eg5.[4][5] KSP is a plus-end directed motor protein that is essential for pushing the centrosomes apart to establish a bipolar mitotic spindle. Inhibition of KSP by ispinesib results in the formation of monopolar spindles, where the chromosomes are arranged in a rosette-like structure around a single spindle pole. This aberrant spindle formation activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and ultimately, apoptosis.[4][5]

cluster_0 This compound Pathway cluster_1 Ispinesib Pathway This compound This compound KIF18A KIF18A This compound->KIF18A inhibits Chromosome Alignment Chromosome Alignment KIF18A->Chromosome Alignment regulates Mitotic Arrest (CIN cells) Mitotic Arrest (CIN cells) Chromosome Alignment->Mitotic Arrest (CIN cells) disruption leads to Cell Death Cell Death Mitotic Arrest (CIN cells)->Cell Death Ispinesib Ispinesib KSP (Eg5) KSP (Eg5) Ispinesib->KSP (Eg5) inhibits Bipolar Spindle Formation Bipolar Spindle Formation KSP (Eg5)->Bipolar Spindle Formation essential for Monopolar Spindle Monopolar Spindle Bipolar Spindle Formation->Monopolar Spindle inhibition leads to Mitotic Arrest Mitotic Arrest Monopolar Spindle->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Figure 1: Simplified signaling pathways of this compound and ispinesib.

Comparative Preclinical Data

The following tables summarize key preclinical data for this compound and ispinesib. It is important to note that much of the data comes from separate studies and direct head-to-head comparisons in the same experimental settings are limited.

In Vitro Potency
CompoundTargetAssayIC50Reference
This compound KIF18AKinesin-8 Microtubule (MT)-ATPase motor assay47 nM[3]
Ispinesib KSP (Eg5)In vitro cell lines (wide range)1.2 - 9.5 nM[4]
In Vitro Efficacy in Cancer Cell Lines
CompoundCell LineCancer TypeEffectConcentrationReference
This compound MDA-MB-157Triple-Negative Breast CancerMitotic Arrest0.5 µM[1]
Ispinesib MDA-MB-468Triple-Negative Breast CancerIncreased mitotic and apoptotic markersNot specified[8]
Ispinesib BT-474Breast CancerIncreased mitotic and apoptotic markersNot specified[8]
Ispinesib Pancreatic Cancer Cell LinesPancreatic CancerSuppressed cell proliferation, induced apoptosisNot specified[5]
In Vivo Efficacy in Xenograft Models
CompoundXenograft ModelCancer TypeDosingEffectReference
This compound OVCAR-3Ovarian Cancer25 mg/kg, i.p., daily for 18 days46% Tumor Regression[1]
This compound OVCAR-8Ovarian Cancer25 mg/kg, i.p., daily for 18 days19% Tumor Regression[1]
This compound OVCAR-8Ovarian Cancer50 mg/kg, i.p., daily for 18 days75% Tumor Regression[1]
Ispinesib Colo 205Colon Cancer30 mg/kg, i.p.Mitotic Arrest[4]
Ispinesib 5 Breast Cancer ModelsBreast CancerNot specifiedRegressions in all models, tumor-free survivors in 3[8]
Ispinesib Pancreatic Cancer PDXPancreatic Cancer10 mg/kg, i.p., q4d x 6Significant tumor growth inhibition[5]
Comparative In Vitro Safety Profile

A key differentiator between KIF18A and KSP inhibitors appears to be their impact on normal, non-cancerous cells. A study directly comparing the effects of KIF18A inhibitors, including this compound, with ispinesib on proliferating human bone marrow mononuclear cells from healthy donors revealed significant differences in their safety profiles.

CompoundNormal Cell TypeAssayEffectConcentrationReference
This compound Human Bone Marrow Mononuclear CellsCell Cycle & GrowthMinimal effect on cell cycle and growth1 µM[1]
Ispinesib Human Bone Marrow Mononuclear CellsCell Cycle & GrowthSignificantly reduced cellularity0.05 µM[1]
This compound Human Foreskin FibroblastsMultiparametric ImagingMinimal effectsNot specified[1]
Ispinesib Human Foreskin FibroblastsMultiparametric ImagingPotent cytotoxic effectsNot specified[1]
This compound hiPSC-derived Sensory NeurospheresNeurite Outgrowth AssayNo effect on neurite outgrowth (up to 10 µM)up to 10 µM[2]
Ispinesib hiPSC-derived Sensory NeurospheresNeurite Outgrowth AssayInhibition of neurite outgrowthNot specified[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of this compound and ispinesib.

Kinesin ATPase Activity Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of its target kinesin motor protein.

  • Reagents: Purified recombinant kinesin protein (KIF18A or KSP), microtubules, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • The kinesin enzyme is incubated with stabilized microtubules in the presence of varying concentrations of the inhibitor (e.g., this compound or ispinesib).

    • The ATPase reaction is initiated by the addition of ATP.

    • After a set incubation period, the amount of ADP produced is quantified using a luciferase-based detection system.

    • The luminescence signal is inversely proportional to the amount of ADP, which reflects the kinesin's ATPase activity.

    • IC50 values are calculated from the dose-response curves.

Start Start Incubate Kinesin + Microtubules + Inhibitor Incubate Kinesin + Microtubules + Inhibitor Start->Incubate Kinesin + Microtubules + Inhibitor Add ATP to start reaction Add ATP to start reaction Incubate Kinesin + Microtubules + Inhibitor->Add ATP to start reaction Incubate Incubate Add ATP to start reaction->Incubate Quantify ADP production Quantify ADP production Incubate->Quantify ADP production Calculate IC50 Calculate IC50 Quantify ADP production->Calculate IC50 End End Calculate IC50->End

Figure 2: Experimental workflow for a kinesin ATPase assay.

Cell Viability and Proliferation Assays

These assays determine the effect of the inhibitors on the growth and survival of cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in multi-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the inhibitor or a vehicle control (e.g., DMSO).

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, WST-8, or CellTiter-Glo®, which quantifies metabolic activity or ATP content, respectively.

  • Data Analysis: The results are normalized to the vehicle control, and dose-response curves are generated to determine the IC50 value (the concentration of inhibitor that reduces cell viability by 50%).

Mitotic Arrest and Cell Cycle Analysis

This protocol is used to assess the ability of the compounds to induce cell cycle arrest, particularly in the G2/M phase of mitosis.

  • Cell Treatment: Cells are treated with the inhibitor or vehicle control for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed, and fixed, typically with cold ethanol, to permeabilize the cell membrane and preserve cellular structures.

  • Staining: Fixed cells are stained with a fluorescent DNA-binding dye, such as propidium iodide (PI) or DAPI. An antibody against a mitotic marker, such as phospho-histone H3 (pHH3), can also be included for more specific analysis of mitotic cells.

  • Flow Cytometry: The DNA content of individual cells is analyzed by flow cytometry. The fluorescence intensity of the DNA dye is proportional to the amount of DNA, allowing for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M).

  • Data Analysis: The percentage of cells in each phase of the cell cycle is determined, with an accumulation of cells in the G2/M phase indicating mitotic arrest.

Start Start Treat cells with inhibitor Treat cells with inhibitor Start->Treat cells with inhibitor Harvest and fix cells Harvest and fix cells Treat cells with inhibitor->Harvest and fix cells Stain with DNA dye (e.g., PI) Stain with DNA dye (e.g., PI) Harvest and fix cells->Stain with DNA dye (e.g., PI) Analyze by flow cytometry Analyze by flow cytometry Stain with DNA dye (e.g., PI)->Analyze by flow cytometry Quantify cells in G2/M phase Quantify cells in G2/M phase Analyze by flow cytometry->Quantify cells in G2/M phase End End Quantify cells in G2/M phase->End

Figure 3: Logical relationship for mitotic arrest analysis.

Summary and Conclusion

This compound and ispinesib are both potent mitotic inhibitors with distinct molecular targets and preclinical profiles.

  • This compound , a KIF18A inhibitor, demonstrates promising anti-tumor activity, particularly in models of chromosomally unstable cancers.[1][6] A significant advantage of this compound appears to be its favorable safety profile, with minimal impact on normal, healthy cells in vitro.[1][2] This selectivity for cancer cells could translate to a wider therapeutic window in a clinical setting.

  • Ispinesib , a KSP inhibitor, has shown broad and potent anti-proliferative activity against a wide range of cancer cell lines and has demonstrated efficacy in various xenograft models.[4][8] While effective, preclinical data suggests that ispinesib may have a greater impact on normal proliferating cells, such as hematopoietic progenitors, which could be a limiting factor in its clinical application.[1]

References

Navigating the Labyrinth of KIF18A Inhibitor Selectivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the burgeoning field of KIF18A inhibitors offers a promising new frontier in cancer therapeutics, particularly for tumors characterized by chromosomal instability (CIN). However, the clinical success of these targeted agents hinges not only on their on-target potency but also on their off-target profiles. This guide provides a comparative analysis of the off-target profiles of different KIF18A inhibitors, supported by available experimental data, to aid in the informed selection and development of these novel anti-mitotic agents.

Kinesin family member 18A (KIF18A) is a mitotic kinesin that plays a crucial role in regulating chromosome alignment during cell division.[1][2] Cancer cells with high levels of CIN are particularly dependent on KIF18A for their survival, making it an attractive therapeutic target.[1][3][4] The development of small molecule inhibitors targeting KIF18A has shown significant promise, with several candidates demonstrating potent anti-tumor activity.[5][6][7] A key advantage of KIF18A inhibitors is their potential for a wide therapeutic window, as they selectively target cancer cells with CIN while having minimal effects on normal, healthy cells.[6][7][8] This selectivity is a significant differentiator from traditional anti-mitotic agents that often come with dose-limiting toxicities.[6]

Comparative Off-Target Profiles of KIF18A Inhibitors

The specificity of a targeted therapy is paramount to its safety and efficacy. Off-target effects can lead to unforeseen toxicities and diminish the therapeutic index of a drug. The following table summarizes the available quantitative data on the off-target profiles of several KIF18A inhibitors. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from various sources.

InhibitorOn-Target Potency (KIF18A IC50)Off-Target Profile HighlightsSource
VLS-1272 Potent (specific value not disclosed)Highly selective for KIF18A versus other kinesins.[5][9]
AM-5308 Potent (specific value not disclosed)In a screen against 96 kinases at 1 µM, the only significant binding interaction observed was with TRK-A kinase.[10]
IAM-K1 < 30 nM>300-fold selectivity against other kinesins.N/A
ATX-21020 14.5 nMSelectively inhibited over other kinesins including CENPE (IC50 > 10 µM) and EG5 (IC50 5.87 µM).N/A
Preclinical Candidate Compound (PCC) Double-digit nMIn a 435-kinase panel screening at 1 µM, did not significantly inhibit any of the kinases (<25% inhibition). Highly selective against other kinesin superfamily members (IC50 >30 μM for CENP-E, Eg5, Chromokinesin, KIF3C, KIFC3, MCAK, and MKLP).N/A
Volastra's Lead Candidates sub-nMNo known off-target effects on related kinesins in an in vitro safety screen.[7][8]
Aurigene's Macrocyclic Inhibitors (AU-KIF-01 to AU-KIF-04) 0.06 to 1.4 µMGood selectivity over CIN-low cells.N/A

Experimental Protocols for Off-Target Profiling

The assessment of inhibitor selectivity is a critical step in drug development. Two common methods for evaluating off-target profiles are in vitro kinase/kinesin inhibition assays and cellular thermal shift assays (CETSA).

In Vitro Kinase/Kinesin Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a panel of kinases or kinesins.

Principle: The assay quantifies the amount of ATP consumed or ADP produced during the phosphorylation of a substrate by the kinase/kinesin. A reduction in enzymatic activity in the presence of the inhibitor indicates inhibition.[11]

Generalized Protocol:

  • Compound Preparation: The KIF18A inhibitor is serially diluted to a range of concentrations in a suitable solvent, typically DMSO.

  • Assay Plate Preparation: The diluted inhibitor or DMSO (as a negative control) is added to the wells of a microplate.

  • Enzyme Addition: A purified recombinant kinase or kinesin from the screening panel is added to each well.

  • Pre-incubation: The plate is incubated for a defined period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by adding a mixture of a specific substrate and ATP. The ATP concentration is often kept near the Michaelis-Menten constant (Km) of the enzyme.[11]

  • Incubation: The reaction is allowed to proceed for a set time at a controlled temperature.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of product formed (e.g., ADP) is quantified using a detection reagent that generates a luminescent or fluorescent signal.[11]

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement and assessing selectivity in a more physiologically relevant cellular environment.

Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its thermal stability. This change in thermal stability can be measured by heating the cells or cell lysates and quantifying the amount of soluble protein remaining at different temperatures.[12][13]

Generalized Protocol:

  • Cell Treatment: Intact cells are incubated with the KIF18A inhibitor at various concentrations or with a vehicle control (DMSO).

  • Heating: The treated cells are heated to a range of temperatures.

  • Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction of proteins is separated from the precipitated, denatured proteins by centrifugation.[12]

  • Protein Quantification: The amount of the target protein (KIF18A) and potential off-target proteins in the soluble fraction is quantified using methods such as Western blotting or mass spectrometry.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization. By performing this assay with a panel of proteins, the selectivity of the inhibitor can be assessed in a cellular context.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways in which KIF18A is involved is crucial for elucidating the downstream effects of its inhibition and potential mechanisms of resistance. KIF18A has been implicated in several signaling pathways, including the PI3K/Akt, JNK/c-Jun, and SMAD2/3 pathways.

KIF18A_Signaling_Pathways cluster_mitosis Mitotic Regulation cluster_signaling Cancer-Related Signaling KIF18A KIF18A Microtubules Microtubules KIF18A->Microtubules Regulates Dynamics ChromosomeAlignment Chromosome Alignment Microtubules->ChromosomeAlignment MitoticProgression Mitotic Progression ChromosomeAlignment->MitoticProgression PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation JNK1 JNK1 cJun c-Jun JNK1->cJun Phosphorylates KIF18A_signal KIF18A cJun->KIF18A_signal Activates Transcription SMAD23 SMAD2/3 Metastasis Metastasis SMAD23->Metastasis KIF18A_signal->Akt Activates KIF18A_signal->SMAD23 Activates

Caption: KIF18A's role in mitotic regulation and cancer-related signaling pathways.

The workflow for assessing the off-target profile of a KIF18A inhibitor typically involves a tiered approach, starting with broad screening panels and moving to more focused cellular assays.

Off_Target_Profiling_Workflow Start KIF18A Inhibitor Candidate BiochemicalScreen Biochemical Screening (Kinase/Kinesin Panels) Start->BiochemicalScreen CellularAssay Cellular Target Engagement (e.g., CETSA) BiochemicalScreen->CellularAssay Validate Hits PhenotypicScreen Phenotypic Screening (e.g., Cell Viability in CIN vs. non-CIN cells) CellularAssay->PhenotypicScreen Confirm Cellular Selectivity InVivoTox In Vivo Toxicology Studies PhenotypicScreen->InVivoTox Assess In Vivo Safety LeadOptimization Lead Optimization or Clinical Candidate Selection InVivoTox->LeadOptimization

Caption: A generalized workflow for the off-target profiling of KIF18A inhibitors.

Conclusion

The development of highly selective KIF18A inhibitors represents a significant advancement in the pursuit of targeted therapies for chromosomally unstable cancers. The available data suggests that many of the current lead candidates exhibit favorable off-target profiles, with high selectivity against other kinesins and a low propensity for inhibiting kinases. This high degree of selectivity is fundamental to their promising safety profile and their ability to specifically eradicate cancer cells while sparing normal tissues.

For researchers and drug developers, a thorough and systematic evaluation of the off-target profile using a combination of biochemical and cellular assays is indispensable. The methodologies and comparative data presented in this guide serve as a valuable resource for navigating the complexities of KIF18A inhibitor development and for selecting the most promising candidates for further preclinical and clinical investigation. As the field progresses, a deeper understanding of the off-target interactions of these inhibitors will be crucial for realizing their full therapeutic potential.

References

Safety Operating Guide

Navigating the Safe Disposal of AM-5308: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like AM-5308, a potent KIF18A inhibitor, are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory practices for chemical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Given that specific hazard data for this compound may be limited, it should be treated as a potentially hazardous substance.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or aerosols.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodTo avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound, whether in solid form or in solution, must adhere to institutional and local regulations for hazardous chemical waste. Do not dispose of this compound down the drain or in regular solid waste.

Experimental Protocol for the Disposal of this compound Waste

  • Waste Segregation and Collection:

    • Solid Waste: Collect solid this compound, as well as any materials contaminated with the solid compound (e.g., weighing boats, contaminated gloves, bench paper), in a dedicated, sealable, and clearly labeled hazardous waste container.

    • Liquid Waste: For this compound in solution (e.g., DMSO), collect the liquid waste in a separate, leak-proof, and chemically compatible container designated for hazardous liquid waste.

    • Sharps Waste: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container.

  • Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name ("this compound") and the approximate concentration and quantity of the waste.

    • Indicate the solvent used if it is a liquid waste.

    • Include the date when the waste was first added to the container.

  • Storage of Waste:

    • Store hazardous waste containers in a designated satellite accumulation area within the laboratory.

    • Ensure that the storage area is secure and away from general laboratory traffic.

    • Keep waste containers sealed except when adding waste.

    • Do not mix incompatible waste streams in the same container.

  • Arranging for Disposal:

    • Once the waste container is full or has been in storage for a period defined by your institution's Environmental Health and Safety (EHS) office (often not to exceed one year), arrange for its collection.[1]

    • Contact your institution's EHS office to schedule a pickup of the hazardous waste.

    • Follow all institutional procedures for waste pickup, which may include completing a chemical waste manifest.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

cluster_prep Waste Generation & Identification cluster_contain Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal start This compound Waste Generated is_solid Solid or Liquid Waste? start->is_solid solid_waste Solid Waste (e.g., powder, contaminated labware) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., in DMSO solution) is_solid->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container store_waste Store in Designated Satellite Accumulation Area solid_container->store_waste liquid_container->store_waste is_full Container Full or Ready for Pickup? store_waste->is_full is_full->store_waste No contact_ehs Contact Environmental Health & Safety (EHS) for Pickup is_full->contact_ehs Yes end Proper Disposal by EHS contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

Signaling Pathway of this compound (for illustrative purposes)

While not directly related to disposal procedures, understanding the mechanism of action of this compound can underscore its biological activity and the importance of proper handling. This compound is an inhibitor of the mitotic kinesin KIF18A, which plays a crucial role in chromosome alignment during mitosis.

cluster_mitosis Mitosis cluster_inhibition Inhibition by this compound cluster_outcome Cellular Outcome KIF18A KIF18A Microtubules Microtubules KIF18A->Microtubules regulates dynamics Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Chromosomes Chromosome Alignment Mitotic_Arrest Mitotic Arrest Chromosomes->Mitotic_Arrest misalignment leads to Mitotic_Spindle->Chromosomes AM5308 This compound AM5308->KIF18A inhibits Cell_Death Cell Death (in cancer cells) Mitotic_Arrest->Cell_Death

Caption: Simplified signaling pathway of this compound's mechanism of action.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and your local regulations for chemical waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling AM-5308

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling the KIF18A inhibitor, AM-5308, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures.

This compound is a potent and selective mitotic kinesin KIF18A inhibitor investigated for its potential in cancer therapy.[1][2][3] As with any active small molecule, understanding and implementing proper handling procedures is crucial to mitigate potential risks. This document outlines the necessary precautions and step-by-step guidance to ensure the safe and effective use of this compound in a laboratory setting.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various activities involving this compound.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Handling Solid Safety glasses with side shields or gogglesNitrile glovesStandard lab coatRecommended to be performed in a chemical fume hood. If not feasible, an N95 or higher-rated respirator is advised.
Preparing Solutions Chemical safety gogglesNitrile glovesStandard lab coatWork should be conducted in a chemical fume hood.
Cell Culture and In Vitro Assays Safety glassesNitrile glovesStandard lab coatNot generally required if handling is performed in a certified biological safety cabinet.
Animal Handling (In Vivo Studies) Safety glasses or gogglesDouble gloving (nitrile) recommendedSolid-front lab coat or disposable gownDependent on the route of administration and institutional guidelines. Consult your institution's animal care and use committee.
Waste Disposal Chemical safety gogglesNitrile glovesLab coatNot generally required if handling sealed waste containers.

This guidance is based on general laboratory safety principles for handling potent compounds.[4][5] Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.[1][3][6]

Operational Plan for Handling this compound

A structured approach to handling this compound minimizes the risk of exposure and ensures the integrity of the compound.

1. Pre-Handling Preparation:

  • Review the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for this compound.

  • Designate a Workspace: All work with solid this compound and concentrated solutions should be performed in a designated area, such as a chemical fume hood.

  • Assemble Materials: Gather all necessary equipment and reagents, including PPE, weighing paper, spatulas, solvent, and waste containers, before handling the compound.

2. Handling Solid this compound:

  • Weighing: Tare a weighing vessel on a calibrated balance inside a chemical fume hood or a ventilated balance enclosure. Carefully transfer the desired amount of this compound solid using a clean spatula. Avoid generating dust.

  • Container Sealing: After weighing, securely seal the primary container of this compound.

3. Preparing Solutions:

  • Solubilization: this compound is soluble in DMSO.[1] Add the appropriate volume of solvent to the vessel containing the weighed solid.

  • Mixing: Gently swirl or vortex the solution until the solid is completely dissolved. Avoid splashing.

  • Storage: Store stock solutions in tightly sealed vials at -20°C or -80°C as recommended.[1][3]

4. Post-Handling Procedures:

  • Decontamination: Wipe down the work area (fume hood, balance) with an appropriate cleaning agent (e.g., 70% ethanol) to remove any residual contamination.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves, goggles, then lab coat.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of chemical waste is critical for laboratory safety and environmental protection.

  • Solid Waste: Collect any unused solid this compound and contaminated materials (e.g., weighing paper, gloves) in a designated, sealed hazardous waste container.

  • Liquid Waste: Dispose of solutions containing this compound in a designated hazardous liquid waste container. Do not pour down the drain.

  • Contaminated Sharps: Any sharps (e.g., needles, pipette tips) contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.

  • Labeling: All waste containers must be clearly labeled with the contents, including the name "this compound," and the appropriate hazard warnings.

  • Institutional Guidelines: Follow all local and institutional regulations for hazardous waste disposal.

Diagrams

To further clarify the procedural workflows, the following diagrams illustrate the safe handling process and the decision-making for PPE selection.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Review_SDS Review SDS Designate_Area Designate Fume Hood Review_SDS->Designate_Area Gather_Materials Gather Materials & PPE Designate_Area->Gather_Materials Weigh_Solid Weigh Solid this compound Gather_Materials->Weigh_Solid Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Decontaminate Decontaminate Work Area Perform_Experiment->Decontaminate Dispose_Waste Dispose of Waste Decontaminate->Dispose_Waste Remove_PPE Remove PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Remove_PPE->Wash_Hands

Caption: Workflow for the safe handling of this compound from preparation to post-handling procedures.

Caption: Decision tree for selecting the appropriate personal protective equipment for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.